Neomangiferin
Description
Neomangiferin has been reported in Anemarrhena asphodeloides and Metagentiana rhodantha with data available.
from Anemarrhena asphodeloides; structure in first source
Properties
IUPAC Name |
1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOVGXVRYBSGI-IRXABLMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317610 | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64809-67-2 | |
| Record name | Neomangiferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neomangiferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomangiferin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Neomangiferin: A Technical Guide to Its Natural Sources, Discovery, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomangiferin, a C-glycosylxanthone, is a promising natural compound with significant therapeutic potential. As a congener of the well-studied mangiferin, it has garnered interest for its distinct pharmacological properties, including antidiabetic and anti-inflammatory activities. This technical guide provides an in-depth overview of neomangiferin, focusing on its natural sources, discovery, and the signaling pathways it modulates. Detailed experimental protocols for its extraction and purification are provided, alongside quantitative data to support further research and development.
Discovery and Natural Occurrence
Neomangiferin was identified as a naturally occurring derivative of mangiferin. While the precise moment of its discovery is not pinpointed to a single event, its characterization has been the result of extensive phytochemical investigations of various plant species. The total synthesis of neomangiferin was successfully achieved in 2016, confirming its chemical structure.[1]
The primary and most commercially significant natural source of neomangiferin is the rhizome of Anemarrhena asphodeloides Bunge, a perennial plant used in traditional Chinese medicine.[2][3][4] It is also found in other plants, often alongside mangiferin.
Table 1: Natural Sources and Content of Neomangiferin
| Plant Species | Part of Plant | Method of Analysis | Neomangiferin Content | Reference |
| Anemarrhena asphodeloides | Rhizome | HPLC | 2.31 g from 1 kg of crude material | [2] |
| Anemarrhena asphodeloides | Rhizome | High-Speed Countercurrent Chromatography | 22.5 mg from 150 mg of crude extract | [2][4] |
| Mangifera indica L. | Leaves, Bark | Not specified | Present as an isoform of mangiferin | [2] |
| Salacia chinensis | Root | HPLC | Elevated with elicitor treatment | [5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₈O₁₆ |
| Molecular Weight | 584.48 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, ethanol, and water |
Experimental Protocols: Extraction and Purification
The isolation of neomangiferin from its natural sources typically involves a multi-step process to achieve high purity. Below are detailed methodologies adapted from published literature.
General Extraction from Anemarrhena asphodeloides Rhizomes
-
Pulverization : Dried rhizomes of Anemarrhena asphodeloides are ground into a fine powder.
-
Solvent Extraction : The powder is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.[6]
-
Concentration : The resulting extract is concentrated under reduced pressure to yield a crude extract.
Purification by Macroporous Resin and High-Speed Countercurrent Chromatography (HSCCC)
This method has been shown to effectively separate neomangiferin from other compounds in the crude extract.[2][7]
-
Fractionation with Polyamide Resin : The crude extract is first fractionated using a polyamide T60-100 column to separate different classes of compounds.
-
Purification with Macroporous Resin : The xanthone-rich fraction is then subjected to chromatography on a macroporous resin (e.g., HPD400) to further purify neomangiferin and mangiferin.[2]
-
High-Speed Countercurrent Chromatography (HSCCC) : For high-purity isolation, HSCCC is employed. A two-phase solvent system, such as ethyl acetate-water modified with an ionic liquid (e.g., [C₄mim][PF₆]), is used.[2][4]
-
Solvent System : A common system is ethyl acetate-water-[C₄mim][PF₆] (5:5:0.2 v/v).[2][4]
-
Operation : The crude extract is dissolved in the solvent system and subjected to HSCCC separation.
-
Fraction Collection and Analysis : Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure neomangiferin.
-
Table 2: Quantitative Yield and Purity of Neomangiferin from Anemarrhena asphodeloides
| Extraction/Purification Method | Starting Material | Yield of Neomangiferin | Purity | Reference |
| Polyamide and Macroporous Resin Chromatography | 1 kg crude material | 2.31 g | 90.0% | [2] |
| High-Speed Countercurrent Chromatography | 150 mg crude extract | 22.5 mg | 97.2% | [2][4] |
Biological Activities and Signaling Pathways
Neomangiferin exhibits a range of biological activities, with its antidiabetic and anti-inflammatory effects being the most prominent. These effects are mediated through the modulation of specific signaling pathways.
Antidiabetic Activity: Inhibition of SGLT2
In silico studies have identified neomangiferin as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[3][8] SGLT2 is primarily responsible for glucose reabsorption in the kidneys.[9][10] By inhibiting SGLT2, neomangiferin can increase urinary glucose excretion, thereby lowering blood glucose levels.[9] Molecular docking studies have shown that neomangiferin has a strong binding affinity for the SGLT2 protein.[3][8][11]
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
Neomangiferin, similar to its analog mangiferin, is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.[12][14]
-
NF-κB Pathway : Neomangiferin is thought to prevent the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB to the nucleus. This action suppresses the transcription of pro-inflammatory genes.[12][14]
-
MAPK Pathway : Neomangiferin may also inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, further contributing to its anti-inflammatory effects.[12]
Future Directions and Conclusion
Neomangiferin stands out as a natural compound with significant therapeutic promise, particularly in the management of diabetes and inflammatory conditions. The detailed protocols for its isolation and purification provided in this guide offer a foundation for researchers to obtain high-purity neomangiferin for further studies. The elucidation of its mechanisms of action, specifically its role as an SGLT2 inhibitor and a modulator of inflammatory pathways, opens avenues for the development of novel therapeutics. Future research should focus on in vivo studies to validate the in silico findings, optimize its bioavailability, and explore its full therapeutic potential in various disease models.
References
- 1. Total synthesis of mangiferin, homomangiferin, and neomangiferin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation of neomangiferin and mangiferin from Rhizoma anemarrhenae by high-speed countercurrent chromatography using ionic liquids as a two-phase solvent system modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Facile extraction of high-purity mangiferin from mango industrial wastes [jcps.bjmu.edu.cn]
- 7. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
- 10. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammation and Anti-Pyroptosis Activities of Mangiferin via Suppressing NF-κB/NLRP3/GSDMD Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Neomangiferin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of neomangiferin, a C- and O-diglycoside xanthone with significant pharmacological interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, quantitative data, and experimental methodologies relevant to the study of this complex natural product.
Introduction to Neomangiferin
Neomangiferin is a naturally occurring xanthone found in several plant species, notably in the rhizomes of Anemarrhena asphodeloides and the leaves and bark of Mangifera indica (mango). Structurally, it is mangiferin-7-O-β-D-glucoside, meaning it is a derivative of the more common C-glycosylxanthone, mangiferin, with an additional glucose molecule attached via an O-glycosidic bond.[1] Like mangiferin, neomangiferin exhibits a range of biological activities, including antioxidant and antidiabetic properties, making its biosynthetic pathway a subject of considerable interest for potential biotechnological production and drug development.[2][3]
The Biosynthetic Pathway of Neomangiferin
The biosynthesis of neomangiferin is a multi-step enzymatic process that originates from primary metabolism and culminates in a series of modifications to the core xanthone structure. The pathway can be broadly divided into three main stages: formation of the xanthone core, C-glycosylation to form mangiferin, and the final O-glycosylation to yield neomangiferin.
Formation of the Xanthone Core
The biosynthesis of the xanthone scaffold begins with the convergence of the shikimate and acetate-malonate pathways, leading to the formation of a key benzophenone intermediate.
Key steps include:
-
Benzophenone Synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.
-
Cytochrome P450 monooxygenases (CYPs) are crucial for the subsequent hydroxylation and oxidative cyclization of the benzophenone intermediate. A key enzyme, benzophenone 3'-hydroxylase , introduces a hydroxyl group at the 3' position to form 2,3',4,6-tetrahydroxybenzophenone.
-
This tetrahydroxybenzophenone then undergoes regioselective intramolecular oxidative C-O coupling to form the tricyclic xanthone ring. This reaction is catalyzed by other specific CYPs, leading to either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone, depending on the plant species and the specific enzyme involved. The precursor to mangiferin and neomangiferin is 1,3,6,7-tetrahydroxyxanthone (norathyriol).
Diagram 1: Biosynthesis of the Xanthone Core (Norathyriol).
C-Glycosylation of the Xanthone Core to Mangiferin
The next critical step is the attachment of a glucose molecule to the C2 position of the norathyriol scaffold, a reaction catalyzed by a specific C-glucosyltransferase.
-
UDP-glycosyltransferase (UGT) : A benzophenone C-glucosyltransferase utilizes UDP-glucose as the sugar donor to catalyze the C-glycosylation of norathyriol, forming mangiferin. In Mangifera indica, a UDP-glycosyltransferase (UniProt ID: A0A0M4KE44) has been identified that is involved in the biosynthesis of mangiferin.[4] This enzyme exhibits regio- and stereospecific C-glycosylation activity.[4]
O-Glycosylation of Mangiferin to Neomangiferin
The final step in the biosynthesis of neomangiferin is the attachment of a second glucose molecule to the 7-hydroxyl group of mangiferin via an O-glycosidic bond.
-
UDP-glycosyltransferase (UGT) : This reaction is presumed to be catalyzed by a specific UDP-glucosyltransferase. However, as of the date of this publication, the specific UGT responsible for the conversion of mangiferin to neomangiferin has not been isolated or characterized from any plant species. While numerous UGTs have been identified in plants like mango that produce neomangiferin, the specific enzyme for this final O-glycosylation step remains a significant knowledge gap in the field.[4][5]
Diagram 2: Final steps in the biosynthesis of Neomangiferin.
Quantitative Data on Biosynthetic Enzymes
Quantitative kinetic data for the enzymes in the neomangiferin pathway are limited. The following table summarizes the available data for the C-glucosyltransferase from Mangifera indica.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Source |
| UDP-glycosyltransferase 13 (CGT) | Maclurin | 47 | 1.6 | 9.0 | 45 | [4] |
| UDP-glycosyltransferase 13 (CGT) | Norathyriol | 159.2 | 0.8 | 9.0 | 45 | [4] |
Note: Maclurin is a benzophenone precursor to certain xanthones. Norathyriol is the direct aglycone precursor to mangiferin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the analysis of neomangiferin and the characterization of its biosynthetic enzymes.
Extraction and Quantification of Mangiferin and Neomangiferin by RP-HPLC
This protocol is adapted from a method for the determination of mangiferin and neomangiferin in Rhizoma Anemarrhenae.[6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18-ODS column (200 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile : 0.05 mol·L-1 NaH2PO4 (pH adjusted to 3.20) (10:90, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 317 nm.[6]
-
Column Temperature: Ambient.
Sample Preparation:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Allow the mixture to cool, then add methanol to compensate for any weight loss.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Quantification:
-
Prepare a series of standard solutions of mangiferin and neomangiferin of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of mangiferin and neomangiferin in the plant extract by comparing their peak areas to the calibration curve.
Diagram 3: General workflow for HPLC analysis of mangiferin and neomangiferin.
In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay
This generalized protocol is based on methodologies for characterizing plant UGTs.
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 8.0)
-
100 µM Aglycone substrate (e.g., mangiferin)
-
500 µM UDP-glucose (sugar donor)
-
10 µg of purified recombinant UGT enzyme
Procedure:
-
Combine the buffer, aglycone substrate, and purified enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC or LC-MS to detect and quantify the glycosylated product (neomangiferin).
Enzyme Kinetics Determination:
-
To determine the Km for the aglycone substrate, vary its concentration while keeping the UDP-glucose concentration saturating.
-
To determine the Km for UDP-glucose, vary its concentration while keeping the aglycone concentration saturating.
-
Measure the initial reaction velocity at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Future Directions and Conclusion
The biosynthetic pathway of neomangiferin is partially understood, with the initial steps leading to the formation of the mangiferin precursor being well-established. However, a critical knowledge gap remains in the identification and characterization of the specific UDP-glycosyltransferase responsible for the final O-glycosylation of mangiferin to neomangiferin. Future research should focus on the isolation and functional characterization of this enzyme from neomangiferin-producing plants. Such studies will not only complete our understanding of this important biosynthetic pathway but also open up avenues for the metabolic engineering of neomangiferin production in microbial or plant-based systems. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic machinery of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis and biological characterization of a novel mangiferin glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Transcriptome and genome-wide analysis of the mango glycosyltransferase family involved in mangiferin biosynthesis (2024) | Yibo Bai [scispace.com]
- 5. Transcriptome and genome-wide analysis of the mango glycosyltransferase family involved in mangiferin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Aqueous Solubility of Natural Antioxidant Mangiferin through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Neomangiferin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomangiferin, a xanthone C-glycoside found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of Neomangiferin's pharmacological profile, with a focus on its pharmacodynamics, pharmacokinetics, and toxicology. The information presented herein is intended to support further research and development of Neomangiferin as a potential therapeutic agent. All quantitative data has been summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.
Pharmacodynamics: Mechanisms of Action
Neomangiferin exhibits a range of biological activities, primarily attributed to its anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective properties.
Anti-Diabetic Effects: SGLT-2 Inhibition
In silico studies strongly suggest that Neomangiferin acts as a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT-2)[1][2]. This transporter is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys[1]. Inhibition of SGLT-2 presents a therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion.
Molecular docking and molecular dynamics simulations indicate that Neomangiferin exhibits a strong binding affinity for the active site of SGLT-2, with a binding energy of -9.0 kcal/mol[1][2]. Further computational analysis using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations revealed a binding free energy of -26.05 kcal/mol, which is more favorable than that of the standard SGLT-2 inhibitor, dapagliflozin (-17.42 kcal/mol)[1].
Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Pathways
Neomangiferin demonstrates significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies on the closely related compound, mangiferin, show that it can inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators[3][4][5]. This is achieved by preventing the degradation of the inhibitory protein IκBα and suppressing the phosphorylation of the p65 subunit of NF-κB[4].
Furthermore, mangiferin has been shown to inhibit the phosphorylation and activation of MAPK proteins, which are upstream regulators of the NF-κB pathway[4].
Hepatoprotective Effects: Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)
Neomangiferin has shown promise in the management of NAFLD. In a high-fat diet-induced rat model of NAFLD, administration of Neomangiferin (at doses of 25 and 50 mg/kg/day) significantly reduced liver fat accumulation, serum and hepatic triglycerides, and total cholesterol[6].
The proposed mechanism for this hepatoprotective effect involves the regulation of genes involved in fatty acid uptake and oxidation. Neomangiferin was found to upregulate the mRNA and protein expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1a (CPT1a), which are key regulators of fatty acid oxidation[6]. Conversely, it downregulated the expression of Fatty Acid Transport Protein 2 (FATP2) and Acyl-CoA Synthetase Long-chain family member 1 (ACSL1), which are involved in the uptake and activation of fatty acids[6].
Antioxidant Activity
While specific quantitative data for Neomangiferin's antioxidant activity is limited, its structural similarity to mangiferin, a known potent antioxidant, suggests it possesses significant radical scavenging properties. Mangiferin has been shown to effectively scavenge free radicals in various assays, including the DPPH and ABTS assays[7][8].
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Neomangiferin is characterized by poor oral bioavailability and rapid metabolism.
Absorption and Bioavailability
Following oral administration in rats, Neomangiferin exhibits low bioavailability, estimated to be around 0.32%[9].
Metabolism
Neomangiferin undergoes extensive phase I and phase II metabolism in vivo. The primary metabolic pathways include deglycosylation, dehydroxylation, methylation, glycosylation, glucuronidation, and sulfation[9]. A significant portion of Neomangiferin is metabolized to its aglycone, mangiferin[9].
Distribution
In silico ADMET predictions suggest that Neomangiferin does not cross the blood-brain barrier[1].
Excretion
Neomangiferin and its metabolites are rapidly eliminated, with a reported half-life (t1/2) of approximately 0.95 hours in rats[9]. The time to reach maximum plasma concentration (Tmax) is also very short, at 0.05 hours[9].
Toxicology and Safety Profile
Current data, primarily from in silico predictions and studies on the related compound mangiferin, suggest that Neomangiferin has a favorable safety profile.
Acute Toxicity
While specific LD50 values for Neomangiferin are not available, studies on a mango stem bark extract, where mangiferin is a major component, have shown an oral LD50 of greater than 5000 mg/kg in both rats and mice, indicating very low acute toxicity[10].
Genotoxicity
Mangiferin has been found to be non-mutagenic in the Ames test and other genotoxicity assays[11]. This suggests that Neomangiferin is also unlikely to be genotoxic.
Cardiotoxicity
There is currently no available data on the potential for Neomangiferin to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity. Further investigation in this area is warranted.
Other Safety Findings
In silico ADMET predictions for Neomangiferin indicate that it is not hepatotoxic or nephrotoxic and is not carcinogenic[1].
Data Presentation
Table 1: In Silico Pharmacodynamic Data for Neomangiferin
| Parameter | Target | Value | Method | Reference |
| Binding Energy | SGLT-2 | -9.0 kcal/mol | Molecular Docking | [1][2] |
| MM-PBSA Binding Free Energy | SGLT-2 | -26.05 kcal/mol | Molecular Dynamics Simulation | [1][12] |
| Electrophilicity Index | - | 3.48 eV | Density Functional Theory | [1][12] |
Table 2: In Vivo Pharmacokinetic Parameters of Neomangiferin in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | ~0.32% | Oral | [9] |
| Tmax | 0.05 h | Oral | [9] |
| t1/2 | 0.95 h | Oral | [9] |
Table 3: In Vivo Acute Toxicity Data for a Mangiferin-Rich Extract
| Species | Route of Administration | LD50 | Reference |
| Rats & Mice | Oral | >5000 mg/kg | [10] |
Experimental Protocols
In Vivo Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
Objective: To evaluate the hepatoprotective effects of Neomangiferin in a diet-induced model of NAFLD.
Animal Model: Male Sprague-Dawley rats.
Induction of NAFLD: Rats are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce the development of NAFLD.
Treatment:
-
Control Group: Receive a standard diet.
-
HFD Group: Receive the HFD and a vehicle control.
-
Neomangiferin Treatment Groups: Receive the HFD and Neomangiferin administered orally at different doses (e.g., 25 and 50 mg/kg/day).
-
Positive Control Group: Receive the HFD and a standard-of-care drug for NAFLD (e.g., pioglitazone).
Parameters Measured:
-
Body and Liver Weight: Measured at the end of the study.
-
Serum Analysis: Blood samples are collected to measure levels of triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (ALT, AST).
-
Hepatic Lipid Content: Liver tissue is collected to measure triglyceride and total cholesterol levels.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and ballooning.
-
Gene and Protein Expression: Real-time PCR and Western blot analysis are performed on liver tissue to quantify the expression of key genes and proteins involved in lipid metabolism (e.g., PPARα, CPT1a, FATP2, ACSL1).
High-Performance Liquid Chromatography (HPLC) for Quantification of Neomangiferin
Objective: To determine the concentration of Neomangiferin in biological samples or plant extracts.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The specific ratio and gradient profile will depend on the sample matrix and desired separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Plasma/Serum: Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins. The supernatant is then injected into the HPLC system.
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer, followed by extraction with an organic solvent. The extract is then evaporated and reconstituted in the mobile phase before injection.
-
Plant Extracts: The extract is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected.
Quantification: A calibration curve is generated using standard solutions of Neomangiferin of known concentrations. The concentration of Neomangiferin in the samples is determined by comparing their peak areas to the calibration curve.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for evaluating Neomangiferin as an SGLT-2 inhibitor.
Caption: Neomangiferin inhibits the NF-κB signaling pathway.
Caption: Neomangiferin's dual action on fatty acid metabolism in the liver.
Conclusion and Future Directions
Neomangiferin is a promising natural compound with a multifaceted pharmacological profile. Its potential as an SGLT-2 inhibitor for the treatment of type 2 diabetes, coupled with its anti-inflammatory, antioxidant, and hepatoprotective effects, makes it an attractive candidate for further drug development. However, several knowledge gaps remain. Future research should focus on:
-
Obtaining robust in vitro and in vivo quantitative data: Determining the IC50/EC50 values for its various biological activities is crucial for understanding its potency and therapeutic potential.
-
Improving bioavailability: Given its poor oral bioavailability, formulation strategies or the development of prodrugs could significantly enhance its therapeutic efficacy.
-
Comprehensive safety evaluation: While preliminary data is encouraging, a thorough toxicological assessment, including genotoxicity and cardiotoxicity studies, is essential before clinical translation.
-
Elucidation of detailed molecular mechanisms: Further studies are needed to fully understand the intricate signaling pathways modulated by Neomangiferin and to identify its direct molecular targets.
Addressing these areas will be critical in unlocking the full therapeutic potential of Neomangiferin and paving the way for its development as a novel therapeutic agent for a range of chronic diseases.
References
- 1. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mangiferin, a novel nuclear factor kappa B-inducing kinase inhibitor, suppresses metastasis and tumor growth in a mouse metastatic melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mangiferin induces apoptosis in multiple myeloma cell lines by suppressing the activation of nuclear factor kappa B-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effects of neomangiferin on high fat diet-induced nonalcoholic fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jppres.com [jppres.com]
- 11. researchgate.net [researchgate.net]
- 12. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Neomangiferin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomangiferin, a C-glycosylxanthone and a congener of the well-studied mangiferin, is emerging as a promising bioactive compound with a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of neomangiferin's in vitro mechanisms of action. Drawing from available scientific literature, this document details its molecular interactions, effects on signaling pathways, and its potential as a therapeutic agent. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the anti-inflammatory, antioxidant, and anti-cancer properties of neomangiferin.
Introduction
Neomangiferin is a naturally occurring phytochemical found in plants such as Anemarrhena asphodeloides and Mangifera indica (mango).[1][2] Structurally similar to mangiferin, it possesses a C-glycosidic bond that contributes to its bioavailability and stability.[3] While research on neomangiferin is not as extensive as that on mangiferin, emerging studies highlight its significant therapeutic potential. This guide focuses on elucidating the in vitro mechanisms that underpin its observed biological effects.
Core Mechanisms of Action
Anti-inflammatory Activity
In vitro studies have demonstrated that neomangiferin exerts anti-inflammatory effects by modulating key signaling pathways. In a study using splenocytes isolated from C57BL/6J mice, neomangiferin was shown to suppress the differentiation of T helper 17 (Th17) cells, which are pivotal in inflammatory responses.[2] This was achieved by inhibiting the expression of retinoic acid receptor-related orphan receptor gamma t (RORγt) and the pro-inflammatory cytokine Interleukin-17 (IL-17) in IL-6/transforming growth factor β-stimulated splenocytes.[2] Concurrently, neomangiferin was observed to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]
Antioxidant Properties
While direct in vitro antioxidant assays for neomangiferin are not extensively detailed in the provided search results, its structural similarity to mangiferin suggests a strong antioxidant potential. Mangiferin is a known potent antioxidant that acts as a free radical scavenger and an iron chelator, which prevents the formation of hydroxyl radicals.[4] The antioxidant activity of these xanthones is largely attributed to the number and position of hydroxyl groups in their structure.
Anti-cancer Potential
The anti-cancer mechanisms of neomangiferin are an area of active investigation. While specific in vitro studies on neomangiferin's anti-cancer effects are limited in the provided results, the well-documented anti-cancer properties of mangiferin provide a strong basis for its potential in this area. Mangiferin has been shown to induce apoptosis, inhibit cell proliferation and metastasis, and arrest the cell cycle in various cancer cell lines.[5][6][7][8] These effects are mediated through the modulation of multiple signaling pathways, including NF-κB, MAPK, and β-catenin.[5][6][7]
Antidiabetic Effects: Inhibition of SGLT-2
Recent in silico studies have identified neomangiferin as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[1][9] Molecular docking and dynamics simulations suggest that neomangiferin exhibits a strong binding affinity to the active site of SGLT-2, even greater than that of the standard drug dapagliflozin.[1][9] This interaction is stabilized by a higher number of hydrogen bonds and favorable hydrophobic interactions.[1] The inhibition of SGLT-2 is a key mechanism for controlling blood glucose levels in type-2 diabetes. These computational findings strongly suggest a promising avenue for in vitro and in vivo validation of neomangiferin as an antidiabetic agent.
Signaling Pathways Modulated by Neomangiferin
Based on the available in vitro data, the primary signaling pathway modulated by neomangiferin is related to T-cell differentiation and inflammatory cytokine production.
Caption: Neomangiferin's anti-inflammatory action via RORγt inhibition and IL-10 induction.
Quantitative Data Summary
The available search results provide limited quantitative in vitro data specifically for neomangiferin. The primary quantitative findings are from in silico studies.
Table 1: In Silico Molecular Docking and Binding Energy Data
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Neomangiferin | SGLT-2 | -9.0 |
| Dapagliflozin (standard) | SGLT-2 | -8.3 |
| Neomangiferin | SGLT-2 | -26.05 (MM-PBSA) |
| Dapagliflozin (standard) | SGLT-2 | -17.42 (MM-PBSA) |
Data sourced from in silico molecular docking and MM-PBSA binding free energy calculations.[9]
Key Experimental Protocols
Detailed in vitro experimental protocols for neomangiferin are not extensively described in the provided search results. However, based on the described effects, the following methodologies would be central to further elucidating its mechanism of action.
In Vitro T-Cell Differentiation Assay
This protocol is based on the study investigating neomangiferin's effect on Th17 differentiation.[2]
Objective: To determine the effect of neomangiferin on the differentiation of naive T cells into Th17 cells.
Methodology:
-
Cell Isolation: Isolate splenocytes from C57BL/6J mice.
-
Cell Culture: Culture the splenocytes in appropriate media.
-
Stimulation: Stimulate the cells with IL-6 and transforming growth factor β (TGF-β) to induce Th17 differentiation.
-
Treatment: Treat the stimulated cells with varying concentrations of neomangiferin.
-
Analysis:
-
Flow Cytometry: Use flow cytometry to quantify the population of Th17 cells by staining for specific cell surface markers and intracellular IL-17.
-
Gene Expression Analysis (qPCR): Measure the mRNA expression levels of RORγt and IL-17.
-
Cytokine Measurement (ELISA): Quantify the concentration of IL-10 in the cell culture supernatant.
-
Caption: Workflow for in vitro T-cell differentiation assay to assess neomangiferin's effects.
Conclusion and Future Directions
The current body of in vitro research, though in its early stages, suggests that neomangiferin is a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and antidiabetic applications. Its ability to modulate T-cell differentiation and inhibit SGLT-2 provides a solid foundation for further investigation.
Future in vitro research should focus on:
-
Expanding Anti-inflammatory Studies: Investigating the effects of neomangiferin on other key inflammatory pathways such as NF-κB and MAPK in various cell types (e.g., macrophages, endothelial cells).
-
Validating Antioxidant Activity: Conducting direct in vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) to quantify its free radical scavenging capacity.
-
Elucidating Anti-cancer Mechanisms: Performing in vitro studies on various cancer cell lines to assess its effects on cell viability, apoptosis, and metastasis, and to identify the underlying signaling pathways.
-
Confirming SGLT-2 Inhibition: Validating the in silico findings through in vitro enzymatic assays to confirm the inhibitory effect of neomangiferin on SGLT-2 activity.
A deeper understanding of the in vitro mechanisms of action of neomangiferin will be crucial for guiding future preclinical and clinical studies, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- 1. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mangiferin - a bioactive xanthonoid, not only from mango and not just antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Neomangiferin: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of neomangiferin, a naturally occurring xanthone C-glycoside. The document details its chemical identity, including its CAS number and structure, and delves into its biological activities with a focus on quantitative data and experimental methodologies. Signaling pathways associated with neomangiferin's mechanism of action are also visually represented.
Chemical Identity and Structure
Neomangiferin, also known as Mangiferin 7-glucoside, is a bioactive compound found in various plants, including the mango tree (Mangifera indica) and the traditional Chinese medicine rhizome of Anemarrhena asphodeloides.[1][2][3] It is a congener of the more widely studied mangiferin, from which it differs by the presence of an additional glucose unit.[4]
CAS Number: 64809-67-2[1][5][6][7]
Molecular Formula: C₂₅H₂₈O₁₆[2][5][6][7]
Molecular Weight: 584.48 g/mol [1][5][6]
The chemical structure of neomangiferin consists of a xanthone core C-glycosidically linked to a glucose moiety and an additional glucose unit attached via an O-glycosidic bond.[4] This structure contributes to its solubility and bioactivity.[2]
Chemical Structure Representations:
-
Canonical SMILES: O=C1C2=CC(OC3OC(CO)C(O)C(O)C3O)=C(O)C=C2OC4=CC(O)=C(C(O)=C14)C5OC(CO)C(O)C(O)C5O[6]
-
InChI: InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1[2][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological and chemical properties of neomangiferin.
| Parameter | Value | Context | Source |
| Binding Energy (SGLT-2) | -9.0 kcal/mol | Molecular docking studies comparing neomangiferin to the SGLT-2 inhibitor dapagliflozin (-8.3 kcal/mol) and mangiferin (-8.5 kcal/mol).[4][8] | [4],[8] |
| MM-PBSA Binding Free Energy | -26.05 kcal/mol | Molecular dynamics simulation analysis, compared to dapagliflozin (-17.42 kcal/mol).[8] | [8] |
| Electrophilicity Index (ω) | 3.48 eV | Density Functional Theory (DFT) calculations, indicating a high tendency to bind to a receptor.[4][8] | [4],[8] |
| Solubility (LogS) | -2.196 | ADMET prediction, indicating good solubility.[4] | [4] |
| In Vitro Solubility (DMSO) | 100 mg/mL (171.09 mM) | Experimental solubility for stock solution preparation.[1] | [1] |
| In Vivo Dosage (Colitis Model) | 10 or 20 mg/kg | Oral administration in IL-10-/- mice to ameliorate colitic inflammation.[1] | [1] |
| Quantification in A. asphodeloides | 165.6 mg | From an n-butanol:water (1:1, v/v) extract using high-speed countercurrent chromatography.[3] | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding neomangiferin's biological activities.
In Silico Analysis of SGLT-2 Inhibition
-
Objective: To investigate the inhibitory potential of neomangiferin on the sodium-glucose co-transporter 2 (SGLT-2) protein using computational methods.[8]
-
Methodology:
-
Molecular Docking: The binding affinity of neomangiferin to the SGLT-2 receptor was calculated and compared with the standard drug dapagliflozin and its parent compound, mangiferin.[4][8]
-
Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed to assess the stability of the neomangiferin-SGLT-2 complex. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed.[8]
-
MM-PBSA Binding Free Energy Calculation: The binding free energy of the complex was calculated to further confirm the binding affinity.[8]
-
Density Functional Theory (DFT) Calculations: Quantum chemical properties, including the electrophilicity index, were calculated using the B3LYP 6-31G basis set to understand the electronic characteristics influencing binding.[4][8]
-
ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of neomangiferin were predicted using the admetSAR 2.0 server.[4]
-
In Vivo Colitis Amelioration Study
-
Objective: To evaluate the effect of neomangiferin on colitic inflammation in an animal model.[1]
-
Methodology:
-
Animal Model: Male C57BL/6 IL-10 knockout (IL-10-/-) mice were used as a model for colitis.[1]
-
Treatment: Neomangiferin was administered orally to the mice at dosages of 10 or 20 mg/kg.[1]
-
Assessment: The severity of colitic inflammation was assessed following the treatment period. The study found that neomangiferin ameliorated the inflammation.[1]
-
In Vitro T-cell Differentiation Assay
-
Objective: To determine the effect of neomangiferin on the differentiation of splenic T cells.[1]
-
Methodology:
-
Cell Culture: Splenic T cells were cultured in vitro.
-
Treatment: The cells were treated with neomangiferin.
-
Analysis: The differentiation of T cells into Th17 and Treg cells was measured. The study observed that neomangiferin inhibited differentiation into Th17 cells and promoted the production of Treg cells. It also inhibited NF-κB activation in Th17 cells and increased the expression of IL-10 and Foxp3 in Treg cells.[1]
-
Signaling Pathways and Mechanisms of Action
Neomangiferin and its parent compound, mangiferin, have been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and metabolic diseases.
Modulation of Th17/Treg Balance via NF-κB Pathway
Neomangiferin plays a crucial role in immunomodulation by influencing the balance between pro-inflammatory Th17 cells and anti-inflammatory Treg cells. It achieves this, in part, by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in Th17 cells.[1]
Caption: Neomangiferin inhibits NF-κB, reducing Th17 differentiation and promoting anti-inflammatory Treg cells.
Experimental Workflow for In Silico SGLT-2 Inhibition Analysis
The computational workflow to identify and validate neomangiferin as a potential SGLT-2 inhibitor involves a multi-step in silico process, from initial screening to detailed simulation and property prediction.
Caption: Workflow for computational analysis of neomangiferin as a potential SGLT-2 inhibitor.
Nrf2-Antioxidant Response Element (ARE) Pathway Activation
While direct studies on neomangiferin are limited, its parent compound mangiferin is known to activate the Nrf2-ARE signaling pathway. This is a major cellular defense mechanism against oxidative stress, controlling the expression of numerous detoxification and antioxidant enzymes. Activation of this pathway could contribute to the protective effects of neomangiferin.
Caption: Proposed activation of the Nrf2-ARE antioxidant pathway by mangiferin and its congeners.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CAS 64809-67-2: Neomangiferin | CymitQuimica [cymitquimica.com]
- 3. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Neomangiferin – Biotuva Life Sciences [biotuva.com]
- 8. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Neomangiferin: A Comprehensive Technical Review of its Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomangiferin, a xanthone C-glycoside naturally found in plants such as Anemarrhena asphodeloides and mango (Mangifera indica), is a structural analog of the well-studied compound, mangiferin.[1][2] Emerging research has highlighted neomangiferin's diverse pharmacological properties, positioning it as a promising candidate for drug development. This technical guide provides an in-depth review of the current scientific literature on the bioactivities of neomangiferin, with a focus on its anti-diabetic, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support further research and development efforts.
Anti-diabetic Activity
Neomangiferin has demonstrated significant potential in the management of type 2 diabetes, primarily through its inhibitory action on the sodium-glucose co-transporter 2 (SGLT-2).[3][4][5] This mechanism helps to reduce hyperglycemia by promoting the urinary excretion of glucose.
Quantitative Data for Anti-diabetic Activity
| Parameter | Neomangiferin | Dapagliflozin (Standard) | Reference |
| Molecular Docking Binding Energy (kcal/mol) | -9.0 | -8.3 | [4][5][6] |
| MM-PBSA Binding Free Energy (kcal/mol) | -26.05 | -17.42 | [3][4][5] |
| Electrophilicity Index (eV) | 3.48 | 2.11 | [3][4][5] |
Experimental Protocols
In Silico Analysis of SGLT-2 Inhibition:
-
Molecular Docking: Computational docking studies were performed to predict the binding affinity and interaction of neomangiferin with the SGLT-2 protein. The 3D structure of SGLT-2 was retrieved from a protein data bank, and neomangiferin's structure was prepared for docking. The binding energy was calculated to determine the strength of the interaction.[3][4]
-
Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was conducted to assess the stability of the neomangiferin-SGLT-2 complex. Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) were analyzed to understand the dynamic behavior and stability of the complex over time.[3][4][5]
-
MM-PBSA Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method was used to calculate the binding free energy of the neomangiferin-SGLT-2 complex, providing a more accurate estimation of binding affinity.[3][4][5]
-
Density Functional Theory (DFT) Calculations: DFT calculations were employed to determine the electronic properties of neomangiferin, such as the electrophilicity index, to understand its reactivity.[3][5]
-
ADMET Prediction: The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of neomangiferin were predicted using computational tools like admetSAR 2.0 to assess its drug-likeness and potential toxicity.[3][5]
Signaling Pathway
Caption: Neomangiferin inhibits SGLT-2, reducing glucose reabsorption and lowering blood glucose.
Anti-inflammatory and Immunomodulatory Effects
Neomangiferin exhibits anti-inflammatory properties by modulating key signaling pathways and immune cell differentiation.[1][7] It has been shown to ameliorate colitic inflammation and regulate T-cell responses.[1]
Experimental Protocols
In Vitro T-Cell Differentiation Assay:
-
Splenocytes are isolated from mice (e.g., C57BL/6J).
-
The cells are cultured and treated with various concentrations of neomangiferin.
-
T-cell differentiation into Th17 and Treg cells is induced under specific cytokine conditions.
-
The populations of Th17 (IL-17 producing) and Treg (Foxp3 expressing) cells are quantified using flow cytometry.
-
Activation of NF-κB in Th17 cells is assessed by techniques such as Western blotting for phosphorylated NF-κB subunits.
-
Expression of IL-10 and Foxp3 in Treg cells is measured by qPCR or flow cytometry.[1]
Signaling Pathway
Caption: Neomangiferin modulates T-cell differentiation, inhibiting pro-inflammatory Th17 cells and promoting regulatory Treg cells.
Antioxidant and Anti-aging Activity
Recognized for its antioxidant potential, neomangiferin has been studied for its anti-aging effects, demonstrating the ability to extend lifespan and improve stress resistance in model organisms like Caenorhabditis elegans.[8]
Experimental Protocols
C. elegans Lifespan and Stress Resistance Assays:
-
Lifespan Assay: Age-synchronized C. elegans are cultured on media containing neomangiferin. The number of surviving and dead worms is monitored daily to determine the mean lifespan.[8]
-
Stress Resistance Assays:
-
Biomarker Analysis:
Signaling Pathway
Caption: Neomangiferin upregulates bas-1, activating autophagy, IIS, and MAPK pathways to promote longevity.
Anticancer and Neuroprotective Properties
While much of the research on anticancer and neuroprotective effects has focused on its congener, mangiferin, neomangiferin is implicated in these activities due to its structural similarity and shared origins.[9][10][11][12] Mangiferin has been shown to induce apoptosis in cancer cells and exert neuroprotective effects by mitigating oxidative stress and neuroinflammation.[9][12][13][14] Neomangiferin has been specifically noted for its potential in ameliorating neurotoxicity.[10]
Further research is required to fully elucidate the specific mechanisms and quantitative efficacy of neomangiferin in these areas.
Pharmacokinetics and Metabolism
Studies in rats have shown that orally administered neomangiferin is partly metabolized into its active metabolite, mangiferin.[2] Both compounds exhibit a short half-life, with a t1/2 of 0.95 hours for neomangiferin and 0.73 hours for mangiferin.[2] The oral bioavailability of neomangiferin is low, estimated at approximately 0.32%.[2] Neomangiferin undergoes extensive phase I (deglycosylation, dehydroxylation, methylation) and phase II (glycosylation, glucuronidation, sulfation) metabolism.[2]
Quantitative Pharmacokinetic Data (in rats)
| Parameter | Neomangiferin | Mangiferin (metabolite) | Reference |
| Tmax (h) | 0.05 | 0.05 | [2] |
| t1/2 (h) | 0.95 | 0.73 | [2] |
| Oral Bioavailability (%) | ~0.32 | - | [2] |
Conclusion
Neomangiferin is a multifaceted bioactive compound with significant therapeutic potential, particularly in the fields of diabetology, immunology, and anti-aging. Its well-defined mechanism as an SGLT-2 inhibitor, coupled with its ability to modulate critical signaling pathways like NF-κB, IIS, and MAPK, makes it a compelling candidate for further preclinical and clinical investigation. While its low oral bioavailability presents a challenge, formulation strategies could enhance its therapeutic efficacy. This technical guide provides a foundational overview for researchers and drug development professionals to build upon in harnessing the potential of neomangiferin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neomangiferin prolongs the lifespan of Caenorhabditis elegans by regulating autophagy-dependent IIS and MAPK pathways via bas-1 - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenolic protection: the role of mangiferin in mitigating neurodegeneration and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Neomangiferin: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomangiferin, a xanthone C-glycoside found in several medicinal plants, has garnered increasing interest for its potential therapeutic applications. Traditionally used in various herbal remedies, emerging scientific evidence suggests its role as a potent anti-inflammatory, antioxidant, and anti-diabetic agent. This technical guide provides a comprehensive overview of neomangiferin, detailing its presence in traditional medicine, its pharmacological activities, and the molecular mechanisms underlying its effects. This document summarizes key quantitative data, presents detailed experimental protocols from cited studies, and visualizes complex biological pathways and workflows to facilitate further research and drug development. While research specifically on neomangiferin is still developing, data from its well-studied aglycone, mangiferin, is included to provide a broader context for its potential bioactivities, given that neomangiferin is metabolized to mangiferin in vivo.
Neomangiferin in Traditional Medicine
Neomangiferin is a significant bioactive constituent of several plants utilized in traditional medicine systems. Notably, it is isolated from Anemarrhena asphodeloides (Rhizoma Anemarrhenae or "Zhi Mu"), a herb used in Traditional Chinese Medicine to treat various ailments, including fever, inflammation, and diabetes.[1][2] It is also found in the mango tree (Mangifera indica), where its presence, alongside mangiferin, contributes to the plant's ethnomedicinal uses.[3] The traditional applications of these plants often align with the scientifically validated pharmacological properties of neomangiferin and mangiferin, particularly their anti-diabetic and anti-inflammatory effects.[2][3]
Pharmacological Activities and Mechanisms of Action
Neomangiferin exhibits a range of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of several key signaling pathways.
Anti-Diabetic Activity
In silico studies have identified neomangiferin as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), a key target in the management of type 2 diabetes.[2] Molecular docking studies revealed that neomangiferin has a strong binding affinity for SGLT-2.[2][4] The O-C glycosidic linkage in neomangiferin appears to enhance its binding energy compared to mangiferin.[2]
Anti-Inflammatory Activity
Neomangiferin has demonstrated significant anti-inflammatory effects in vivo. In a mouse model of colitis, oral administration of neomangiferin was shown to ameliorate inflammation.[1] This is likely mediated through the inhibition of pro-inflammatory signaling pathways.
Antioxidant Activity
While specific antioxidant assays for neomangiferin are not extensively reported, its structural similarity to mangiferin, a known potent antioxidant, suggests it possesses similar capabilities. Mangiferin has been shown to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[5]
Key Signaling Pathways
Neomangiferin and its metabolite, mangiferin, modulate several critical signaling pathways implicated in inflammation, oxidative stress, and metabolic regulation.
-
NF-κB Signaling Pathway: Neomangiferin has been shown to inhibit the activation of NF-κB in T helper 17 (Th17) cells.[1] Mangiferin, its aglycone, also demonstrates potent inhibition of the NF-κB pathway, a central regulator of inflammation.[6][7]
-
Nrf2 Signaling Pathway: Mangiferin is a known activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[8][9][10] This pathway is crucial for cellular defense against oxidative stress. Activation of Nrf2 by mangiferin leads to the upregulation of antioxidant enzymes.[10]
-
PPARγ Agonist Activity: In silico and in vitro studies on mangiferin suggest that it may act as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, a key regulator of glucose and lipid metabolism.[11] This provides another potential mechanism for its anti-diabetic effects.
Quantitative Data
The following tables summarize the available quantitative data for neomangiferin and its aglycone, mangiferin.
Table 1: In Silico and In Vitro Data for Neomangiferin
| Parameter | Value | Method | Source |
| SGLT-2 Binding Energy | -9.0 kcal/mol | Molecular Docking | [4] |
| MM-PBSA Binding Free Energy (SGLT-2) | -26.05 kcal/mol | Molecular Dynamics Simulation | [4] |
| Solubility (logS) | -2.196 | ADMET Prediction | [2] |
| Oral Bioavailability | Low (approx. 0.32% in rats) | In Vivo Pharmacokinetic Study | [3] |
| Linearity Range (HPLC) | 3.0 - 59.2 µg/mL | RP-HPLC | |
| Recovery (HPLC) | 97.1% | RP-HPLC |
Table 2: In Vitro and In Vivo Data for Mangiferin (Aglycone of Neomangiferin)
| Parameter | Value | Assay/Model | Source |
| α-Glucosidase Inhibition (IC50) | 358.54 µM | Enzyme Inhibition Assay | [12] |
| DPPH Radical Scavenging (IC50) | 33.5 mM | DPPH Assay | [13] |
| TNF-α Inhibition (in vivo) | ED50 = 58.2 mg/kg | PMA-induced ear edema (mice) | [14] |
| PGE2 Release Inhibition (IC50) | 64.1 µg/mL | LPS-stimulated RAW264.7 cells | [14] |
| sPLA2 Inhibition (IC50) | 0.7 µg/mL | Human synovial sPLA2 | [14] |
| NF-κB Luciferase Activity Inhibition | Dose-dependent | TNF-α-stimulated LNCaP cells | [15] |
| Nrf2 Protein Accumulation | Significant at 50 µM | HL-60 cells | [16] |
| Anti-colitic effect (in vivo) | 50 mg/kg/day | DSS-induced colitis (mice) | [17] |
Experimental Protocols
Quantification of Neomangiferin by RP-HPLC
This protocol describes the quantitative analysis of neomangiferin in Rhizoma Anemarrhenae.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: C18-ODS column (200 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile-0.05 mol·L⁻¹ NaH₂PO₄ (pH adjusted to 3.20) (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 317 nm.
-
Standard Preparation: A stock solution of neomangiferin is prepared and serially diluted to create a calibration curve (e.g., 3.0 - 59.2 µg/mL).
-
Sample Preparation: The plant material is extracted with a suitable solvent, filtered, and injected into the HPLC system.
-
Quantification: The concentration of neomangiferin in the sample is determined by comparing its peak area with the calibration curve.
In Vivo Anti-Inflammatory Model: DSS-Induced Colitis in Mice
This protocol is based on a study investigating the anti-inflammatory effects of mangiferin in a dextran sulfate sodium (DSS)-induced colitis model, which can be adapted for neomangiferin.[17]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: 5% (w/v) DSS is administered in the drinking water for a specified period (e.g., 7 days).
-
Treatment: Neomangiferin is administered orally (e.g., by gavage) at desired doses (e.g., 10 or 20 mg/kg/day) for a specified duration, which may start before or concurrently with DSS administration.[1]
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure the length of the colon upon sacrifice as an indicator of inflammation.
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.
-
-
Mechanism Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue can be measured by ELISA or qRT-PCR.
-
Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, p-IκBα, Nrf2) in colon tissue lysates is analyzed to assess pathway activation.
-
Visualizations
Signaling Pathways
Figure 1: Simplified signaling pathways modulated by neomangiferin/mangiferin.
Experimental Workflow
Figure 2: Experimental workflow for an in vivo colitis model.
Conclusion and Future Directions
Neomangiferin is a promising natural compound with a strong foundation in traditional medicine and emerging scientific evidence supporting its therapeutic potential, particularly in the context of metabolic and inflammatory diseases. While much of the detailed mechanistic understanding is currently extrapolated from its aglycone, mangiferin, the available data on neomangiferin itself is encouraging. Future research should focus on conducting comprehensive in vitro and in vivo studies specifically with neomangiferin to establish its precise pharmacological profile, including dose-response relationships and detailed mechanisms of action. Furthermore, addressing its low oral bioavailability through formulation strategies will be crucial for its successful translation into clinical applications. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mangiferin increases Nrf2 protein stability by inhibiting its ubiquitination and degradation in human HL60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated mangiferin and naringenin exert antidiabetic effect via PPARγ/GLUT4 dual agonistic action with strong metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Effects of Norathyriol and Mangiferin on α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro anti-inflammatory activity of Mangifera indica L . extract ( VIMANG ® ) | Semantic Scholar [semanticscholar.org]
- 15. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Exploration of Neomangiferin: A Technical Guide to its Molecular Targets and Interactions
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Neomangiferin, a naturally occurring xanthone C-glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases.[1] This technical guide provides a comprehensive overview of in silico studies investigating Neomangiferin and its interactions with key biological targets. Through a detailed examination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document aims to furnish researchers and drug development professionals with a thorough understanding of the computational approaches used to elucidate the pharmacological profile of this promising natural compound. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to Neomangiferin
Neomangiferin (C25H28O16) is a glucosylxanthone found in various plant species, including the leaves of the mango tree (Mangifera indica).[1][2] Its structure consists of a xanthone backbone with two glucose moieties.[3] In silico studies have been instrumental in predicting its biological activities and understanding its mechanism of action at a molecular level. These computational methods offer a rapid and cost-effective means to screen potential drug candidates and prioritize them for further experimental validation.[4]
Primary Biological Target: Sodium-Glucose Co-transporter 2 (SGLT-2)
A significant body of in silico research has focused on the interaction of Neomangiferin with Sodium-Glucose Co-transporter 2 (SGLT-2), a key protein involved in renal glucose reabsorption.[5][6] Inhibition of SGLT-2 is a validated therapeutic strategy for the management of type 2 diabetes.[7]
Molecular Docking Studies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and intermolecular interactions.[4] Studies have consistently shown that Neomangiferin exhibits a strong binding affinity for SGLT-2.[5][8]
Table 1: Molecular Docking and Binding Free Energy Data for Neomangiferin and Control Compounds with SGLT-2
| Compound | Docking Score (kcal/mol) | MM-PBSA Binding Free Energy (kcal/mol) | Reference(s) |
| Neomangiferin | -9.0 | -26.05 | [5][6][8] |
| Dapagliflozin (Control) | -8.3 | -17.42 | [5][6][8] |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time.[9] Simulations of the Neomangiferin-SGLT-2 complex have demonstrated its stability, further supporting the molecular docking predictions.[5][8] Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). Lower and more stable RMSD values for the complex compared to the unbound protein suggest that the ligand binding stabilizes the protein structure.[5][8]
Table 2: Key Parameters from Molecular Dynamics Simulations of Neomangiferin with SGLT-2
| Parameter | Observation | Conclusion | Reference(s) |
| RMSD | The Neomangiferin-SGLT-2 complex showed a stable RMSD trajectory over 100 ns. | Neomangiferin forms a stable complex with SGLT-2. | [5][8] |
| RMSF | Fluctuations of amino acid residues in the binding pocket were minimal. | Key residues involved in the interaction are stabilized upon Neomangiferin binding. | [5][8] |
Other Potential Biological Targets
While SGLT-2 is a primary focus, in silico studies have also explored the interaction of Neomangiferin and its derivatives with other potential therapeutic targets, such as aldose reductase.[10] Aldose reductase is an enzyme implicated in the development of diabetic complications.[11]
Table 3: Molecular Docking Data for Mangiferin Derivatives with Aldose Reductase
| Compound | Target | Docking Score (kcal/mol) | Reference(s) |
| Homomangiferin | Aldose Reductase | -7.2 | [10][12] |
| Mangiferin | Aldose Reductase | Not Specified | [13] |
ADMET Predictions
In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles.[14][15] Various online servers and computational models are available for these predictions.[1][16]
Table 4: Predicted ADMET Properties of Neomangiferin
| Property | Predicted Value/Classification | Implication | Reference(s) |
| Solubility | Good | Favorable for oral absorption. | [5] |
| Blood-Brain Barrier (BBB) Penetration | Does not cross BBB | Low potential for central nervous system side effects. | [5] |
| Hepatotoxicity | Non-toxic | Low risk of liver injury. | [5] |
| Carcinogenicity | Non-carcinogenic | Favorable long-term safety profile. | [5] |
| Oral Acute Toxicity | Safe | Low risk of toxicity upon oral administration. | [5] |
Signaling Pathways
The inhibition of SGLT-2 by Neomangiferin is predicted to modulate several downstream signaling pathways, contributing to its potential therapeutic effects.[17][18] Furthermore, studies on the related compound mangiferin suggest potential interactions with inflammatory and metabolic pathways such as NF-κB and PI3K/Akt.[19][20][21]
Caption: Downstream effects of Neomangiferin-mediated SGLT-2 inhibition.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway.
Experimental Protocols for In Silico Studies
The following sections outline generalized protocols for the key in silico experiments discussed in this guide.
Molecular Docking Workflow
Molecular docking predicts the binding mode and affinity of a ligand to a protein. AutoDock Vina is a widely used software for this purpose.
Caption: A generalized workflow for molecular docking.
Molecular Dynamics Simulation Workflow
MD simulations provide insights into the dynamic behavior of a protein-ligand complex. GROMACS is a popular software package for performing MD simulations.
Caption: A generalized workflow for molecular dynamics simulation.
In Silico ADMET Prediction Workflow
ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound.
Caption: A generalized workflow for in silico ADMET prediction.
Conclusion
The in silico studies summarized in this technical guide strongly suggest that Neomangiferin is a promising natural compound with the potential for therapeutic development, particularly as an inhibitor of SGLT-2. The computational data, including strong binding affinities from molecular docking, stable complex formation in molecular dynamics simulations, and a favorable predicted ADMET profile, provide a solid foundation for further preclinical and clinical investigations. The elucidation of its interactions with key biological targets and the downstream signaling pathways offers valuable insights for drug design and development efforts. The detailed workflows provided herein serve as a practical resource for researchers aiming to employ similar computational techniques in their own drug discovery endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based virtual screening of mangiferin derivatives with antidiabetic action: a molecular docking and dynamics study and MPO-based drug-likeness approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. In-silico study and in-vitro validations for an affinity of mangiferin with aldose reductase: Investigating potential in tackling diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 15. youtube.com [youtube.com]
- 16. vNN Web Server for ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mangiferin, a novel nuclear factor kappa B-inducing kinase inhibitor, suppresses metastasis and tumor growth in a mouse metastatic melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mangiferin Alleviates Renal Interstitial Fibrosis in Streptozotocin-Induced Diabetic Mice through Regulating the PTEN/PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mangiferin ameliorates placental oxidative stress and activates PI3K/Akt/mTOR pathway in mouse model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of Neomangiferin from Anemarrhena asphodeloides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomangiferin, a C-glucosyl xanthone found in the rhizomes of Anemarrhena asphodeloides, has garnered significant interest for its potential therapeutic applications. These application notes provide detailed protocols for various methods aimed at achieving high-yield extraction of Neomangiferin, facilitating further research and development. The methodologies covered range from conventional solvent extraction to advanced techniques such as ultrasonic-assisted extraction, along with purification protocols.
Extraction Methodologies and Comparative Data
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Neomangiferin. Below is a summary of different approaches with their respective yields.
Table 1: Comparison of Extraction Solvents for Neomangiferin
| Extraction Solvent | Neomangiferin Content (mg/kg of Raw Material) | Reference |
| Water | 2.5 ± 0.5 | [1] |
| Acetone | Not Reported | [1] |
| Ethyl Acetate | Not Reported | [1] |
| Chloroform | Not Reported | [1] |
| Methanol | Not Reported | [1] |
Note: While a direct comparison of Neomangiferin content across all solvents was not fully reported in the reviewed literature, methanol is commonly used for initial crude extraction before purification.[2]
Table 2: Yields from Advanced Extraction and Purification Methods
| Method | Starting Material | Yield of Neomangiferin | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg crude extract | 22.5 mg | 97.2% | [3] |
| Column Chromatography (Polyamide and Macroporous Resin) | 1 kg crude materials | 2.31 g | 90.0% | [3] |
| Ultrasonic-Assisted Extraction (Fibrous Roots) | 0.1 g powdered fibrous roots | 0.80% (w/w) | Not Reported |
Experimental Protocols
Protocol 1: Methanol Maceration for Crude Extract Preparation
This protocol outlines a standard procedure for obtaining a crude methanolic extract from the rhizomes of Anemarrhena asphodeloides.
Materials and Equipment:
-
Dried rhizomes of Anemarrhena asphodeloides, powdered
-
Methanol (analytical grade)
-
Shredder or grinder
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Grind the dried rhizomes of Anemarrhena asphodeloides into a coarse powder.
-
Weigh the powdered rhizomes (e.g., 1.2 kg).[1]
-
Place the powder into a large glass container and add methanol at a solid-to-solvent ratio of 1:3 (w/v) (e.g., 1.2 kg of powder in 3.6 L of methanol).[1]
-
Seal the container and macerate for 3 days at room temperature with occasional shaking or continuous stirring.[1]
-
After 3 days, filter the mixture to separate the extract from the plant material.
-
Repeat the extraction process on the residue two more times with fresh methanol.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 37°C to obtain the crude methanolic extract.[1]
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Neomangiferin
This protocol is adapted for the extraction of Neomangiferin from the fibrous roots of Anemarrhena asphodeloides using ultrasonication.
Materials and Equipment:
-
Dried and powdered fibrous roots of Anemarrhena asphodeloides (60-mesh)
-
50% Methanol in water (v/v)
-
Ultrasonic bath (40 kHz, 120 W)
-
Centrifuge
-
0.22 µm membrane filter
Procedure:
-
Accurately weigh 0.1 g of the powdered fibrous roots.
-
Add 25 mL of 50% methanol to the powder in a suitable vessel.
-
Place the vessel in an ultrasonic bath and extract for 25 minutes at 30°C.
-
After extraction, centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.22 µm membrane before analysis.
Protocol 3: Purification of Neomangiferin using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of Neomangiferin from a crude extract of Anemarrhena asphodeloides using HSCCC.
Materials and Equipment:
-
Crude extract of Anemarrhena asphodeloides
-
Ethyl acetate (analytical grade)
-
Water (deionized)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) (ionic liquid)
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system consisting of ethyl acetate-water-[C4mim][PF6] at a volume ratio of 5:5:0.2.[3]
-
Thoroughly mix the solvent system and allow the phases to separate.
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Dissolve the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent mixture.[3]
-
Inject the sample into the HSCCC system.
-
Elute with the mobile phase (lower phase) at a suitable flow rate.
-
Monitor the effluent and collect fractions based on the detector response.
-
Combine the fractions containing Neomangiferin and evaporate the solvent.
-
Analyze the purity of the isolated Neomangiferin by HPLC. A purity of 97.2% can be achieved with this method.[3]
Visualized Workflows
Caption: General workflow for extraction and purification of Neomangiferin.
Caption: Protocol for HSCCC purification of Neomangiferin.
Conclusion
The protocols provided herein offer robust methods for the high-yield extraction and purification of Neomangiferin from Anemarrhena asphodeloides. While conventional maceration with methanol provides a straightforward method for obtaining a crude extract, advanced techniques such as ultrasonic-assisted extraction can enhance efficiency. For achieving high purity, high-speed counter-current chromatography has been demonstrated to be a highly effective method. The choice of method will depend on the desired yield, purity, and available resources. Further optimization using response surface methodology could be employed to refine extraction parameters for even higher yields.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation and Purification of Neomangiferin
Introduction
Neomangiferin, a xanthone C-glycoside, is a significant bioactive compound found in various medicinal plants, including Anemarrhena asphodeloides and Mangifera indica (mango).[1][2] It has garnered considerable interest within the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and antiosteoporotic properties.[2][3] The development of efficient and reliable methods for the isolation and purification of neomangiferin is crucial for advancing research into its therapeutic potential and for the quality control of herbal products. High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for this purpose, offering high resolution, sensitivity, and scalability from analytical to preparative applications.
This application note provides a detailed protocol for the isolation and purification of neomangiferin using preparative HPLC. It encompasses the entire workflow, from the initial extraction from plant material to the final purity assessment of the isolated compound.
Chemical Properties of Neomangiferin
A thorough understanding of the physicochemical properties of neomangiferin is essential for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₁₆ | [1][2] |
| Molecular Weight | 584.48 g/mol | [2][4] |
| CAS Number | 64809-67-2 | [1][2] |
| Appearance | Not specified in search results | |
| Melting Point | 226-227 °C | [4] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
Experimental Protocols
Part 1: Extraction of Neomangiferin from Plant Material
The initial step in the isolation of neomangiferin is its extraction from the raw plant material. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Rhizoma Anemarrhenae)
-
Methanol, HPLC grade
-
Ethanol, analytical grade
-
Deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Weigh 100 g of dried, powdered plant material and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of 70% methanol in water (v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the methanol has been removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for the next stage of purification.
Part 2: Preparative HPLC Purification of Neomangiferin
This protocol outlines the purification of neomangiferin from the crude extract using a preparative HPLC system.
Instrumentation and Columns:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV-Vis detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm)
Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 15 mL/min
-
Injection Volume: 5 mL of filtered crude extract solution (dissolved in 50% methanol)
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 30 | 40 |
| 35 | 90 |
| 40 | 90 |
| 45 | 10 |
| 50 | 10 |
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (10% B) for at least 30 minutes.
-
Dissolve the crude extract in 50% methanol and filter it through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
Run the gradient program as described above.
-
Monitor the chromatogram and collect the fraction corresponding to the neomangiferin peak based on the retention time of a neomangiferin standard.
-
Combine the collected fractions containing pure neomangiferin.
-
Evaporate the solvent from the collected fractions using a rotary evaporator to obtain the purified neomangiferin.
-
Lyophilize the purified product to yield a dry powder.
Part 3: Purity Analysis by Analytical HPLC
The purity of the isolated neomangiferin should be confirmed using an analytical HPLC method.
Instrumentation and Columns:
-
Analytical HPLC system with a UV-Vis detector
-
Analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase and Isocratic Conditions:
-
Mobile Phase: Acetonitrile: 0.05 M NaH₂PO₄ (pH 3.2) (10:90 v/v)[5][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Protocol:
-
Prepare a standard solution of neomangiferin of known concentration.
-
Prepare a solution of the purified neomangiferin sample.
-
Inject the standard and sample solutions onto the analytical HPLC system.
-
Compare the retention times and calculate the purity of the isolated neomangiferin based on the peak area percentage.
Data Presentation
Table 1: Comparison of Extraction Methods for Neomangiferin
| Extraction Method | Plant Source | Solvent | Yield of Neomangiferin | Purity of Neomangiferin | Reference |
| Ultrasound-Assisted Extraction | Mangifera indica leaves | 44% Ethanol | 58.46 ± 1.27 mg/g | Not specified | [7] |
| Microwave-Assisted Extraction | Mangifera indica leaves | 45% Ethanol | 36.10 ± 0.72 mg/g | Not specified | [8] |
| Soxhlet Extraction | Mangifera indica leaves | Not specified | 57 mg/g | Not specified | [9] |
| High-Speed Countercurrent Chromatography (Purification) | Rhizoma anemarrhenae | Ethyl acetate-water-[C₄mim][PF₆] | 22.5 mg from 150 mg crude extract | 97.2% | [2][6] |
Table 2: Analytical HPLC Method Validation Data for Neomangiferin
| Parameter | Result | Reference |
| Linearity Range | 3.0 - 59.2 µg/mL | [5][6] |
| Correlation Coefficient (r) | 0.9997 | [5][6] |
| Recovery | 97.1% (RSD = 2.14%) | [5][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of Neomangiferin.
Signaling Pathway of Neomangiferin in Immune Regulation
Neomangiferin has been shown to modulate the inflammatory response by influencing the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells, and by inhibiting the NF-κB signaling pathway.[1]
Caption: Neomangiferin's modulation of the Th17/Treg balance and NF-κB signaling.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful isolation and purification of neomangiferin from plant sources using preparative HPLC. The presented methods are robust and can be adapted for different scales of production. The quantitative data and visualizations offer a clear guide for researchers, scientists, and drug development professionals working with this promising bioactive compound. The high purity of neomangiferin achievable with this protocol will facilitate further pharmacological studies and the development of neomangiferin-based therapeutics.
References
- 1. Neomangiferin modulates the Th17/Treg balance and ameliorates colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation of neomangiferin and mangiferin from Rhizoma anemarrhenae by high-speed countercurrent chromatography using ionic liquids as a two-phase solvent system modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mangiferin corrects the imbalance of Th17/Treg cells in mice with TNBS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of microwave-assisted and conventional extraction of mangiferin from mango (Mangifera indica L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Application Note: Protocol for Neomangiferin Quantification in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomangiferin, a C-glucosylxanthone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antidiabetic, anti-inflammatory, and antioxidant effects.[1][2] Accurate quantification of neomangiferin in plant extracts is crucial for quality control, standardization of herbal products, and facilitating pharmacological studies. This application note provides a detailed protocol for the quantification of neomangiferin using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable analytical technique. Additionally, it summarizes reported quantitative data and visualizes the key experimental workflows and associated signaling pathways.
Quantitative Data Summary
The concentration of neomangiferin can vary significantly depending on the plant species, part of the plant used, and the extraction method. The following table summarizes the reported quantities of neomangiferin in selected plant materials.
| Plant Species | Plant Part | Extraction Method | Neomangiferin Content | Reference |
| Rhizoma Anemarrhenae | Rhizome | Not Specified | Good linearity over the range of 3.0 - 59.2 µg/mL | [1][3] |
| Rhizoma Anemarrhenae | Crude Extract | Ethyl acetate-water-[C4mim][PF6] | 22.5 mg from 150 mg of crude extract | [4] |
Experimental Protocol: Quantification of Neomangiferin by HPLC
This protocol outlines a validated method for the quantification of neomangiferin in plant extracts.
1. Sample Preparation and Extraction
-
1.1. Plant Material: Collect and wash the desired plant material. Dry the material in the shade at room temperature for 4-5 days and then grind it into a fine powder.[5] Pass the powder through a sieve to ensure uniformity.[5]
-
1.2. Extraction:
-
Solvent Selection: A mixture of methanol and water (70:30, v/v) has been shown to be an efficient solvent for extracting neomangiferin and its isomers.[6] Other solvents like ethanol-water mixtures can also be used.[7]
-
Extraction Technique:
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the chosen extraction solvent (e.g., 1:50 g/mL ratio).[8] Sonicate the mixture in an ultrasonic bath for approximately 30 minutes.[6][7]
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract using methanol in a Soxhlet apparatus for an extended period (e.g., 24-48 hours).[5][9]
-
Maceration: Agitate the powdered plant material with the extraction solvent at room temperature.[5]
-
-
-
1.3. Extract Filtration: After extraction, filter the mixture through a 0.22 µm nylon membrane filter to remove particulate matter before HPLC analysis.[6]
2. HPLC Instrumentation and Conditions
-
2.1. HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
2.2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 200 mm x 4.6 mm, 5 µm particle size) is recommended.[1][3]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.05 M sodium dihydrogen phosphate (NaH2PO4) with the pH adjusted to 3.20, in a ratio of 10:90 (v/v), has been successfully used.[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.
-
Detection Wavelength: The detection wavelength should be set at 317 nm for optimal detection of neomangiferin.[1][3]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
3. Standard Preparation and Calibration
-
3.1. Standard Stock Solution: Accurately weigh a known amount of pure neomangiferin standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
3.2. Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of neomangiferin in the samples. A typical linear range is 3.0 to 59.2 µg/mL.[1][3]
-
3.3. Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r) should be close to 0.9997 for good linearity.[1][3]
4. Sample Analysis and Quantification
-
4.1. Injection: Inject the filtered plant extract onto the HPLC column.
-
4.2. Identification: Identify the neomangiferin peak in the sample chromatogram by comparing its retention time with that of the neomangiferin standard.
-
4.3. Quantification: Calculate the concentration of neomangiferin in the sample by interpolating its peak area on the calibration curve.
5. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[6][10] Key validation parameters include:
-
Specificity: The ability of the method to exclusively measure neomangiferin in the presence of other components in the plant extract.
-
Linearity: The linear relationship between the concentration and the detector response over a specified range.[1][3][10]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. Recoveries for neomangiferin have been reported to be around 97.1%.[1][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of neomangiferin that can be reliably detected and quantified, respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for neomangiferin quantification.
Signaling Pathways Modulated by Neomangiferin
Neomangiferin and its isomer, mangiferin, have been shown to modulate several key signaling pathways associated with their therapeutic effects.
1. Anti-inflammatory Pathway: NF-κB Inhibition
Neomangiferin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[1] This leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Neomangiferin's inhibition of the NF-κB pathway.
2. Antioxidant Pathway: Nrf2 Activation
Mangiferin, a close structural analog of neomangiferin, is known to activate the Nrf2-antioxidant response element (ARE) signaling pathway.[9][11] This leads to the expression of various antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 antioxidant pathway.
3. Antidiabetic Pathway: SGLT-2 Inhibition
In silico studies suggest that neomangiferin acts as a potential inhibitor of the sodium-glucose co-transporter-2 (SGLT-2).[3][4][5] Inhibition of SGLT-2 in the kidneys prevents glucose reabsorption, thereby lowering blood glucose levels.
Caption: Neomangiferin's inhibition of the SGLT-2 transporter.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CAS 64809-67-2: Neomangiferin | CymitQuimica [cymitquimica.com]
- 3. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroprotection of mangiferin against oxidative damage via arousing Nrf2 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mangiferin exerts neuroprotective activity against lead-induced toxicity and oxidative stress via Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neomangiferin Cell Culture Assays
Introduction
Neomangiferin is a C-glucosylxanthone and a congener of the more widely studied mangiferin, both of which are found in various plant species, notably the mango tree (Mangifera indica). These compounds have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. While research specifically on neomangiferin is emerging, particularly in the context of its antidiabetic potential through mechanisms like SGLT-2 inhibition, the bulk of the existing cell culture research has focused on its isomer, mangiferin.
Given their structural similarity, the experimental models and assay protocols established for mangiferin serve as an excellent and directly applicable framework for investigating the cellular effects of neomangiferin. These protocols are crucial for elucidating its mechanisms of action, determining effective concentrations, and evaluating its therapeutic potential. This document provides a comprehensive overview of standard cell culture assay protocols and application notes relevant to the study of neomangiferin and its congeners, targeted at researchers, scientists, and professionals in drug development.
Data Presentation: Biological Activity
Quantitative data from cell-based assays are critical for evaluating the potency and efficacy of compounds like neomangiferin. The following tables summarize key findings for mangiferin, which can be used as a benchmark for neomangiferin studies.
Table 1: Cytotoxic Activity (IC₅₀ Values) of Mangiferin and its Metabolite in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| Mangiferin | MCF-7 | Breast Cancer | 41.2 µg/mL | 48 h | |
| Mangiferin | HeLa | Cervical Cancer | 44.7 µg/mL | 48 h | |
| Mangiferin | U251MG | Glioblastoma | 3.5 µM / 1.8 µM | Not Specified | |
| Norathyriol | Caco-2 | Colon Cancer | 51.0 µM | Not Specified | |
| Norathyriol | A240286S | Lung Adenocarcinoma | 51.1 µM | Not Specified |
*Norathyriol is a major metabolite of mangiferin.
Table 2: Anti-Inflammatory and Anti-Diabetic Effects in Cell Culture Models
Neomangiferin and mangiferin have demonstrated significant anti-inflammatory and metabolic regulatory effects in various cell models.
| Compound | Cell Line/Model | Effect | Concentration | Key Molecular Target/Pathway | Reference |
| Mangiferin | 3T3-L1 Adipocytes | 2-fold increase in glucose utilization | 1 mM | Not Specified | |
| Mangiferin | T cell-driven colitis model | Reduced pro-inflammatory cytokines | 10 mg/kg/day (in vivo) | Not Specified | |
| Mangiferin | Various | Inhibition of pro-inflammatory mediators | 5 µM - 100 µM | NF-κB, TNF-α, IL-6, TLR4, MyD88 | |
| Neomangiferin | In silico model | SGLT-2 Inhibition | N/A | SGLT-2 |
Signaling Pathways Modulated by Mangiferin/Neomangiferin
Research has shown that mangiferin exerts its anti-cancer and anti-inflammatory effects by modulating several key cellular signaling pathways. These pathways are critical targets for drug development and are primary areas of investigation for neomangiferin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. Mangiferin has been shown to suppress the activation of NF-κB by inhibiting IκB degradation, which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory and pro-survival genes.
Apoptosis Pathways
Mangiferin induces programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, releasing cytochrome c from mitochondria, and activating caspases.
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol Workflow: MTT Assay
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁵ cells per well in 100 µL of culture medium. The optimal cell number depends on the cell line's growth rate and should be determined empirically.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of neomangiferin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a control.
-
Exposure: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
Protein Expression Analysis: Western Blot
Western blotting is a technique used to detect specific proteins in a sample. It is essential for studying how neomangiferin affects the levels and activation states (e.g., phosphorylation) of proteins within signaling pathways.
Protocol Workflow: Western Blot
Detailed Methodology:
-
Sample Preparation: Culture and treat cells with neomangiferin. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using an electrotransfer apparatus.
-
Blocking: Block the membrane for 1-2 hours at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Apoptosis Detection: Flow Cytometry (Annexin V/PI Staining)
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level. A common method uses dual staining with Annexin V and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.
Protocol Workflow: Apoptosis Assay (Flow Cytometry)
Detailed Methodology:
-
Cell Preparation: Culture and treat cells with neomangiferin for the desired time.
-
Harvesting: Harvest both floating and adherent cells. Collect the medium (containing floating apoptotic cells) and then wash and trypsinize the attached cells. Combine both cell populations.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Notes and Protocols for In Vitro Antioxidant Assays of Neomangiferin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomangiferin, a xanthone C-glycoside and a derivative of mangiferin, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. While its congener, mangiferin, has been extensively studied for its antioxidant activities, specific quantitative data on the in vitro antioxidant capacity of neomangiferin remains limited. These application notes provide a comprehensive guide to the key in vitro assays used to evaluate the antioxidant potential of compounds like neomangiferin.
This document offers detailed experimental protocols for the most common antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Due to the current scarcity of published quantitative data for neomangiferin, this guide includes data for the structurally similar compound, mangiferin, to serve as a valuable reference point for researchers. The provided protocols are designed to be readily adaptable for the evaluation of neomangiferin.
Quantitative Antioxidant Data Summary
The following table summarizes the available quantitative data on the antioxidant activity of mangiferin, which can be used as a benchmark for studies on neomangiferin. It is important to note that the antioxidant activity of neomangiferin has been reported as potentially weak in some contexts, though specific IC50 or equivalent values are not widely available.
| Assay | Compound | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity |
| DPPH Radical Scavenging Assay | Mangiferin | 17.6 µg/mL[1] | Vitamin C | 11.9 µg/mL[1] |
| Mangiferin | 33.5 mM[2] | Ascorbic Acid | 48.1 mM[2] | |
| Neomangiferin | Data not available | - | - | |
| ABTS Radical Scavenging Assay | Mangiferin | Data not available | - | - |
| Neomangiferin | Data not available | - | - | |
| FRAP (Ferric Reducing Antioxidant Power) | Mangiferin | Showed higher reducing power than L-ascorbic acid and Trolox at 50 µmol/L[3] | L-ascorbic acid, Trolox | - |
| Neomangiferin | Data not available | - | - | |
| ORAC (Oxygen Radical Absorbance Capacity) | Mangiferin | Data not available | - | - |
| Neomangiferin | Data not available | - | - |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
Neomangiferin (or Mangiferin as a reference)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Sample Preparation: Prepare a stock solution of Neomangiferin in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10-200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Neomangiferin or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
Neomangiferin
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of Neomangiferin and a series of dilutions in the same solvent used for the ABTS•+ working solution. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of Neomangiferin or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
Neomangiferin
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of Neomangiferin and a series of dilutions. Prepare a standard curve using a known concentration of ferrous sulfate.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Neomangiferin
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Sample Preparation: Prepare a stock solution of Neomangiferin and a series of dilutions in phosphate buffer.
-
Assay:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as Trolox equivalents.
Visualizations
General workflow for in vitro antioxidant assays.
Simplified mechanism of radical scavenging by an antioxidant.
References
Animal Models for Studying Neomangiferin's Effects: Application Notes and Protocols
Introduction
Neomangiferin, a xanthone C-glucoside, has garnered significant interest for its potential therapeutic applications, including anti-diabetic, neuroprotective, and cardioprotective effects. This document provides detailed application notes and experimental protocols for researchers investigating the in vivo effects of Neomangiferin using various animal models. It is important to note that while Neomangiferin is a promising compound, a significant portion of the currently available in vivo research has been conducted on its close structural analog, Mangiferin. Therefore, the following protocols and data summaries often refer to studies on Mangiferin, providing a strong foundation and rationale for designing and conducting experiments with Neomangiferin. Researchers are encouraged to adapt these protocols for Neomangiferin while considering its specific pharmacokinetic and pharmacodynamic properties.
I. Animal Models for Type 2 Diabetes Mellitus
Streptozotocin (STZ)-induced diabetes in rodents is a widely used and well-characterized model to study the pathogenesis of type 2 diabetes and evaluate the efficacy of anti-diabetic compounds.
Quantitative Data Summary: Effects of Mangiferin in STZ-Induced Diabetic Rats
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Blood Glucose | STZ-induced diabetic rats | Mangiferin | 40 mg/kg/day (oral) for 30 days | Significantly decreased blood glucose levels. | [1][2] |
| Plasma Insulin | STZ-induced diabetic rats | Mangiferin | 40 mg/kg/day (oral) for 30 days | Significantly increased plasma insulin levels. | [2] |
| Body Weight | STZ-induced diabetic rats | Mangiferin | 10 and 20 mg/kg/day (i.p.) for 30 days | Significantly restored body weight in a type 2 diabetic model. | [3] |
| Total Cholesterol | STZ-induced diabetic rats | Mangiferin | 10 and 20 mg/kg/day (i.p.) for 28 days | Significantly decreased total cholesterol levels. | [4] |
| Triglycerides | STZ-induced diabetic rats | Mangiferin | 10 and 20 mg/kg/day (i.p.) for 28 days | Significantly decreased triglyceride levels. | [4] |
| HDL-Cholesterol | STZ-induced diabetic rats | Mangiferin | 10 and 20 mg/kg/day (i.p.) for 28 days | Significantly elevated HDL-cholesterol levels. | [4] |
| LDL-Cholesterol | STZ-induced diabetic rats | Mangiferin | 10 and 20 mg/kg/day (i.p.) for 28 days | Significantly decreased LDL-cholesterol levels. | [4] |
| Kidney to Body Weight Ratio | STZ-induced diabetic rats | Mangiferin | 40 mg/kg/day (oral) for 30 days | Significantly reduced the increased kidney to body weight ratio. | [1] |
| Blood Urea Nitrogen (BUN) | STZ-induced diabetic rats | Mangiferin | 40 mg/kg/day (oral) for 30 days | Significantly reduced elevated BUN levels. | [1] |
| Plasma Creatinine | STZ-induced diabetic rats | Mangiferin | 40 mg/kg/day (oral) for 30 days | Significantly reduced elevated plasma creatinine levels. | [1] |
Experimental Protocol: Induction of Type 2 Diabetes and Neomangiferin Treatment
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.
2. Induction of Type 2 Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of freshly prepared Streptozotocin (STZ) at a dose of 65 mg/kg body weight.[1]
-
Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.
-
To counteract drug-induced hypoglycemia, provide the rats with a 5% glucose solution for 24 hours after STZ injection.
-
Confirm the development of diabetes by measuring fasting blood glucose levels from the tail vein 72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.[1][2]
3. Neomangiferin Administration (Proposed):
-
Preparation: Prepare a suspension of Neomangiferin in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Dosage: Based on effective doses of Mangiferin, a starting dose range of 10-40 mg/kg body weight per day is recommended. Dose-response studies should be conducted.
-
Route of Administration: Oral gavage is a common and clinically relevant route.
-
Duration: Administer Neomangiferin daily for a period of 4 to 8 weeks to assess its chronic effects.
4. Outcome Measures:
-
Monitor body weight and fasting blood glucose levels weekly.
-
At the end of the study, collect blood samples for the analysis of plasma insulin, total cholesterol, triglycerides, HDL, and LDL.
-
Collect kidney and liver tissues for histopathological examination and biochemical analysis (e.g., oxidative stress markers, inflammatory cytokines).
Experimental workflow for the STZ-induced diabetes model.
II. Animal Models for Neuroprotection
Cerebral ischemia, often modeled by middle cerebral artery occlusion (MCAO), is a standard method to evaluate the neuroprotective potential of therapeutic agents.
Quantitative Data Summary: Effects of Mangiferin in MCAO-Induced Ischemia in Rodents
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Neurological Score | MCAO rats | Mangiferin | 40 mg/kg (i.p.) for 7 days | Markedly decreased neurological deficit scores. | [5] |
| Infarct Area | MCAO rats | Mangiferin | 40 mg/kg (i.p.) for 7 days | Significantly reduced the infarct area. | [5] |
| Anxiety-like Behavior | MCAO rats | Mangiferin | 40 mg/kg (i.p.) for 7 days | Significantly attenuated anxiety-like behaviors. | [5] |
| Learning and Memory | MCAO rats | Mangiferin | 40 mg/kg (i.p.) for 7 days | Enhanced learning and memory. | [5] |
| Brain Edema | MCAO mice | Mangiferin | 5 and 20 mg/kg | Reduced brain edema. | [6] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | MCAO mice | Mangiferin | 5 and 20 mg/kg | Reduced expression levels of TNF-α and IL-1β. | [6] |
Experimental Protocol: MCAO-Induced Focal Cerebral Ischemia and Neomangiferin Treatment
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Acclimatization: As described for the diabetes model.
2. MCAO Surgery:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
3. Neomangiferin Administration (Proposed):
-
Preparation: As described previously.
-
Dosage: Based on Mangiferin studies, a dose range of 5-40 mg/kg is suggested.
-
Route of Administration: Intraperitoneal (i.p.) injection is commonly used in acute models.
-
Timing: Administer the first dose at the onset of reperfusion and continue daily for the desired duration (e.g., 7 days).
4. Outcome Measures:
-
Assess neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
-
Measure infarct volume at the end of the study using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Conduct behavioral tests (e.g., open field, elevated plus maze, novel object recognition) to assess cognitive and motor function.
-
Analyze brain tissue for markers of inflammation, oxidative stress, and apoptosis.
Experimental workflow for the MCAO-induced ischemia model.
III. Animal Models for Cardioprotection
Myocardial infarction (MI) induced by ligation of the left anterior descending (LAD) coronary artery is a standard model to study the efficacy of cardioprotective agents.
Quantitative Data Summary: Effects of Mangiferin in a Mouse Model of Myocardial Infarction
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Key Findings | Reference |
| Infarct Area | MI mice | Mangiferin | Not specified | Significantly reduced the infarct area. | [7] |
| Apoptosis | MI mice | Mangiferin | Not specified | Prevented MI-induced apoptosis. | [7][8] |
| Heart Failure | MI mice | Mangiferin | Not specified | Prevented MI-induced heart failure. | [7][8] |
| Sirt1 Expression | MI mice | Mangiferin | Not specified | Increased Sirt1 expression after MI. | [7][8] |
Experimental Protocol: LAD Ligation-Induced Myocardial Infarction and Neomangiferin Treatment
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Acclimatization: As previously described.
2. LAD Ligation Surgery:
-
Anesthetize and intubate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of a pale area in the ventricle.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without LAD ligation.
3. Neomangiferin Administration (Proposed):
-
Preparation: As previously described.
-
Dosage: A starting point for dose-finding studies could be based on other models (e.g., 10-40 mg/kg).
-
Route of Administration: Intraperitoneal or oral administration.
-
Timing: Treatment can be initiated prior to or immediately after surgery and continued for the study duration (e.g., 4 weeks).
4. Outcome Measures:
-
Assess cardiac function using echocardiography at baseline and at the end of the study.
-
At the end of the study, measure infarct size using TTC staining.
-
Perform histological analysis of heart tissue to assess fibrosis and inflammation.
-
Analyze heart tissue for markers of apoptosis, oxidative stress, and relevant signaling pathways.
IV. Key Signaling Pathways
Neomangiferin and Mangiferin have been shown to modulate several key signaling pathways involved in cellular protection. Understanding these pathways is crucial for elucidating the mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Mangiferin has been shown to activate this pathway, leading to downstream protective effects.
Proposed activation of the PI3K/Akt pathway by Neomangiferin.
Nrf2 Signaling Pathway
The Nrf2 pathway is the master regulator of the antioxidant response, protecting cells from oxidative stress. Mangiferin is a known activator of this pathway.
Proposed activation of the Nrf2 pathway by Neomangiferin.
Disclaimer: The experimental protocols and signaling pathway diagrams provided are based on existing literature, primarily on the effects of Mangiferin. Researchers should conduct their own validation and optimization studies for Neomangiferin. The suggested dosages are starting points and should be determined empirically for specific experimental conditions.
References
- 1. Mangiferin Attenuates Diabetic Nephropathy by Inhibiting Oxidative Stress Mediated Signaling Cascade, TNFα Related and Mitochondrial Dependent Apoptotic Pathways in Streptozotocin-Induced Diabetic Rats | PLOS One [journals.plos.org]
- 2. Protective Nature of Mangiferin on Oxidative Stress and Antioxidant Status in Tissues of Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanamedica.it [sanamedica.it]
- 4. researchgate.net [researchgate.net]
- 5. Mangiferin alleviated poststroke cognitive impairment by modulating lipid metabolism in cerebral ischemia/reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mangiferin exerts neuroprotective effects against focal cerebral ischemia in mice by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mangiferin prevents myocardial infarction‐induced apoptosis and heart failure in mice by activating the Sirt1/FoxO3a pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mangiferin prevents myocardial infarction-induced apoptosis and heart failure in mice by activating the Sirt1/FoxO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neomangiferin Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomangiferin, a natural C-glucosyl xanthone found in plants such as Anemarrhena asphodeloides, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and immunomodulatory effects. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of neomangiferin stock solutions, as well as a thorough understanding of its stability under various experimental conditions. These application notes provide detailed protocols for the preparation of neomangiferin stock solutions and methodologies for assessing its stability, ensuring the integrity and reliability of research outcomes.
Data Presentation
Table 1: Solubility of Neomangiferin and Mangiferin in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Neomangiferin | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (171.09 mM) | [1] |
| Pyridine | Soluble | [2] | |
| 55% Ethanol | Soluble | [2] | |
| Methanol | Slightly soluble | [2] | |
| Ethyl acetate | Slightly soluble | [2] | |
| Ether | Insoluble | [2] | |
| Petroleum ether | Insoluble | [2] | |
| Chloroform | Insoluble | [2] | |
| Mangiferin (for reference) | Ethanol | Slightly soluble | [3] |
| Methanol | Sparingly soluble | [3] | |
| Water | Sparingly soluble | [3] | |
| Diethyl ether | Practically insoluble | [3] | |
| Acetone | Practically insoluble | [3] | |
| n-hexane | Practically insoluble | [3] |
Table 2: Recommended Storage Conditions for Neomangiferin Stock Solutions
| Solvent | Storage Temperature | Duration | Stability Notes | Reference |
| DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Table 3: Summary of Forced Degradation Conditions for Flavonoid Glycosides (Adapted for Neomangiferin)
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room temperature or 60°C for 2-24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room temperature or 60°C for 2-24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room temperature, protected from light |
| Thermal Degradation | 70°C - 80°C | Solid state in a calibrated oven |
| Photostability | UV and visible light | As per ICH Q1B guidelines |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Neomangiferin Stock Solution in DMSO
Materials:
-
Neomangiferin powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the required amount of neomangiferin powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mM, weigh out 58.45 mg of neomangiferin (Molecular Weight: 584.48 g/mol ).
-
Dissolution: Transfer the weighed neomangiferin to a sterile vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the neomangiferin is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study of Neomangiferin
This protocol is adapted from general guidelines for forced degradation studies of flavonoid glycosides and should be optimized for neomangiferin. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of neomangiferin in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the neomangiferin working solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the neomangiferin working solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw samples at appropriate time points (e.g., 0, 30, 60, and 120 minutes), as base-catalyzed degradation is often faster.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the neomangiferin working solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, before HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid neomangiferin powder in a thin layer in a petri dish.
-
Expose the powder to a dry heat of 70°C in a calibrated oven.
-
At specified time points (e.g., 1, 3, 7, and 14 days), withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of neomangiferin (e.g., 100 µg/mL in methanol/water) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples after the exposure period by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact neomangiferin from its degradation products.
-
Peak purity analysis of the neomangiferin peak should be performed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Protocol 3: Stability-Indicating HPLC Method for Neomangiferin
This is a general method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm or 317 nm.[4]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Experimental workflow for neomangiferin stock solution preparation and stability testing.
Caption: Neomangiferin's modulation of Th17/Treg balance and NF-κB signaling.
References
Application Notes and Protocols for LC-MS/MS-Based Pharmacokinetic Studies of Neomangiferin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Neomangiferin in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for elucidating the pharmacokinetic profile of Neomangiferin, a key step in its development as a potential therapeutic agent.
Introduction
Neomangiferin, a xanthone glucoside, has garnered significant interest for its diverse pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for determining its efficacy and safety profile. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules like Neomangiferin in complex biological samples, making it the gold standard for pharmacokinetic studies. This document outlines a validated LC-MS/MS method for the determination of Neomangiferin in plasma, providing detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
Materials and Reagents
-
Neomangiferin reference standard (purity >98%)
-
Internal Standard (IS), e.g., Mangiferin or a structurally similar compound
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
Stock solutions of Neomangiferin and the internal standard are prepared in a suitable solvent, such as methanol, at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards are prepared by spiking control plasma with the working standard solutions to achieve a desired concentration range (e.g., 2-1000 ng/mL).[1] Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Neomangiferin from plasma samples.
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 200-400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18).[1]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is suitable for most applications.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The selection of polarity depends on the compound's ability to be ionized. For Neomangiferin, negative ion mode has been shown to be effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
MRM Transition for Neomangiferin: m/z 585.0 → 273.1.[1]
-
Instrument Parameters: Parameters such as capillary voltage, cone voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The method should be linear over a specific concentration range. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at different concentrations. The percentage deviation from the nominal concentration (accuracy) and the relative standard deviation (precision) should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed to ensure that it does not interfere with quantification.
-
Stability: The stability of Neomangiferin in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage, and post-preparative storage) should be evaluated.
Pharmacokinetic Study Design
A typical pharmacokinetic study in rats involves the following steps:
-
Animal Dosing: A single dose of Neomangiferin is administered to the animals (e.g., Sprague-Dawley rats) via a specific route (e.g., oral or intravenous).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Neomangiferin are determined using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters.
Data Presentation
The quantitative data obtained from pharmacokinetic studies are summarized in the following tables for clear interpretation and comparison.
Table 1: LC-MS/MS Method Parameters for Neomangiferin Analysis
| Parameter | Condition |
| Chromatography | |
| Column | Acquity UPLC BEH C18[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 585.0 → 273.1[1] |
| Linearity Range | 2-1000 ng/mL[1] |
Table 2: Pharmacokinetic Parameters of Neomangiferin in Rats Following Oral Administration
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | Data to be filled from specific studies |
| Tmax (Time to reach Cmax) | h | Data to be filled from specific studies |
| AUC₀₋t (Area under the curve from 0 to t) | ng·h/mL | Data to be filled from specific studies |
| AUC₀₋inf (Area under the curve from 0 to infinity) | ng·h/mL | Data to be filled from specific studies |
| t₁/₂ (Half-life) | h | Data to be filled from specific studies |
| CL/F (Apparent Clearance) | L/h/kg | Data to be filled from specific studies |
| Vd/F (Apparent Volume of Distribution) | L/kg | Data to be filled from specific studies |
Visualizations
The following diagrams illustrate the experimental workflow and the logical flow of the LC-MS/MS method.
Caption: Experimental workflow for Neomangiferin pharmacokinetic studies.
References
Application Notes and Protocols: Neomangiferin as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neomangiferin is a C-glucosylxanthone found in various plant species, including Anemarrhena asphodeloides and Mangifera indica (mango).[1][2] As a major bioactive constituent, it is often analyzed alongside its structural isomer, mangiferin. The use of a well-characterized Neomangiferin standard is crucial for the accurate identification, quantification, and quality control of herbal extracts and pharmaceutical formulations. These application notes provide detailed protocols and data for using Neomangiferin as an analytical standard in various phytochemical analyses.
Section 1: Physicochemical Properties of Neomangiferin Standard
A purified Neomangiferin standard should be used for all analytical purposes. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C25H28O16 | [1] |
| Molecular Weight | 584.5 g/mol | [1] |
| Class | Xanthone | [1] |
| Appearance | Amorphous, greenish-yellow powder | [3] |
| Solubility | Soluble in ethanol and methanol | [3] |
Section 2: Quantitative Analysis Protocols
Accurate quantification of Neomangiferin in plant materials and formulations is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is a widely employed and reliable method for this purpose.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and sensitivity for the simultaneous determination of Neomangiferin and related compounds like mangiferin.
Caption: General workflow for quantitative analysis of Neomangiferin using HPLC.
-
Standard Preparation: Accurately weigh 10 mg of Neomangiferin reference standard and dissolve in 10 ml of methanol to prepare a stock solution of 1 mg/mL.[5] Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 3.0 to 60.0 µg/mL).[4][6]
-
Sample Preparation: Extract the powdered plant material or formulation with a suitable solvent (e.g., 50% alcohol).[7] Evaporate the solvent and reconstitute the residue in methanol. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Calibration Curve: Inject the calibration standards and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Quantification: Inject the prepared sample solution. Determine the peak area corresponding to Neomangiferin and calculate the concentration using the linear regression equation from the calibration curve.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18-ODS column (200 mm x 4.6 mm, 5 µm) | C18 column (water containing 0.1% formic acid) |
| Mobile Phase | Acetonitrile : 0.05 M NaH2PO4 (pH 3.20) (10:90) | Acetonitrile (88:12, v/v) |
| Flow Rate | Not Specified | 0.7 mL/min |
| Detection Wavelength | 317 nm | Not Specified |
| Linearity Range | 3.0 - 59.2 µg/mL (r=0.9997) | 150 - 15000 ng/mL (r=0.9999) |
| Recovery | 97.1% (RSD=2.14%) | Not Specified |
| Reference | [4][6] | [9] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid analysis and fingerprinting of herbal extracts containing Neomangiferin.
Caption: Standard workflow for HPTLC analysis of Neomangiferin.
-
Standard and Sample Preparation: Prepare stock solutions of the Neomangiferin standard and sample extracts in methanol (e.g., 1 mg/mL).[5]
-
Application: Apply the standard and sample solutions as 6 mm bands on a pre-coated silica gel 60F254 HPTLC plate using a suitable applicator.[5]
-
Development: Develop the plate in a pre-saturated twin-trough chamber up to a distance of 90 mm using the selected mobile phase.[5]
-
Detection and Scanning: After development, air dry the plate. Perform densitometric scanning using a TLC scanner at the wavelength of maximum absorbance. An isosbestic point at 299 nm can be used for simultaneous analysis with gallic acid.[5]
-
Quantification: Identify Neomangiferin in the sample chromatogram by comparing the Rf value with that of the standard. Quantify using the calibration curve prepared from the standard.
| Parameter | Method 1 |
| Stationary Phase | Pre-coated Silica gel 60F254 |
| Mobile Phase | Toluene : Ethyl acetate : Formic acid : Methanol (4:6:0.8:2, v/v/v/v) |
| Chamber Saturation | 20 min |
| Scanning Wavelength | 299 nm |
| Rf Value | 0.28 ± 0.03 (for Mangiferin) |
| Reference | [5] |
Note: The reference provides data for mangiferin, which is often analyzed alongside neomangiferin. The mobile phase is suitable for separating both isomers.
UV-Vis Spectrophotometry
For simpler matrices or purified fractions, UV-Vis spectrophotometry can be a quick and straightforward method for quantification.
-
Standard Preparation: Prepare a stock solution of Neomangiferin in a suitable solvent (e.g., 50% alcohol).[7] Create a series of dilutions to establish a calibration curve (e.g., 5-50 µg/mL).[7]
-
Wavelength Selection: Scan the Neomangiferin standard solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For mangiferin, this is reported at 319 nm.[7]
-
Calibration: Measure the absorbance of each standard dilution at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample extract in the same solvent and measure its absorbance at λmax. Ensure the absorbance falls within the linear range of the calibration curve, diluting if necessary.
-
Calculation: Calculate the concentration of Neomangiferin in the sample using the equation derived from the calibration curve.
| Parameter | Value | Reference |
| Solvent | 50% Alcohol | [7] |
| λmax | 319 nm (for Mangiferin) | [7] |
| Linearity Range | 5 - 50 µg/mL (R²=0.9968, for Mangiferin) | [7] |
Section 3: Application in Stability Studies
Neomangiferin standards are critical for forced degradation studies, which help establish the inherent stability of the molecule and develop stability-indicating analytical methods.
-
Stress Conditions: Subject the Neomangiferin standard (in solution or solid state) to various stress conditions as per ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis).[5]
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPTLC or HPLC).
-
Evaluation: Compare the chromatogram of the degraded sample with that of an undegraded standard. The method should be able to resolve the Neomangiferin peak from all degradation product peaks.
| Condition | Observation | Reference |
| Acid Hydrolysis (0.1 N HCl) | Highly susceptible to degradation | [5] |
| Base Hydrolysis (0.1 N NaOH) | Susceptible to degradation | [5] |
| Oxidative (6% H2O2) | Highly susceptible to degradation | [5] |
| Dry Heat (105°C) | Stable | [5] |
| Daylight | Stable | [5] |
Note: The data is for the closely related compounds mangiferin and gallic acid, indicating that care should be taken when storing xanthones under acidic or oxidative conditions.[5]
Section 4: Biological Context & Relevant Signaling Pathways
For drug development professionals, understanding the biological activity of a compound is as important as its chemical analysis. Neomangiferin is a known inhibitor of the sodium-glucose co-transporter 2 (SGLT-2).[10][11] Furthermore, its metabolite, mangiferin, is known to activate the Nrf2-antioxidant response element (ARE) signaling pathway, which is a key mechanism for cellular protection against oxidative stress.[12][13][14]
Caption: Nrf2-ARE antioxidant signaling pathway activated by mangiferin.
References
- 1. Neomangiferin | C25H28O16 | CID 6918448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iiardjournals.org [iiardjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mangiferin alleviates hyperglycemia-induced endothelial impairment via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mangiferin attenuates oxidative stress induced renal cell damage through activation of PI3K induced Akt and Nrf-2 mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Neomangiferin
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of Neomangiferin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation of Neomangiferin to enhance its oral bioavailability.
Phospholipid Complexes
Question: My Neomangiferin-phospholipid complex has low drug loading and poor complexation efficiency. What are the possible causes and solutions?
Answer:
-
Issue: Inadequate Solvent. The solvent may not be optimal for dissolving both Neomangiferin and the phospholipid.
-
Solution: Experiment with different solvents or solvent mixtures. For instance, a mixture of ethanol and water can be effective. Ensure a sufficient volume of solvent is used to fully dissolve both components.
-
-
Issue: Incorrect Molar Ratio. The molar ratio of Neomangiferin to phospholipid is critical for efficient complexation.
-
Solution: Optimize the molar ratio. Ratios of 1:1, 1:2, and 1:3 (Neomangiferin:phospholipid) are common starting points for optimization.
-
-
Issue: Insufficient Reaction Time or Temperature. The complexation reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing for 1-2 hours is a common practice. Monitor the clarity of the solution as an indicator of dissolution and complex formation.
-
-
Issue: Improper Drying Method. Residual solvent can affect the stability and characteristics of the final product.
-
Solution: Employ a thorough drying method such as vacuum drying or rotary evaporation to ensure complete removal of the solvent.
-
Question: The resulting Neomangiferin-phospholipid complex shows poor aqueous solubility. How can I improve this?
Answer:
-
Issue: Incomplete Complexation. If a significant portion of Neomangiferin remains uncomplexed, the overall solubility will be low.
-
Solution: Re-evaluate the preparation parameters as mentioned above (solvent, molar ratio, reaction conditions). Characterization techniques like DSC or FTIR can confirm the formation of the complex.
-
-
Issue: Aggregation of the Complex. The complex particles may be aggregating, reducing the effective surface area for dissolution.
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Solution: Consider lyophilization (freeze-drying) after formation of the complex in an aqueous medium to obtain a fine, dispersible powder.
-
Nano-delivery Systems (Nanoparticles, Nanoemulsions)
Question: The particle size of my Neomangiferin nanoparticles is too large and the polydispersity index (PDI) is high. What should I do?
Answer:
-
Issue: Inefficient Homogenization. The energy input during nanoparticle formation may be insufficient to reduce the particle size effectively.
-
Solution: Increase the homogenization speed or time. For probe sonication, optimize the amplitude and duration. For high-pressure homogenization, increase the pressure or the number of cycles.
-
-
Issue: Suboptimal Surfactant/Stabilizer Concentration. The concentration of the surfactant or stabilizer may not be adequate to prevent particle aggregation.
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Solution: Optimize the concentration of the surfactant (e.g., Tween 80, Poloxamer 407) or stabilizer (e.g., chitosan).
-
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Issue: Inappropriate Solvent/Antisolvent Addition Rate. In precipitation-based methods, a slow addition rate can lead to larger particle growth.
-
Solution: Increase the injection rate of the solvent phase into the antisolvent phase under vigorous stirring.
-
Question: The encapsulation efficiency of Neomangiferin in my nanoparticles is low. How can I improve it?
Answer:
-
Issue: Drug Leakage during Formulation. Neomangiferin may be partitioning into the external aqueous phase during nanoparticle preparation.
-
Solution: Optimize the formulation composition. For lipid-based nanoparticles, increasing the lipid concentration can enhance drug loading. For polymeric nanoparticles, the choice of polymer and its concentration is crucial.
-
-
Issue: Poor Affinity of the Drug for the Matrix.
-
Solution: Consider modifying the surface of the nanoparticles or using a different matrix material that has a higher affinity for Neomangiferin.
-
Solid Dispersions
Question: My Neomangiferin solid dispersion shows signs of recrystallization upon storage. How can I prevent this?
Answer:
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Issue: Inadequate Polymer Concentration. The amount of hydrophilic polymer may be insufficient to maintain the amorphous state of Neomangiferin.
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Solution: Increase the drug-to-polymer ratio. Ratios of 1:5 or higher (drug:polymer) have been shown to be effective.
-
-
Issue: Inappropriate Polymer Selection. The chosen polymer may not have strong enough interactions with Neomangiferin to inhibit crystallization.
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Solution: Screen different hydrophilic polymers such as HPMC, PVP K30, or PEG 6000. The choice of polymer can significantly impact the stability of the amorphous solid dispersion.
-
-
Issue: Presence of Moisture. Water can act as a plasticizer and promote recrystallization.
-
Solution: Ensure the solid dispersion is thoroughly dried and stored in a desiccator or under controlled humidity conditions.
-
Question: The dissolution rate of Neomangiferin from my solid dispersion is not significantly improved. What could be the reason?
Answer:
-
Issue: Incomplete Conversion to Amorphous Form. A portion of the Neomangiferin may still be in its crystalline form.
-
Solution: Verify the amorphous nature of the solid dispersion using techniques like DSC or XRD. If crystalline peaks are present, optimize the preparation method (e.g., increase the solvent evaporation rate, use a higher temperature in the melting method).
-
-
Issue: Poor "Wettability" of the Dispersion. The solid dispersion powder may not be readily wetted by the dissolution medium.
-
Solution: Incorporate a small amount of a surfactant in the solid dispersion formulation or the dissolution medium.
-
Experimental Protocols
Protocol 1: Preparation of Neomangiferin-Phospholipid Complex by Solvent Evaporation
-
Dissolution: Weigh Neomangiferin and a phospholipid (e.g., soy lecithin, egg yolk lecithin) in a desired molar ratio (e.g., 1:2). Dissolve both components in a suitable solvent (e.g., 80% ethanol) in a round-bottom flask.
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Reaction: Reflux the mixture with constant stirring for 1-2 hours at a controlled temperature (e.g., 60-70°C). The solution should become clear, indicating the formation of the complex.
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Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
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Drying: Dry the resulting complex in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Characterize the prepared complex for drug content, complexation efficiency, solubility, and structural changes (using FTIR, DSC).
Protocol 2: Formulation of Neomangiferin Nanoparticles by Self-Assembly
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Preparation of Organic Phase: Dissolve Neomangiferin and a lipid (e.g., Lipoid S100) in absolute ethanol. Reflux the mixture at 60-70°C until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve a stabilizer (e.g., chitosan) in an acidic aqueous solution (e.g., 1% acetic acid). A surfactant (e.g., Poloxamer 407) can also be added to the aqueous phase.
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Nanoparticle Formation: Slowly inject the organic phase into the aqueous phase under continuous stirring.
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Homogenization: Further reduce the particle size by subjecting the nano-suspension to high-speed homogenization or probe sonication.
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Solvent Evaporation: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
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Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 3: Preparation of Neomangiferin Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve Neomangiferin and a hydrophilic carrier (e.g., HPMC 6M, PVP K30) in a common solvent (e.g., ethanol) in a specific ratio (e.g., 1:5).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Drying: Dry the resulting solid mass in a vacuum oven to ensure complete removal of the solvent.
-
Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for its amorphous nature (DSC, XRD), drug content, and in vitro dissolution rate.
Data Presentation
Table 1: Pharmacokinetic Parameters of Neomangiferin and its Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Neomangiferin (Oral) | - | - | 0.05 | - | ~0.32 | [1] |
| Neomangiferin (IV) | - | - | 0.05 | - | 100 | [1] |
Note: Specific Cmax and AUC values for oral administration were not explicitly stated in the provided search results, but the low bioavailability is highlighted.
Table 2: Pharmacokinetic Parameters of Mangiferin and its Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Relative Bioavailability | Reference |
| Crude Mangiferin | - | 180 | - | 2355.63 | 1 | - |
| Mangiferin-Phospholipid Complex | - | 377.66 | - | - | 2.3 times higher | - |
| Pure Mangiferin | 30 | - | - | - | 1 | [2] |
| Polyherbal Formulation | 30 (equivalent) | Statistically significant difference | - | Statistically significant difference | - | [2] |
| Mangiferin-Soya Phospholipid Complex | 30 & 60 | - | - | - | 9.75-fold increase | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of orally administered Neomangiferin.
Caption: Experimental workflow for phospholipid complex preparation.
Caption: Experimental workflow for nanoparticle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Pharmacokinetic Study of Mangiferin After Oral Administration of Pure Mangiferin and US Patented Polyherbal Formulation to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soya phospholipid complex of mangiferin enhances its hepatoprotectivity by improving its bioavailability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Neomangiferin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of Neomangiferin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for large-scale purification of Neomangiferin?
A1: The most prevalent methods for large-scale purification of Neomangiferin and related xanthones include macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and traditional column chromatography. Often, a combination of these techniques is employed to achieve high purity. For instance, macroporous resin chromatography is frequently used for initial enrichment from the crude extract, followed by a polishing step with HSCCC.
Q2: What is a typical purity and yield for large-scale Neomangiferin purification?
A2: Purity and yield can vary significantly depending on the starting material and the purification method employed. With optimized multi-step processes, it is possible to obtain Neomangiferin with a purity of over 90%. For example, a combination of polyamide and macroporous resin chromatography has been reported to yield Neomangiferin with 90.0% purity.[1] In smaller, preparative-scale experiments using HSCCC, purities of up to 97.2% have been achieved.[1][2]
Q3: What are the primary challenges in scaling up Neomangiferin purification?
A3: The primary challenges include:
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Low Solubility: Neomangiferin has limited solubility in many common solvents, which can lead to precipitation and low recovery rates.
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Complex Impurity Profile: Crude extracts contain a wide range of impurities with similar polarities to Neomangiferin, making separation difficult.
-
Process Optimization: Translating laboratory-scale purification parameters to a large-scale production environment often requires significant re-optimization.
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Crystallization Difficulties: Obtaining a stable and pure crystalline form of Neomangiferin can be challenging due to the potential for polymorphism.
Q4: How can I improve the solubility of Neomangiferin during purification?
A4: Improving solubility can be approached in several ways:
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Solvent Selection: Experiment with different solvent systems, including mixtures of polar and non-polar solvents.
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pH Adjustment: The solubility of Neomangiferin can be pH-dependent. Adjusting the pH of the mobile phase or extraction buffer may enhance solubility.
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Use of Modifiers: In techniques like HSCCC, ionic liquids can be used as modifiers in the two-phase solvent system to improve separation efficiency.[1][2]
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low Adsorption of Neomangiferin | Incorrect resin type (polarity mismatch). | Select a resin with appropriate polarity. For xanthones, weakly polar or non-polar resins are often effective. |
| Suboptimal pH of the sample solution. | Adjust the pH of the sample solution. Acidic conditions can sometimes improve the adsorption of phenolic compounds. | |
| Poor Desorption/Low Recovery | Inappropriate elution solvent. | Optimize the eluting solvent. A gradient of increasing ethanol concentration (e.g., 10% to 50%) is commonly used. |
| Flow rate is too high during elution. | Reduce the flow rate during the desorption step to allow for sufficient contact time between the resin and the solvent. | |
| Column Clogging | Presence of suspended particles in the crude extract. | Filter or centrifuge the crude extract before loading it onto the column. |
| Precipitation of Neomangiferin on the column due to low solubility. | Adjust the solvent composition of the sample to improve solubility before loading. | |
| Co-elution of Impurities | Similar adsorption properties of impurities and Neomangiferin. | Employ a pre-purification step, such as liquid-liquid extraction, to remove impurities with very different polarities. |
| Inefficient washing step. | Optimize the washing step with a suitable solvent (e.g., water or low-concentration ethanol) to remove weakly bound impurities before eluting Neomangiferin. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Inappropriate two-phase solvent system. | Systematically screen different solvent systems. The partition coefficient (K) of Neomangiferin should ideally be between 0.5 and 2.0 for good separation. |
| Emulsification of the two-phase system. | Adjust the solvent composition or add modifiers like ionic liquids to reduce emulsification. | |
| Low Stationary Phase Retention | High flow rate of the mobile phase. | Reduce the flow rate to improve stationary phase retention. |
| Incorrect rotational speed. | Optimize the rotational speed of the centrifuge. | |
| Sample Precipitation during Injection | Low solubility of the sample in the mobile phase. | Dissolve the sample in a mixture of both the stationary and mobile phases to ensure solubility. |
| Scaling-up Issues | Lab-scale parameters not translating to larger equipment. | Re-optimize the flow rate, rotational speed, and solvent system for the larger-scale instrument. Linear scaling of all parameters is often not effective. |
Quantitative Data Summary
Table 1: Purity and Yield of Neomangiferin in Different Purification Methods
| Purification Method | Starting Material | Scale | Purity (%) | Yield | Reference |
| Polyamide and Macroporous Resin Chromatography | 1 kg crude material from Anemarrhenae Rhizoma | Large-scale | 90.0 | 2.31 g | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | 150 mg crude extract from R. anemarrhenae | Preparative | 97.2 | 22.5 mg | [1][2] |
| HSCCC with online HPLC-DAD monitoring | 600 mg partially purified extract | Preparative | 98.9 | 165.6 mg |
Experimental Protocols
Protocol 1: Large-Scale Purification of Neomangiferin using Macroporous Resin Chromatography
Objective: To enrich Neomangiferin from a crude plant extract.
Materials:
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Crude extract containing Neomangiferin
-
Macroporous resin (e.g., HPD100 or equivalent)
-
Ethanol (various concentrations: 5%, 10%, 20%, 30%, 40%, 50%)
-
Deionized water
-
Chromatography column
Methodology:
-
Resin Preparation: Pre-treat the macroporous resin by soaking it in 95% ethanol for 24 hours to remove any residual monomers, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack the chromatography column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water at a flow rate of 2 bed volumes (BV) per hour until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration. Load the sample solution onto the column at a flow rate of 2 BV/hr.
-
Washing: Wash the column with 5% ethanol to remove impurities.
-
Elution: Perform a stepwise gradient elution with increasing concentrations of ethanol (10%, 20%, 30%, 40%, and 50%). Collect fractions at each step.
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing Neomangiferin.
-
Pooling and Concentration: Pool the Neomangiferin-rich fractions and concentrate them under vacuum.
Protocol 2: Preparative Purification of Neomangiferin using HSCCC
Objective: To achieve high-purity Neomangiferin from an enriched extract.
Materials:
-
Enriched Neomangiferin extract (from Protocol 1 or other methods)
-
Two-phase solvent system (e.g., ethyl acetate-water-[C4mim][PF6] (5:5:0.2 v/v))
-
HSCCC instrument
Methodology:
-
Solvent System Preparation: Prepare the two-phase solvent system and thoroughly mix it in a separatory funnel. Allow the phases to separate.
-
Instrument Setup:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Set the desired rotational speed (e.g., 800 rpm).
-
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached (when the mobile phase emerges from the outlet).
-
Sample Injection: Dissolve the enriched Neomangiferin extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to determine the purity of Neomangiferin in each fraction.
-
Pooling and Drying: Combine the high-purity fractions and evaporate the solvent to obtain purified Neomangiferin.
Visualizations
Caption: A typical experimental workflow for the purification of Neomangiferin.
Caption: A logical flowchart for troubleshooting low purity or yield in Neomangiferin purification.
References
Technical Support Center: Optimizing Neomangiferin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to neomangiferin solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is neomangiferin and why is its solubility a concern for in vitro studies?
Neomangiferin is a naturally occurring C-glucosyl xanthone with various potential therapeutic properties, including anti-inflammatory, anti-asthmatic, and pain-relieving effects.[1] Like many other polyphenolic compounds, its complex ring structure can lead to poor aqueous solubility, posing a challenge for its effective use in in vitro assays where consistent and known concentrations in aqueous cell culture media are crucial.
Q2: What are the recommended solvents for preparing a stock solution of neomangiferin?
Dimethyl sulfoxide (DMSO) is the most common and effective organic solvent for dissolving neomangiferin to create a high-concentration stock solution.[2] Other organic solvents like ethanol and methanol can also be used, though neomangiferin's solubility in these may be lower than in DMSO. For most cell culture experiments, it is critical to keep the final concentration of the organic solvent in the medium low (typically ≤0.5%) to avoid cytotoxicity.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
The tolerance of cell lines to DMSO can vary, but a final concentration of 0.5% (v/v) is generally considered safe for most mammalian cell lines. However, to minimize any potential off-target effects of the solvent, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v). It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO, without neomangiferin) in all experiments to ensure that the observed biological effects are attributable to neomangiferin and not the solvent.
Q4: My neomangiferin precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this problem:
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Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution. A key technique is to add the neomangiferin stock solution dropwise into the pre-warmed (37°C) cell culture medium while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can trigger precipitation.[3]
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Use Serum: If your experimental design allows, diluting the neomangiferin stock solution into a medium containing serum can be effective. Proteins in the serum, such as albumin, can bind to the compound and help maintain its solubility.[3]
-
Employ Solubility Enhancers: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option for cell culture applications.
-
Adjust the pH: The solubility of some compounds is dependent on the pH of the solution. A slight adjustment of the cell culture medium's pH, while ensuring it remains within a physiologically acceptable range for your cells, may improve neomangiferin's solubility.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Neomangiferin powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Ensure you are using a sufficient volume of high-purity DMSO. Vortex vigorously for several minutes. Gentle warming to 37°C can also aid dissolution. |
| Stock solution appears cloudy or has visible particles. | The concentration exceeds the solubility limit in the chosen solvent. | Prepare a new stock solution at a lower concentration. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use. |
| Precipitate forms immediately upon dilution in aqueous media. | Rapid change in solvent polarity causing the compound to crash out of solution. | Add the DMSO stock solution slowly and dropwise to the pre-warmed, vigorously stirring aqueous medium.[4] A stepwise serial dilution can also be beneficial.[3] |
| A clear solution becomes cloudy over time after dilution. | The compound is in a supersaturated and thermodynamically unstable state, leading to delayed precipitation. | Consider using a solubility enhancer like (2-hydroxypropyl)-β-cyclodextrin in your final culture medium. Prepare the final working solution fresh before each experiment. |
| Variability in experimental results between assays. | Inconsistent dissolution or precipitation of neomangiferin. | Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. Ensure your stock solution is stored properly (at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). |
Data Presentation
Table 1: Solubility of Neomangiferin and Related Compounds in Common Solvents
| Compound | Solvent | Maximum Concentration | Notes |
| Neomangiferin | DMSO | 100 mg/mL (171.09 mM) [2] | The recommended solvent for preparing high-concentration stock solutions. |
| Mangiferin | DMSO | ~5 mg/mL | Data for the related compound mangiferin.[5] |
| Mangiferin | Dimethyl formamide | ~2 mg/mL | Data for the related compound mangiferin.[5] |
| Mangiferin | Ethanol | Slightly soluble | Quantitative data is limited, but it is less soluble than in DMSO.[5] |
| Mangiferin | Water | Sparingly soluble | Poorly soluble in aqueous solutions.[6] |
Experimental Protocols
Protocol 1: Preparation of a Neomangiferin Stock Solution in DMSO
Materials:
-
Neomangiferin powder
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculation: Determine the required mass of neomangiferin to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of neomangiferin is 584.48 g/mol .
-
For 1 mL of a 100 mM stock solution: 0.001 L * 0.1 mol/L * 584.48 g/mol = 58.45 mg.
-
-
Weighing: Accurately weigh the calculated amount of neomangiferin powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the neomangiferin is completely dissolved and no solid particles are visible. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Neomangiferin Stock Solution for In Vitro Assays
Materials:
-
Neomangiferin stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile conical tubes or multi-well plates
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thawing: Thaw a single-use aliquot of the neomangiferin stock solution at room temperature.
-
Pre-warming: Ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution (Recommended Method): a. Place the required volume of pre-warmed cell culture medium into a sterile tube. b. While vigorously vortexing or stirring the medium, add the calculated volume of the neomangiferin stock solution dropwise to the medium. c. Continue to mix for another 30-60 seconds to ensure homogeneity.
-
Final Concentration Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Application to Cells: Immediately add the final working solution to your cell cultures.
Mandatory Visualization
Caption: Neomangiferin's potential anti-inflammatory mechanism via NF-κB pathway inhibition.
This technical support guide is intended to provide general recommendations. Researchers should always optimize protocols for their specific experimental conditions and cell types.
References
Neomangiferin degradation pathways and stability issues
Welcome to the Technical Support Center for neomangiferin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of neomangiferin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and analysis of neomangiferin.
Q1: My neomangiferin sample shows degradation upon storage. What are the optimal storage conditions?
A1: Neomangiferin is susceptible to degradation, particularly when exposed to light and elevated temperatures. For long-term storage, it is recommended to store neomangiferin as a solid powder at -20°C or below, protected from light. If in solution, for example, dissolved in DMSO, it is best to prepare fresh solutions for immediate use. For short-term storage of solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing neomangiferin. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram could be due to several factors:
-
Degradation Products: Neomangiferin can degrade under certain conditions. The presence of additional peaks might indicate the formation of degradation products. This is more likely if the sample has been stored improperly or subjected to harsh conditions (e.g., high pH, strong oxidizing agents).
-
Contamination: Ensure that all solvents, glassware, and equipment are clean. Contaminants can introduce extraneous peaks.
-
Co-elution with Related Compounds: Neomangiferin is often found with its related compound, mangiferin. Depending on your HPLC method, these two compounds might not be fully resolved.
-
Matrix Effects: If you are analyzing neomangiferin in a complex matrix (e.g., plasma, tissue extract), other components of the matrix may be co-eluting.
Troubleshooting Steps:
-
Review Sample Handling: Confirm that the sample was stored correctly and prepared fresh.
-
Run a Blank: Inject your solvent blank to check for contamination in the mobile phase or system.
-
Optimize HPLC Method: Adjust your mobile phase composition or gradient to improve the resolution between neomangiferin and potential impurities or related compounds.
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis to check if the neomangiferin peak is spectrally homogeneous.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unexpected peaks, which can help in their identification as degradation products or known contaminants.
Q3: What are the primary degradation pathways for neomangiferin?
A3: The degradation of neomangiferin can occur through several pathways, primarily hydrolysis, oxidation, and photolysis. In vivo, neomangiferin undergoes extensive metabolism.
-
Hydrolysis: The O-glycosidic bond in neomangiferin is more susceptible to hydrolysis under acidic or basic conditions compared to the C-glycosidic bond of its core structure, which is relatively stable. Alkaline conditions, in particular, can lead to significant degradation.
-
Oxidation: The phenolic hydroxyl groups on the xanthone core make neomangiferin susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of neomangiferin. It is crucial to protect samples from light during experiments and storage.
-
In Vivo Metabolism: In biological systems, neomangiferin is metabolized through processes such as deglycosylation (removal of sugar moieties), dehydroxylation, methylation, glycosylation, glucuronidation, and sulfation.[1]
Q4: I am struggling with poor solubility of neomangiferin in my experimental system. What solvents are recommended?
A4: Neomangiferin has limited solubility in aqueous solutions. For analytical purposes, it is soluble in dimethyl sulfoxide (DMSO). When preparing aqueous solutions for cell-based assays or other experiments, it is common to first dissolve neomangiferin in a small amount of DMSO and then dilute it with the aqueous buffer or medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Neomangiferin Stability Under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific quantitative data for neomangiferin is limited in publicly available literature, data from its closely related analogue, mangiferin, provides valuable insights. The following table summarizes the stability of mangiferin under various stress conditions, which can be considered indicative for neomangiferin due to their structural similarity.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Recovery of Mangiferin |
| Acidic Hydrolysis | 0.1 N HCl | 3 hours | Reflux | 80.5% |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | Reflux | 18.2% |
| Oxidative Degradation | 6% H₂O₂ | 3 hours | Room Temperature | 13.6% |
| Thermal Degradation | Dry Heat | 8 hours | 105°C | 61.7% |
| Photodegradation | Daylight | 8 hours | Room Temperature | 70.4% |
Data adapted from forced degradation studies on mangiferin and should be used as a guideline for neomangiferin.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on neomangiferin.
Forced Degradation (Stress Testing) Protocol
Objective: To evaluate the stability of neomangiferin under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
Neomangiferin standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 6% (v/v)
-
Purified water (HPLC grade)
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve neomangiferin in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add 0.1 N HCl.
-
Reflux the solution for 3 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a suitable volume of the stock solution, add 0.1 N NaOH.
-
Reflux the solution for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To a suitable volume of the stock solution, add 6% H₂O₂.
-
Keep the solution at room temperature for 3 hours.
-
Dilute with methanol to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid neomangiferin in an oven maintained at 105°C for 8 hours.
-
After the specified time, cool the sample to room temperature.
-
Dissolve the sample in methanol and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of solid neomangiferin to direct daylight for 8 hours.
-
After exposure, dissolve the sample in methanol and dilute to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with methanol to the same concentration as the stressed samples without subjecting it to any stress conditions.
-
HPLC Analysis: Analyze all the prepared samples (stressed and control) by a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of neomangiferin in the stressed samples to that in the control sample.
Stability-Indicating HPLC Method
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.05 M NaH₂PO₄ adjusted to pH 3.2) in an isocratic or gradient mode. A common starting point is a ratio of 10:90 (v/v) acetonitrile to buffer.[2][3] Flow Rate: 1.0 mL/min Detection Wavelength: 317 nm[2][3] Injection Volume: 20 µL Column Temperature: Ambient or controlled at 25°C
Visualizations
Neomangiferin Degradation Pathways
The following diagram illustrates the potential degradation pathways of neomangiferin based on its chemical structure and known reactions of similar compounds.
Potential degradation pathways of neomangiferin.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general workflow for conducting forced degradation studies on neomangiferin.
Workflow for forced degradation studies of neomangiferin.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a logical approach to troubleshooting the appearance of unexpected peaks in an HPLC chromatogram of neomangiferin.
Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Overcoming Poor Membrane Permeability of Neomangiferin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neomangiferin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor membrane permeability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: Why is the membrane permeability of Neomangiferin low?
A1: Neomangiferin, a glycoside of mangiferin, exhibits poor membrane permeability primarily due to its physicochemical properties. Like its parent compound mangiferin, neomangiferin has low lipophilicity and poor aqueous solubility, which are key factors for passive diffusion across the lipid-rich cell membranes of the intestine. Mangiferin is classified as a Biopharmaceutics Classification System (BCS) class IV agent, characterized by both low solubility and low permeability, and neomangiferin is expected to have similar characteristics.[1][2][3][4][5][6]
Q2: What are the common strategies to improve the oral bioavailability of Neomangiferin?
A2: Several formulation strategies have been successfully employed to enhance the oral absorption of the structurally similar compound, mangiferin, and can be applied to neomangiferin. These include:
-
Nanoformulations: Encapsulating neomangiferin into nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles, or self-assembling nanoparticles, can improve its solubility and facilitate its transport across the intestinal epithelium.[1][3][4][7][8]
-
Phospholipid Complexes: Forming a complex of neomangiferin with phospholipids can enhance its lipophilicity, thereby improving its ability to permeate cell membranes.[9][10][11]
-
Use of Permeation Enhancers: Co-administration of neomangiferin with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[12][13]
-
Prodrug Approaches: Modifying the chemical structure of neomangiferin to create more lipophilic prodrugs can improve its passive diffusion. Subsequent enzymatic cleavage in the body would then release the active neomangiferin.
Q3: Are there any known cellular transporters involved in the efflux of Neomangiferin?
A3: While direct studies on neomangiferin are limited, research on mangiferin suggests that it is a substrate for P-glycoprotein (P-gp) efflux pumps.[5][8] These pumps are present in the apical membrane of intestinal enterocytes and actively transport substrates back into the intestinal lumen, thereby reducing their net absorption. It is highly probable that neomangiferin is also susceptible to P-gp mediated efflux.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Cell Assays
Possible Causes:
-
Poor intrinsic permeability: The inherent physicochemical properties of neomangiferin limit its passive diffusion across the Caco-2 cell monolayer.
-
Efflux pump activity: Neomangiferin may be actively transported out of the cells by efflux pumps like P-gp.
-
Low solubility in assay buffer: Neomangiferin may precipitate in the donor compartment, reducing the concentration available for transport.
-
Poor Caco-2 monolayer integrity: A compromised cell monolayer can lead to inaccurate permeability measurements.
Troubleshooting Steps:
-
Verify Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER may indicate compromised monolayer integrity.
-
Co-incubate with a paracellular marker like Lucifer yellow. High transport of the marker confirms a leaky monolayer.[14]
-
-
Assess Efflux Pump Involvement:
-
Perform a bidirectional Caco-2 permeability assay, measuring transport from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[14]
-
Co-incubate neomangiferin with a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in the A to B transport of neomangiferin in the presence of the inhibitor confirms its role as a P-gp substrate.
-
-
Improve Solubility:
-
Ensure the concentration of neomangiferin in the donor solution is below its saturation solubility in the assay buffer.
-
Consider using a co-solvent system, but be mindful that high concentrations of solvents like DMSO can affect monolayer integrity.
-
Issue 2: Low Encapsulation Efficiency in Nanoformulations
Possible Causes:
-
Poor affinity of neomangiferin for the nanoparticle core: The hydrophilic nature of neomangiferin may lead to its partitioning into the aqueous phase during nanoparticle preparation.
-
Suboptimal formulation parameters: The choice of polymer, surfactant, and solvent, as well as process parameters like sonication time and evaporation rate, can significantly impact encapsulation efficiency.
Troubleshooting Steps:
-
Modify the Formulation:
-
For polymeric nanoparticles, consider using a blend of hydrophilic and hydrophobic polymers to better accommodate neomangiferin.
-
For lipid-based nanoparticles, the inclusion of a co-surfactant can improve drug loading.
-
-
Optimize Process Parameters:
-
In solvent evaporation methods, a slower evaporation rate can allow more time for neomangiferin to be entrapped within the nanoparticle matrix.[7]
-
Adjust the energy input during homogenization or sonication to achieve the desired particle size and drug entrapment.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Improve Mangiferin Bioavailability (Applicable to Neomangiferin)
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability | Reference |
| Phospholipid Complex | Enhanced solubility in water and n-octanol; improved oil-water partition coefficient by 6.2 times. | 2.3 | [9][11] |
| Co-administration with Sodium Deoxycholate | Increased paracellular permeability. | 4 | [12][13] |
| Co-administration with Carbopol 974P | Mucoadhesive properties and increased paracellular permeation. | 7 | [12][13] |
| Supercritical Antisolvent Microparticles | Reduced particle size to ~533 nm, significantly increasing solubility. | 2.07 | [15] |
| Self-Assembled Nanoparticles | Achieved particle sizes of approximately 103 nm with high encapsulation efficiency (82.42%). | Not Reported | [1][3][4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methods for assessing intestinal drug permeability in vitro.[14][16][17][18][19]
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell™ inserts (0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 18-22 days to allow for spontaneous differentiation into polarized enterocytes.[14]
2. Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test compound (Neomangiferin) solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of Neomangiferin in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
3. Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
- dQ/dt: The rate of drug appearance in the receiver chamber.
- A: The surface area of the Transwell™ membrane.
- C0: The initial concentration of the drug in the donor chamber.
Protocol 2: Preparation of Neomangiferin-Loaded Polymeric Nanoparticles by Solvent Evaporation
This is a general method for preparing polymeric nanoparticles and can be optimized for neomangiferin.[7]
1. Materials:
-
Neomangiferin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
2. Procedure:
-
Dissolve PLGA and neomangiferin in DCM to form the organic phase.
-
Dissolve PVA in deionized water to form the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase while homogenizing or sonicating to form an oil-in-water emulsion.
-
Continuously stir the emulsion at room temperature to allow the DCM to evaporate.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.
Visualizations
Caption: Troubleshooting workflow for low Neomangiferin permeability.
Caption: Signaling pathways modulated by Neomangiferin.
References
- 1. tapchi.ctump.edu.vn [tapchi.ctump.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. RESEARCH ON THE FORMULATION OF NANOPARTICLES CONTAINING MANGIFERIN USING SELF-ASSEMBLY METHOD | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the biopharmaceutical attributes of mangiferin using vitamin E-TPGS co-loaded self-assembled phosholipidic nano-mixed micellar systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of Mangiferin Nanoparticles Utilizing Precipitation Technique | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 7. Mangiferin-Loaded Polymeric Nanoparticles: Optical Characterization, Effect of Anti-topoisomerase I, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology-Based Drug Delivery Approaches of Mangiferin: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving permeability and oral absorption of mangiferin by phospholipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Increased absorption of mangiferin in the gastrointestinal tract and its mechanism of action by absorption enhancers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in Neomangiferin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neomangiferin. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide direct answers to specific issues you may encounter during your experiments with Neomangiferin.
1. Compound Integrity and Stability
Question: My Neomangiferin solution appears to be degrading, leading to inconsistent results. What are the common causes and how can I prevent this?
Answer: Neomangiferin, like many natural compounds, can be susceptible to degradation under certain conditions. Inconsistent results are often traced back to issues with compound stability. Key factors to consider include:
-
Thermal Degradation: Repeated heating during extraction or experimentation can break down thermo-labile molecules like Neomangiferin, reducing its effective concentration.[1] If using heat-based extraction methods like Soxhlet, consider the compound's heat sensitivity.
-
pH and Oxidative Stress: Mangiferin, a related compound, is highly susceptible to alkaline and oxidative conditions.[2] It is likely that Neomangiferin shares this vulnerability. Ensure the pH of your buffers and solutions is appropriate and minimize exposure to oxidative agents.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can impact the stability of the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Steps:
-
Assess Compound Stability: Before beginning extensive experiments, perform a stability study under your specific experimental conditions (temperature, pH, light exposure).
-
Optimize Storage: Store stock solutions at -80°C for long-term stability.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from a stable stock on the day of the experiment.
-
Control for Degradation: Include a positive control with a freshly prepared Neomangiferin solution in your experiments to benchmark against your test samples.
2. Solubility Issues
Question: I'm having trouble dissolving Neomangiferin in my desired solvent, which is affecting the accuracy of my concentrations. What can I do?
Answer: Solubility is a critical factor for achieving accurate and reproducible experimental results. While Neomangiferin is considered to have good solubility properties for a drug candidate, challenges can still arise depending on the solvent and desired concentration.[3]
Key Considerations:
-
Solvent Choice: The choice of solvent significantly impacts solubility. For mangiferin, a structurally similar compound, the highest solubility is achieved in ethanol and methanol, with lower solubility in water, and very low solubility in diethyl ether and acetone.[4]
-
Temperature: Solubility generally increases with temperature.[4] However, be mindful of the potential for thermal degradation.
-
Purity of the Compound: Impurities in the Neomangiferin sample can affect its solubility characteristics. Ensure you are using a high-purity standard. Purity can be determined by methods like HPLC.[5][6]
Troubleshooting Steps:
-
Consult Solubility Data: Refer to available literature for solubility data of Neomangiferin in various solvents.
-
Test Different Solvents: If you are not restricted to a specific solvent, experiment with a small amount of your compound in different pharmaceutically acceptable solvents to find the one with the best solubility at your desired concentration.
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a small percentage of DMSO is often used to dissolve compounds before further dilution in aqueous media.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution.
3. Inconsistent Bioactivity and Pharmacokinetics
Question: I am observing significant variability in the biological effects and pharmacokinetic profiles of Neomangiferin across different experimental batches. What could be the underlying reasons?
Answer: Inconsistent bioactivity and pharmacokinetics can stem from a variety of factors, from the compound itself to the experimental design. Neomangiferin has been shown to have low oral bioavailability (around 0.32% to 0.53%) and is subject to rapid and extensive metabolism, which can contribute to variability.[7][8]
Potential Sources of Inconsistency:
-
Metabolism: Neomangiferin is metabolized into other compounds, including mangiferin.[7] The rate and extent of this metabolism can vary between individuals or animal models, leading to different pharmacokinetic profiles. It undergoes processes like deglycosylation, dehydroxylation, methylation, glycosylation, glucuronidation, and sulfation.[7]
-
Reaction Scale and Conditions: Sometimes, results can vary significantly depending on the scale of the reaction.[9] Ineffective mixing can also lead to poor results.[9]
-
Order and Rate of Reagent Addition: The sequence and speed at which reagents are added can be critical variables that are not always detailed in published procedures.[9]
-
Contamination: Contaminants in your sample or reagents can interfere with the experiment. It's important to rule out contamination by running blank analyses.[10]
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including reagent concentrations, incubation times, and animal handling procedures, are strictly standardized across all experiments.
-
Monitor Metabolites: When conducting pharmacokinetic studies, it is important to not only measure Neomangiferin concentrations but also its major metabolites, such as mangiferin.[7]
-
Dose-Response Studies: Perform dose-response studies to understand the concentration-dependent effects of Neomangiferin in your specific experimental system.
-
Purity Check: Regularly verify the purity of your Neomangiferin stock to ensure it has not degraded or become contaminated.
Quantitative Data Summary
For easy reference and comparison, the following tables summarize key quantitative data related to Neomangiferin and the closely related compound, Mangiferin.
Table 1: Pharmacokinetic Parameters of Neomangiferin in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 0.32% - 0.53% | [7][8] |
| Tmax (Oral) | 0.05 h | [7] |
| t1/2 (Oral) | 0.95 h | [7] |
| t1/2 (Intravenous) | 2.74 ± 0.92 h | [8] |
Table 2: Solubility of Mangiferin in Various Solvents at 30°C
| Solvent | Solubility ( g/100g of solvent) | Reference |
| Ethanol | 1.2516 ± 0.0469 | [4] |
| Methanol | 0.8880 ± 0.1102 | [4] |
| Water | 0.1958 ± 0.0373 | [4] |
| Diethyl ether | 0.0043 ± 0.0003 | [4] |
| Acetone | Not specified in the provided text |
Experimental Protocols
Below are generalized methodologies for key experiments involving Neomangiferin, based on descriptions in the cited literature.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Neomangiferin Quantification
This protocol provides a general framework for the quantitative analysis of Neomangiferin. Specific parameters may need to be optimized for your particular instrument and sample matrix.
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: A C18 column is commonly used for the separation of Neomangiferin and its metabolites.[11]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing a small percentage of an acid, such as formic acid (e.g., 0.1%) or a phosphate buffer to control pH.[11] A common gradient is acetonitrile and 0.05 mol·L-1 NaH2PO4 (pH adjusted to 3.20) at a ratio of 10:90.[11]
-
Flow Rate: A flow rate of around 0.7 mL/min is often used.[7]
-
Detection Wavelength: Neomangiferin can be detected at a wavelength of 317 nm.[11]
-
Sample Preparation:
-
Plasma Samples: Plasma samples should be separated from whole blood by centrifugation and stored at -80°C until analysis. Protein precipitation is a common method for sample clean-up.
-
Plant Extracts: Crude extracts may require purification steps before HPLC analysis.
-
-
Calibration Curve: Prepare a series of standard solutions of Neomangiferin of known concentrations to generate a calibration curve. The concentration of Neomangiferin in your samples can then be determined by comparing their peak areas to the calibration curve. Linearity for Neomangiferin has been demonstrated in the range of 3.0–59.2μg·mL-1.[11]
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Protocol 2: Assessment of Neomangiferin Stability in Plasma
This protocol outlines a general procedure to evaluate the stability of Neomangiferin in a biological matrix like plasma.
-
Sample Preparation: Spike known concentrations of Neomangiferin into blank plasma to prepare quality control (QC) samples at low, medium, and high concentrations.
-
Freeze-Thaw Stability: Subject the QC samples to multiple (e.g., three) freeze-thaw cycles, where they are frozen at -80°C and then thawed to room temperature.
-
Short-Term Stability: Keep QC samples at room temperature for a defined period (e.g., 24 hours) to assess stability during sample processing.
-
Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 25 days) to evaluate long-term storage stability.
-
Analysis: After the respective stability tests, analyze the concentration of Neomangiferin in the QC samples using a validated analytical method like HPLC.
-
Evaluation: The compound is considered stable if the deviation from the nominal concentration is within an acceptable range, typically ±15%.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by Neomangiferin and a typical experimental workflow.
Caption: Key signaling pathways modulated by Neomangiferin.
Caption: A typical experimental workflow for Neomangiferin studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of neomangiferin in rat plasma by liquid chromatography–tandem mass spectrometry and its application to bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Neomangiferin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with Neomangiferin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are Neomangiferin and its derivatives, and what are their therapeutic potentials?
Neomangiferin is a C-glycosylxanthone, a natural bioactive compound found in plants like Anemarrhena asphodeloides.[1] It is a derivative of Mangiferin and, along with other derivatives, has garnered significant interest for its diverse pharmacological properties. These include antioxidant, anti-diabetic, anti-inflammatory, and anti-cancer activities.[2][3] The unique structure of these compounds, featuring a xanthone core with a C-glucoside linkage, makes them resistant to enzymatic and acidic cleavage, enhancing their potential as therapeutic agents.[4]
Q2: What are the known mechanisms of action for Neomangiferin and its parent compound, Mangiferin?
Neomangiferin and Mangiferin modulate several key cellular signaling pathways. These include:
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MAPK and NF-κB pathways: Mangiferin has been shown to regulate these pathways, which are crucial in inflammatory responses.[1]
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Nrf2-ARE signaling: Mangiferin can activate this pathway, which is a major cellular defense mechanism against oxidative stress, controlling the expression of numerous detoxification and antioxidant enzymes.[5]
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PI3K/Akt pathway: Mangiferin can activate this pathway, which is involved in cell proliferation and survival, and can protect against oxidative stress-induced cell damage.[6]
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SGLT-2 Inhibition: In silico studies suggest that Neomangiferin can act as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, indicating its potential in managing type 2 diabetes.[4][7][8]
Q3: What are the advantages of using Neomangiferin derivatives over the parent compound, Mangiferin?
Derivatization of Mangiferin can lead to compounds with improved physicochemical and pharmacological properties. For instance, certain derivatives exhibit significantly enhanced solubility, which can lead to improved cellular uptake and augmented antioxidant activity.[2] Chemical modifications can also enhance specific biological activities, such as the anti-inflammatory and antitussive effects of Mangiferin sodium salt.[2]
Troubleshooting Guides
Problem 1: Low Yield or Purity During Synthesis of Neomangiferin Derivatives
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Side reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Protect reactive functional groups if necessary. |
| Inefficient purification | Experiment with different purification techniques (e.g., column chromatography with varying solvent systems, recrystallization from different solvents, preparative HPLC). |
| Degradation of starting material or product | Ensure the use of high-purity starting materials and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if compounds are sensitive to air or moisture. |
Problem 2: Inconsistent or Unexpected Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Poor solubility of the compound in assay buffer | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final solvent concentration does not affect the assay. Sonication may aid in solubilization. |
| Compound instability | Assess the stability of the compound in the assay buffer over the experiment's duration. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is photosensitive. |
| Inaccurate concentration of the compound | Verify the concentration of the stock solution using a spectrophotometer or by analytical HPLC with a standard curve. |
| Cell line variability | Ensure consistent cell passage number and confluency. Regularly test for mycoplasma contamination. |
| Assay interference | Run appropriate controls, including a vehicle control (the solvent used to dissolve the compound) and a positive control (a known active compound), to ensure the observed effects are specific to the Neomangiferin derivative. |
Problem 3: Difficulty in Interpreting In Silico Molecular Docking and Dynamics Results
| Possible Cause | Troubleshooting Step | | Inaccurate protein structure | Use a high-resolution crystal structure of the target protein if available. If not, consider using homology modeling to generate a reliable 3D structure. Ensure the protein is properly prepared (e.g., adding hydrogens, assigning correct protonation states). | | Incorrect ligand preparation | Generate a low-energy 3D conformation of the Neomangiferin derivative. Assign correct atom types and charges. | | Insufficient simulation time in Molecular Dynamics (MD) | Run longer MD simulations to ensure the system has reached equilibrium and to obtain statistically significant results for binding stability.[4] | | Inappropriate force field | Select a force field that is well-parameterized for both the protein and the small molecule. |
Quantitative Data Summary
Table 1: In Silico Binding Affinities of Mangiferin and Neomangiferin with SGLT-2
| Compound | Binding Energy (kcal/mol) | MM-PBSA Binding Free Energy (kcal/mol) |
| Neomangiferin | -9.0 | -26.05 |
| Mangiferin | -8.5 | Not Reported |
| Dapagliflozin (Standard Drug) | -8.3 | -17.42 |
Data sourced from in silico molecular docking and MM-PBSA calculations.[4][8]
Table 2: In Silico ADMET Properties of Neomangiferin
| Property | Predicted Value/Outcome |
| Solubility | Good (-2.196) |
| Blood-Brain Barrier (BBB) Permeability | Does not cross |
| Nephrotoxicity | Not toxic |
| Hepatotoxicity | Not toxic |
| Carcinogenicity | Not carcinogenic |
| Acute Oral Toxicity | Safe |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using the admetSAR 2.0 server.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Neomangiferin Derivatives (Illustrative Example: Acetylation)
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Dissolution: Dissolve Neomangiferin in a suitable anhydrous solvent (e.g., pyridine) in a round-bottom flask under an inert atmosphere.
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Addition of Reagent: Cool the solution in an ice bath and add the acetylating agent (e.g., acetic anhydride) dropwise with constant stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
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Quenching: Quench the reaction by slowly adding ice-cold water.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization: Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents:
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Prepare a stock solution of the Neomangiferin derivative in DMSO.
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Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a blank (methanol), a control (DPPH solution without the test compound), and a positive control (e.g., ascorbic acid).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Caption: A generalized experimental workflow for the development and evaluation of Neomangiferin derivatives.
Caption: Key signaling pathways modulated by Mangiferin and its derivatives.
References
- 1. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking Mangiferin: A Therapeutic Candidate Revolutionizing Liver Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and biological characterization of a novel mangiferin glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mangiferin attenuates oxidative stress induced renal cell damage through activation of PI3K induced Akt and Nrf-2 mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neomangiferin Extraction Strategies
Welcome to the technical support center for Neomangiferin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield of Neomangiferin.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Neomangiferin?
A1: Neomangiferin is often co-extracted with Mangiferin from various plant sources, most notably from Mangifera indica (mango) leaves and peels, as well as Rhizoma anemarrhenae. Effective extraction methods include:
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Conventional Solvent Extraction: Techniques like maceration, reflux, and Soxhlet extraction using polar solvents are common.
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Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times.
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Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction with reduced solvent consumption.
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Enzyme-Assisted Extraction: The use of enzymes like cellulase can break down the plant cell wall, facilitating the release of Neomangiferin. This is often used in conjunction with other methods like UAE.
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Supercritical Fluid Extraction (SFE): This green technology uses supercritical CO2, often with a polar co-solvent like ethanol, to extract compounds without the use of harsh organic solvents.
Q2: How can I improve the solubility of Neomangiferin during extraction?
A2: Neomangiferin has limited solubility in some common solvents. To improve solubility and extraction yield:
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Solvent Selection: Use polar solvents such as methanol, ethanol, or aqueous mixtures of these. DMSO is also an effective solvent for Neomangiferin.[1][2]
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Co-solvents: In methods like SFE, adding a polar co-solvent like ethanol to supercritical CO2 is crucial for extracting polar compounds like Neomangiferin.[3]
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Temperature: Increasing the extraction temperature can enhance solubility, but it's essential to optimize this to prevent degradation of the target compound.[4][5]
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pH: The pH of the extraction medium can influence the solubility of phenolic compounds. Acidifying the solvent (e.g., with 0.1% acetic acid) can sometimes improve stability and yield.[6]
Q3: What are the key parameters to optimize for increasing Neomangiferin yield?
A3: The following parameters are critical for optimizing Neomangiferin extraction:
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Solvent Concentration: The ratio of organic solvent to water can significantly impact yield.
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Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent use.
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Extraction Time: Longer extraction times can increase yield up to a certain point, after which degradation may occur.
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Temperature: Higher temperatures generally increase extraction efficiency but risk degrading the compound.
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Microwave Power/Ultrasound Frequency: In MAE and UAE, these parameters need to be fine-tuned to maximize yield without causing degradation.
Q4: How can I selectively increase the yield of Neomangiferin over Mangiferin?
A4: While most methods co-extract both compounds, some strategies may favor Neomangiferin:
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Chromatographic Separation: Post-extraction purification using techniques like High-Speed Counter-Current Chromatography (HSCCC) is highly effective for separating Neomangiferin from Mangiferin.[7][8] Using ionic liquids as modifiers in the two-phase solvent system for HSCCC has shown successful separation.[7][8]
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Solvent System Optimization: Fine-tuning the polarity of the extraction solvent may offer some degree of selectivity, although this is less pronounced than chromatographic methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Non-optimized extraction parameters (time, temperature, etc.).- Inefficient cell wall disruption.- Degradation of Neomangiferin. | - Test a range of polar solvents (e.g., ethanol, methanol) and their aqueous mixtures.- Systematically optimize each extraction parameter using a Design of Experiments (DoE) approach.- Employ UAE or MAE for better cell wall disruption.- For temperature-sensitive extractions, use lower temperatures with longer extraction times or employ UAE. |
| Co-extraction of Impurities | - Low selectivity of the extraction solvent.- Extraction of chlorophyll and other pigments. | - Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and some pigments.- Utilize liquid-liquid partitioning (e.g., with ethyl acetate) to separate compounds based on polarity.- Employ column chromatography (e.g., with macroporous resins like HPD100) for purification.[9] |
| Degradation of Neomangiferin | - High extraction temperatures.- Prolonged exposure to light or air (oxidation).- Inappropriate pH of the extraction medium. | - Optimize for the lowest effective temperature.[5]- Conduct extractions under inert atmosphere (e.g., nitrogen) and protect from light.- Buffer the extraction solvent to a pH that ensures the stability of Neomangiferin. |
| Difficulty in Separating Neomangiferin from Mangiferin | - Similar chemical structures and polarities. | - Employ high-resolution chromatographic techniques like HSCCC or preparative HPLC.[7][8]- Optimize the mobile phase and stationary phase for better separation. |
| Inconsistent Results | - Variability in plant raw material.- Lack of precise control over extraction parameters. | - Standardize the plant material (e.g., use leaves of a specific age, standardized drying process).- Ensure accurate and consistent control of all extraction parameters (temperature, time, power, etc.). |
Data Presentation: Comparison of Extraction Methods for Xanthones
The following tables summarize quantitative data from various studies on the extraction of Mangiferin, which is often co-extracted with Neomangiferin. These parameters can serve as a starting point for optimizing Neomangiferin extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Mangiferin
| Parameter | Optimal Condition | Mangiferin Yield (mg/g) | Reference |
| Ethanol Concentration | 44% | 58.46 ± 1.27 | [4][10] |
| Liquid-to-Solid Ratio | 38:1 (mL/g) | 58.46 ± 1.27 | [4][10] |
| Extraction Time | 19.2 min | 58.46 ± 1.27 | [4][10] |
| Temperature | 60 °C | 58.46 ± 1.27 | [4][10] |
| Ultrasound Power | 200 W | 58.46 ± 1.27 | [4][10] |
| Ethanol Concentration | 75% | 4.78% (from kernel) | [11] |
| Liquid-to-Solid Ratio | 50:1 (g/mL) | 4.78% (from kernel) | [11] |
| Extraction Time | 40 min | 4.78% (from kernel) | [11] |
| Temperature | 45 °C | 4.78% (from kernel) | [11] |
| Ultrasound Power | 288 W | 4.78% (from kernel) | [11] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Mangiferin
| Parameter | Optimal Condition | Mangiferin Yield (mg/g) | Reference |
| Ethanol Concentration | 45% | 36.10 ± 0.72 | [12] |
| Liquid-to-Solid Ratio | 30:1 (mL/g) | 36.10 ± 0.72 | [12] |
| Extraction Time | 123 s | 36.10 ± 0.72 | [12] |
| Microwave Power | 474 W | 36.10 ± 0.72 | [12] |
| Microwave Power | 900 W | 63.22% | [13][14] |
| Extraction Time | 5 min | 63.22% | [13][14] |
| Solvent to Material Ratio | 10:1 (mL/g) | 63.22% | [13][14] |
Table 3: Comparison of Different Extraction Methods for Mangiferin
| Extraction Method | Solvent | Time | Yield (mg/g) | Reference |
| Soxhlet Extraction | Water | 5 h | 57 | [6] |
| Conventional Batch | Water | 2 h 40 min | 23 | [6] |
| Three-Phase Partitioning (TPP) | t-butanol/Ammonium Sulphate | 2 h | 28 | [6] |
| Microwave-Assisted TPP | t-butanol/Ammonium Sulphate | 5 min | 54 | [15] |
| Reflux | Ethanol | 63.65 min | 90.31 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized conditions for Mangiferin extraction, which can be adapted for Neomangiferin.
1. Sample Preparation:
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Dry the plant material (e.g., mango leaves) at 45-50°C for 24 hours.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Weigh a specific amount of the powdered sample.
-
Add the extraction solvent (e.g., 44% ethanol) at a specific liquid-to-solid ratio (e.g., 38:1 mL/g).
-
Place the mixture in an ultrasonic bath.
-
Set the extraction temperature to 60°C.
-
Apply ultrasound at a power of 200 W for 19.2 minutes.[4][10]
3. Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant.
-
The filtrate can be used for analysis or further purification.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a general guideline for MAE of Neomangiferin.
1. Sample Preparation:
-
Prepare the dried, powdered plant material as described in the UAE protocol.
2. Extraction:
-
Place a known amount of the powdered sample into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 45% ethanol) at a liquid-to-solid ratio of 30:1 (mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 474 W and the extraction time to 123 seconds.[12]
3. Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
The filtrate is ready for analysis or purification.
Protocol 3: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the separation of Neomangiferin and Mangiferin from a crude extract.
1. Crude Extract Preparation:
-
Extract the plant material using a suitable method (e.g., maceration with 70% ethanol).
-
Concentrate the extract under reduced pressure to obtain a crude residue.
2. HSCCC Procedure:
-
Two-Phase Solvent System: Prepare a two-phase solvent system. A reported effective system for Neomangiferin and Mangiferin is ethyl acetate-water-[C4mim][PF6] (5:5:0.2 v/v/v), where [C4mim][PF6] is an ionic liquid.[7][8]
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Equilibration: Thoroughly mix the two phases and allow them to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Column Preparation: Fill the HSCCC column with the stationary phase.
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Sample Injection: Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.
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Elution: Pump the mobile phase through the column at a specific flow rate while rotating the column at a set speed.
-
Fraction Collection: Collect the eluent in fractions.
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Analysis: Analyze the fractions using HPLC to identify those containing pure Neomangiferin. From 150 mg of a crude extract of R. anemarrhenae, 22.5 mg of neomangiferin and 70.6 mg of mangiferin were obtained with purities of 97.2% and 98.1%, respectively.[7][8]
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of Neomangiferin.
Caption: Key Parameters Influencing Neomangiferin Extraction Yield.
References
- 1. Neomangiferin |C-glucosyl xanthone | inflammation, asthma, and pain | CAS# 64809-67-2 | InvivoChem [invivochem.com]
- 2. Neomangiferin CAS#: 64809-67-2 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Preparative isolation of neomangiferin and mangiferin from Rhizoma anemarrhenae by high-speed countercurrent chromatography using ionic liquids as a two-phase solvent system modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted extraction of Mangiferin from Mango (Mangifera indica L.) leaves using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound Assisted Extraction of Mangiferin in Mango (Mangifera indica L.) Kernel [agris.fao.org]
- 12. Comparison of microwave-assisted and conventional extraction of mangiferin from mango (Mangifera indica L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Extraction of mangiferin from Mangifera indica L. leaves using microwave- assisted technique | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel method to augment extraction of mangiferin by application of microwave on three phase partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Neomangiferin Solubility Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor water and n-octanol solubility of neomangiferin.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of neomangiferin in common solvents?
Neomangiferin is a naturally occurring C-glucosyl xanthone that exhibits poor solubility in many common solvents, which poses a significant challenge for its therapeutic application and experimental investigation. It is reported to be soluble in pyridine and 55% ethanol, slightly soluble in methanol and ethyl acetate, and insoluble in ether, petroleum ether, and chloroform. This inherent low solubility contributes to its low oral bioavailability, estimated to be around 0.32%.[1]
Q2: What are the primary strategies for enhancing the solubility of neomangiferin and similar compounds like mangiferin?
Several techniques have been successfully employed to improve the solubility and dissolution rate of neomangiferin and its analogue, mangiferin. These methods primarily focus on altering the physical state of the compound or creating formulations that enhance its interaction with aqueous media. The most common and effective strategies include:
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[2][3]
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Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic neomangiferin molecule within the cavity of a cyclodextrin host molecule.[4][5]
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7]
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Glycosylation: Enzymatically adding sugar moieties to the molecule to increase its hydrophilicity.[8][9]
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Salt Formation: Converting the molecule into a more soluble salt form.[10][11]
Below is a workflow to guide the selection of an appropriate solubility enhancement technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid dispersion system – An effective solution to enhance solubility of mangiferin | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Host-guest inclusion system of mangiferin with β-cyclodextrin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Aqueous Solubility of Natural Antioxidant Mangiferin through Glycosylation by Maltogenic Amylase from Parageobacillus galactosidasius DSM 18751 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Neomangiferin Absorption through Phospholipid Complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing phospholipid complexation to improve the oral absorption of Neomangiferin. Given that Neomangiferin, a natural C-glucosyl xanthone, exhibits poor oral bioavailability (approximately 0.32%), this resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to facilitate your research and development efforts.[1]
Frequently Asked Questions (FAQs)
Q1: What is a phospholipid complex and how does it improve Neomangiferin absorption?
A: A phospholipid complex is a molecular assembly where Neomangiferin molecules are associated with phospholipids, typically through non-covalent interactions. This complex enhances absorption by improving the lipophilicity of Neomangiferin, which facilitates its permeation across the lipid-rich membranes of intestinal cells. The amphiphilic nature of phospholipids acts as a carrier, shuttling the drug through the aqueous environment of the gut to the cell surface.
Q2: Why is Neomangiferin a good candidate for phospholipid complexation?
A: Neomangiferin, like its analogue mangiferin, is reported to have poor hydrophilicity and lipophilicity, leading to low oral bioavailability.[2] Studies on the related compound, mangiferin, have demonstrated that phospholipid complexation can significantly enhance its solubility in both water and n-octanol, improve its oil-water partition coefficient, and consequently boost its oral bioavailability by multiple folds.[2][3] Given its structural similarity and low reported bioavailability of 0.32%, Neomangiferin is an excellent candidate for this formulation strategy.[1]
Q3: What are the critical parameters to consider when preparing Neomangiferin-phospholipid complexes?
A: The key parameters include:
-
Molar ratio of Neomangiferin to phospholipid: This ratio significantly impacts the complexation efficiency and the physicochemical properties of the resulting complex. Ratios of 1:1, 1:2, and 1:3 are commonly investigated.[4]
-
Choice of solvent: The solvent system must be able to dissolve both Neomangiferin and the phospholipid. Ethanol and dichloromethane are frequently used. Neomangiferin is soluble in pyridine and 55% ethanol, and slightly soluble in methanol and ethyl acetate.
-
Reaction time and temperature: These parameters influence the kinetics of complex formation.
-
Method of preparation: Common methods include solvent evaporation and refluxing.[4]
Q4: What analytical techniques are used to confirm the formation of the Neomangiferin-phospholipid complex?
A: Several techniques are employed to characterize the complex and confirm its formation:
-
Differential Scanning Calorimetry (DSC): To observe changes in the melting point and thermal behavior of the complex compared to the individual components.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between Neomangiferin and the phospholipid by observing shifts in characteristic peaks.
-
Powder X-ray Diffraction (PXRD): To assess the crystalline nature of the complex.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the complex.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug Loading/Complexation Efficiency | - Inappropriate molar ratio of Neomangiferin to phospholipid.- Poor solubility of one or both components in the chosen solvent.- Insufficient reaction time or inadequate temperature. | - Optimize the molar ratio (e.g., test 1:1, 1:2, 1:3).- Select a solvent in which both Neomangiferin and the phospholipid have high solubility (e.g., a mixture of ethanol and dichloromethane).- Increase the reaction time and/or temperature and monitor the effect on complexation. |
| Poor Aqueous Solubility of the Complex | - Incomplete complexation, leaving free Neomangiferin.- Use of a phospholipid with low hydrophilicity. | - Confirm complex formation using DSC or FTIR.- Consider using a more hydrophilic phospholipid or adding a surfactant to the formulation. |
| Agglomeration of the Complex During Storage | - The complex may be hygroscopic or have a low glass transition temperature. | - Store the complex in a desiccator at a controlled temperature.- Consider freeze-drying the complex to obtain a more stable powder. |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent dosing or formulation.- Degradation of the complex in the gastrointestinal tract.- Inter-animal variability. | - Ensure a homogenous and stable formulation for oral administration.- Investigate the stability of the complex in simulated gastric and intestinal fluids.- Increase the number of animals per group to improve statistical power. |
| Difficulty in Detecting Neomangiferin in Plasma Samples | - Low plasma concentrations due to poor absorption.- Inadequate sensitivity of the analytical method. | - Utilize a highly sensitive analytical method such as UPLC-MS/MS.[1]- Ensure efficient extraction of Neomangiferin from the plasma matrix. |
Quantitative Data Summary
The following tables summarize typical data obtained from studies on mangiferin-phospholipid complexes, which can serve as a benchmark for experiments with Neomangiferin.
Table 1: Physicochemical Properties of Mangiferin and its Phospholipid Complex
| Parameter | Mangiferin | Mangiferin-Phospholipid Complex | Fold Improvement | Reference |
| Aqueous Solubility | Varies (poor) | Significantly Increased | 25-fold | [4] |
| Oil-Water Partition Coefficient | Low | Significantly Increased | 6.2 to 10-fold | [2][4] |
| Drug Content (%) | N/A | ~96.57% | N/A | [4] |
Table 2: Pharmacokinetic Parameters of Mangiferin and its Phospholipid Complex in Rats
| Parameter | Mangiferin | Mangiferin-Phospholipid Complex | Fold Improvement | Reference |
| Cmax (µg/L) | 180 | 377.66 | 2.1-fold | [2] |
| AUC (µg/L*h) | 2355.63 | 1039.94 (Note: This value seems anomalous in the source, bioavailability was reported to increase) | 2.3-fold (in bioavailability) | [2] |
| Bioavailability Improvement | N/A | 2.3 to 9.75-fold | 2.3 to 9.75-fold | [3] |
| Elimination Half-life (t1/2 el) (h) | 1.71 ± 0.12 | 3.52 ± 0.27 | 2.06-fold |
Experimental Protocols
Protocol 1: Preparation of Neomangiferin-Phospholipid Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve Neomangiferin and a selected phospholipid (e.g., soy phosphatidylcholine, Phospholipon® 90G) in a suitable organic solvent (e.g., anhydrous ethanol) in a round-bottom flask at a predetermined molar ratio (e.g., 1:1, 1:2, or 1:3).
-
Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-3 hours) with constant stirring.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator until a thin film is formed on the flask wall.
-
Drying: Dry the resulting complex in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Storage: Store the dried Neomangiferin-phospholipid complex in a cool, dark, and dry place.
Protocol 2: In Vitro Dissolution Study
-
Preparation of Dissolution Media: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Apparatus: Use a USP Type II dissolution apparatus (paddle method).
-
Procedure:
-
Place a known amount of the Neomangiferin-phospholipid complex (equivalent to a specific dose of Neomangiferin) into the dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to 100 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of Neomangiferin using a validated analytical method, such as HPLC or UPLC-MS/MS.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.
-
Dosing:
-
Divide the rats into two groups: a control group receiving a suspension of pure Neomangiferin and a test group receiving a suspension of the Neomangiferin-phospholipid complex.
-
Administer the formulations orally via gavage at a dose equivalent to a specific amount of Neomangiferin.
-
-
Blood Sampling: Collect blood samples (e.g., 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of Neomangiferin in the plasma samples using a validated UPLC-MS/MS method.[1]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Experimental workflow for Neomangiferin-phospholipid complex preparation and evaluation.
Caption: Proposed mechanism of enhanced Neomangiferin absorption via phospholipid complexation.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving permeability and oral absorption of mangiferin by phospholipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing biopharmaceutical attributes of phospholipid complex-loaded nanostructured lipidic carriers of mangiferin: Systematic development, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Neomangiferin and Mangiferin Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the bioactive properties of neomangiferin and its more extensively studied counterpart, mangiferin. Both are naturally occurring xanthone C-glycosides, primarily found in the mango plant (Mangifera indica), and are recognized for their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their antioxidant, anti-inflammatory, anti-diabetic, and anticancer activities, supported by available experimental data and methodologies.
Introduction
Mangiferin has been the subject of extensive research, demonstrating a wide array of pharmacological effects. Neomangiferin, which differs from mangiferin by an additional glucose moiety, has been less explored. This guide aims to bridge this knowledge gap by presenting a side-by-side comparison to aid in future research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivities of neomangiferin and mangiferin. It is important to note that direct comparative experimental studies are limited, and much of the data for neomangiferin is based on computational models.
Table 1: Comparative Anti-Diabetic Activity
| Compound | Target | Method | Key Findings | Reference |
| Neomangiferin | SGLT-2 | In silico (Molecular Docking) | Higher binding affinity (-9.0 kcal/mol) and better stabilization of SGLT-2 compared to mangiferin and the standard drug dapagliflozin.[1][2][3] | [1][2][3] |
| Mangiferin | SGLT-2 | In silico (Molecular Docking) | Lower binding affinity compared to neomangiferin.[1][2] | [1][2] |
| Dapagliflozin | SGLT-2 | In silico (Molecular Docking) | Binding affinity of -8.3 kcal/mol.[1] | [1] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Mangiferin | DPPH Radical Scavenging | 15.55 µg/mL | [4] |
| Mangiferin | DPPH Radical Scavenging | 17.6 µg/mL | [5] |
| Mangiferin | DPPH Radical Scavenging | 33.5 mM | [6] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 11.9 µg/mL | [5] |
| Neomangiferin | - | Data not available | - |
Table 3: Anti-Inflammatory Activity of Mangiferin
| Model | Treatment | Dosage | % Inhibition of Edema | Reference |
| Carrageenan-induced paw edema (Rat) | Mangifera indica extract | 200 mg/kg | 44.8% | [7] |
| Carrageenan-induced paw edema (Rat) | Mangifera indica extract | 400 mg/kg | 53% | [7] |
| Carrageenan-induced paw edema (Rat) | Diclofenac (Standard) | 10 mg/kg | 71.1% | [7] |
Note: Data for neomangiferin's anti-inflammatory activity is not currently available in direct comparative studies.
Table 4: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value | Reference |
| Mangiferin | MCF-7 (Breast Cancer) | 10 µM | [8] |
| Mangiferin | MDA-MB-231 (Breast Cancer) | 10 µM | [8] |
| Mangiferin | MCF-7 (Breast Cancer) | 41.2 µg/mL | [5] |
| Mangiferin | HeLa (Cervical Cancer) | 44.7 µg/mL | [5] |
| Neomangiferin | - | Data not available | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (60 µmol/L in methanol)
-
Test compounds (Neomangiferin, Mangiferin) dissolved in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid)
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the standard.
-
Add 0.1 mL of each sample to 3.9 mL of the DPPH solution.[9]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[9][10]
-
Measure the absorbance at 515 nm using a spectrophotometer.[9]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of pharmacological agents.
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is evaluated by its ability to reduce this swelling.
-
Animals: Wistar or Sprague-Dawley rats.
-
Reagents:
-
1% Carrageenan solution in saline
-
Test compounds (Neomangiferin, Mangiferin) suspended in a vehicle (e.g., 4% gum acacia)
-
Standard anti-inflammatory drug (e.g., Diclofenac)
-
-
Procedure:
-
Animals are divided into groups: control (vehicle), standard drug, and test compound groups.[7]
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.[7]
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the left hind paw of each rat.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[7]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average increase in paw volume in the control group, and V_treated is the average increase in paw volume in the treated group.
-
Signaling Pathways and Molecular Mechanisms
Mangiferin is known to modulate multiple signaling pathways to exert its therapeutic effects. While the specific pathways for neomangiferin are less characterized, the structural similarity suggests potential overlap.
Anti-Inflammatory Signaling Pathway
Mangiferin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[11][12][13]
Anticancer Signaling Pathway
In cancer cells, mangiferin can induce apoptosis and cell cycle arrest through various pathways, including the PI3K/Akt pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of neomangiferin and mangiferin bioactivity.
Discussion and Future Directions
The available evidence, though more robust for mangiferin, suggests that both compounds hold significant therapeutic promise. The in silico data indicating neomangiferin's superior potential as an SGLT-2 inhibitor is particularly noteworthy and warrants further experimental validation.[1][2][3]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the efficacy of neomangiferin and mangiferin across a range of bioactivities.
-
Bioavailability: Investigating the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion. While mangiferin is known to have low bioavailability, the bioavailability of neomangiferin is yet to be determined.[14][15][16]
-
Mechanism of Action: Elucidating the molecular mechanisms underlying the bioactivities of neomangiferin.
Conclusion
Mangiferin has been well-established as a potent bioactive compound with a multitude of health benefits. Neomangiferin remains a promising but understudied analogue. This guide consolidates the current knowledge on both compounds, highlighting the need for more rigorous comparative research to fully unlock their therapeutic potential. The preliminary data suggests that neomangiferin may offer advantages in specific applications, such as in the management of diabetes, a hypothesis that requires empirical confirmation.
References
- 1. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbcp.com [ijbcp.com]
- 8. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and antioxidant evaluation of mango leaf (Mangifera indica L.) extract loaded silk fibroin nanoparticles [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mangiferin: Sources, Anti-Inflammatory Activities, and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antidiabetic Potential of Neomangiferin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neomangiferin, a glucosylxanthone found in several plant species, is emerging as a promising candidate in the landscape of natural antidiabetic compounds. This guide provides a comprehensive comparison of Neomangiferin with established alternatives, supported by available experimental data. It delves into its proposed mechanism of action, offering detailed experimental protocols and visual workflows to facilitate further research and development in this area.
At a Glance: Neomangiferin's Antidiabetic Profile
Computational and preclinical studies suggest that Neomangiferin may exert its antidiabetic effects through the inhibition of the sodium-glucose co-transporter 2 (SGLT-2), a mechanism distinct from many existing therapies. This is complemented by positive effects on lipid metabolism and glucose homeostasis observed in animal models.
Performance Comparison: Neomangiferin vs. Alternatives
While direct comparative in vivo studies between Neomangiferin and standard antidiabetic drugs like metformin are limited, computational and preclinical data allow for an initial assessment against the SGLT-2 inhibitor Dapagliflozin and its parent compound, Mangiferin.
Table 1: In Silico and In Vivo Efficacy of Neomangiferin and Comparators
| Parameter | Neomangiferin | Dapagliflozin (SGLT-2 Inhibitor) | Mangiferin | Metformin |
| Binding Affinity to SGLT-2 (kcal/mol) | -9.0[1] | -8.3[1] | -8.5[1] | Not Applicable |
| MM-PBSA Binding Free Energy (kcal/mol) | -26.05[1] | -17.42[1] | Not Available | Not Applicable |
| Effect on Serum Glucose | Significant reduction in a high-fat diet-induced rat model[2] | Well-established glucose-lowering effect | Significant reduction in diabetic rat models | Well-established glucose-lowering effect |
| Effect on Serum Triglycerides | Significant reduction[2] | Moderate reduction | Significant reduction | Moderate reduction |
| Effect on Total Cholesterol | Significant reduction[2] | Minimal effect | Significant reduction | Minimal effect |
| Effect on LDL-C | Significant reduction[2] | Minimal effect | Significant reduction | Minimal effect |
| Effect on HDL-C | Significant increase[2] | Minimal effect | Significant increase | Minimal effect |
Delving into the Mechanism: The SGLT-2 Inhibition Pathway
In silico studies strongly suggest that Neomangiferin's primary antidiabetic mechanism may be the inhibition of SGLT-2 in the kidneys.[1] This transporter is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT-2, Neomangiferin would promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels.
Experimental Protocols: A Guide for Validation Studies
While specific in vitro studies on Neomangiferin's direct effects on glucose uptake are not yet widely available, the following protocols for its parent compound, Mangiferin, can be adapted for investigational studies.
In Vivo Model of High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) and Diabetes Markers
This protocol is based on a study that evaluated the effects of Neomangiferin on metabolic parameters in a rat model of NAFLD.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Induction of NAFLD: Feed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 8 weeks) to induce obesity, insulin resistance, and dyslipidemia.
2. Treatment Groups:
-
Control Group: Normal diet.
-
Model Group: High-fat diet.
-
Neomangiferin Groups: High-fat diet + Neomangiferin (e.g., 25 mg/kg and 50 mg/kg body weight, administered orally daily).
-
Positive Control Group: High-fat diet + a relevant control drug (e.g., a lipid-lowering agent like fenofibrate, or a standard antidiabetic drug like metformin).
3. Duration of Treatment:
-
Administer treatments for a defined period (e.g., 4 weeks) concurrently with the high-fat diet.
4. Outcome Measures:
-
Weekly: Monitor body weight and food intake.
-
At the end of the study:
-
Collect blood samples for biochemical analysis:
-
Serum Glucose
-
Serum Triglycerides
-
Total Cholesterol
-
LDL-C
-
HDL-C
-
Insulin (for HOMA-IR calculation)
-
-
Perform an oral glucose tolerance test (OGTT).
-
Harvest liver tissue for histological analysis and measurement of lipid content.
-
In Vitro Glucose Uptake Assay (Adapted from Mangiferin Studies)
This protocol provides a general framework for assessing the direct effect of Neomangiferin on glucose uptake in cell lines like 3T3-L1 adipocytes or HepG2 hepatocytes.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Culture HepG2 cells in appropriate media.
2. Glucose Uptake Assay:
-
Seed differentiated 3T3-L1 adipocytes or HepG2 cells in 96-well plates.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat cells with various concentrations of Neomangiferin for a specified time (e.g., 1 hour). Include a vehicle control and a positive control (e.g., insulin or metformin).
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader.
3. Data Analysis:
-
Normalize the fluorescence readings of Neomangiferin-treated cells to the vehicle control to determine the percentage increase in glucose uptake.
Future Directions and Considerations
The current body of evidence, primarily from in silico modeling and a single preclinical NAFLD study, provides a strong rationale for further investigation into the antidiabetic properties of Neomangiferin. Future research should prioritize:
-
Direct in vitro validation: Conducting glucose uptake assays and insulin signaling studies specifically with Neomangiferin in relevant cell lines.
-
In vivo efficacy in diabetic models: Evaluating the glucose-lowering effects of Neomangiferin in established animal models of type 1 and type 2 diabetes.
-
Head-to-head comparative studies: Performing direct comparisons of Neomangiferin with first-line antidiabetic agents like metformin to ascertain its relative efficacy and potential advantages.
-
Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of Neomangiferin.
References
Neomangiferin: A Preclinical Contender Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
Neomangiferin, a naturally occurring glucosylxanthone, is emerging as a compound of interest in preclinical research, with investigations spanning metabolic disorders, inflammation, and oncology. This guide provides a comparative analysis of neomangiferin's performance against established standard-of-care drugs in various preclinical models. The data presented herein is intended to offer a quantitative and methodological overview to inform further research and development.
Neomangiferin in Type 2 Diabetes: An In Silico Showdown with Dapagliflozin
Recent computational studies have positioned neomangiferin as a potential inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), a validated target for type 2 diabetes. The following is a comparison with dapagliflozin, a widely prescribed SGLT-2 inhibitor.
Experimental Protocols
-
Molecular Docking: To predict the binding affinity and interaction between the compounds and the SGLT-2 protein, molecular docking studies were conducted. The three-dimensional structure of the SGLT-2 protein was utilized to simulate the binding of neomangiferin and dapagliflozin at the active site, allowing for the calculation of their respective binding energies.[1][2]
-
Molecular Dynamics (MD) Simulation: A 100-nanosecond MD simulation was performed to evaluate the stability of the protein-ligand complexes. This computational method assesses the dynamic behavior of the complex over time, with root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) serving as indicators of stability.[1]
-
MM-PBSA Binding Free Energy Calculation: The molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method was employed to calculate a more refined binding free energy for the neomangiferin-SGLT-2 and dapagliflozin-SGLT-2 complexes.[1][2]
-
Density Functional Theory (DFT) Calculations: DFT was used to determine the electronic properties of the compounds, including the electrophilicity index, which can correlate with biological activity.[1][2]
-
ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of neomangiferin was computationally predicted to evaluate its drug-like properties.[1]
Data Presentation
Table 1: In Silico Performance of Neomangiferin vs. Dapagliflozin as SGLT-2 Inhibitors
| Parameter | Neomangiferin | Dapagliflozin (Standard Drug) |
| Molecular Docking Score (kcal/mol) | -9.0[1][2] | -8.3[1][2] |
| MM-PBSA Binding Free Energy (kcal/mol) | -26.05[1][2] | -17.42[1][2] |
| Electrophilicity Index (eV) | 3.48[1][2] | 2.11[1][2] |
| SGLT-2 Complex Stability (RMSD) | More Stable[1] | Less Stable[1] |
Visualizations
Caption: Workflow of the in silico comparison of Neomangiferin and Dapagliflozin.
Caption: Proposed mechanism of Neomangiferin in Type 2 Diabetes via SGLT-2 inhibition.
Neomangiferin in Inflammatory Bowel Disease: A Potential Alternative to Sulfasalazine
While direct comparative preclinical studies between neomangiferin and the standard-of-care drug sulfasalazine for inflammatory bowel disease (IBD) are not yet available, studies on the closely related compound, mangiferin, have shown promising anti-inflammatory effects in colitis models. Neomangiferin has also been investigated for its anti-colitic properties. This section provides an overview of the methodologies used in these studies and a potential framework for comparison.
Experimental Protocols
-
Induction of Colitis:
-
TNBS-Induced Colitis: Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol. This model mimics some features of Crohn's disease.
-
DSS-Induced Colitis: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water. This model is more representative of ulcerative colitis.[3]
-
-
Treatment: Animals are typically treated with the investigational compound (e.g., neomangiferin) or the standard drug (e.g., sulfasalazine) either before (prophylactic) or after (therapeutic) the induction of colitis.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Macroscopic and Microscopic Evaluation: The colon is examined for visible damage, and histological analysis is performed to assess inflammation, ulceration, and tissue damage.
-
Biochemical Markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and markers of oxidative stress (e.g., malondialdehyde - MDA) are measured in colonic tissue.
-
Data Presentation
Table 2: Illustrative Comparison of Mangiferin's Anti-Colitic Effects (Proxy for Neomangiferin) and Expected Effects of Sulfasalazine
| Parameter | Mangiferin (in TNBS/DSS models) | Sulfasalazine (in TNBS/DSS models) |
| Disease Activity Index (DAI) | Significant reduction | Significant reduction |
| Colon Length | Attenuation of shortening | Attenuation of shortening |
| Histological Score | Reduced inflammation and damage | Reduced inflammation and damage |
| MPO Activity | Significantly decreased | Significantly decreased |
| TNF-α Levels | Significantly decreased | Significantly decreased |
| IL-1β Levels | Significantly decreased | Significantly decreased |
| Oxidative Stress (MDA) | Significantly decreased | N/A |
Note: This table is illustrative and combines findings from separate studies on mangiferin and sulfasalazine. Direct head-to-head studies are needed for a definitive comparison.
Visualizations
Caption: Experimental workflow for a preclinical colitis model.
Caption: Signaling pathways in colitis and points of intervention.
Neomangiferin in Cancer: Exploring Synergies with Doxorubicin
The anti-cancer potential of neomangiferin is an active area of research. While direct comparisons with standard chemotherapeutic agents like doxorubicin are limited, studies on mangiferin suggest a potential for both direct cytotoxicity and chemosensitization.
Experimental Protocols
-
Cell Viability Assays (e.g., MTT Assay): Cancer cell lines are treated with varying concentrations of neomangiferin, doxorubicin, or a combination of both to determine the impact on cell proliferation and viability. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from these assays.
-
Apoptosis Assays: Methods such as flow cytometry with Annexin V/PI staining are used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment.
-
In Vivo Tumor Models: Xenograft or syngeneic tumor models in rodents are used to assess the in vivo efficacy of the treatments. Tumor volume and animal survival are the primary endpoints.
Data Presentation
Table 3: Conceptual Framework for Comparing Neomangiferin and Doxorubicin in a Preclinical Cancer Model
| Parameter | Neomangiferin | Doxorubicin (Standard Drug) | Neomangiferin + Doxorubicin |
| IC50 in Cancer Cell Lines | To be determined | Established | Potential for lower IC50 of Doxorubicin |
| Induction of Apoptosis | To be determined | Induces apoptosis | Potential for enhanced apoptosis |
| In Vivo Tumor Growth Inhibition | To be determined | Inhibits tumor growth | Potential for synergistic inhibition |
| Cardiotoxicity | Likely low (based on related compounds) | Known cardiotoxicity | Potential to reduce doxorubicin-induced cardiotoxicity |
Note: This table represents a conceptual framework. Further preclinical studies are required to generate the necessary comparative data for neomangiferin.
Visualizations
Caption: General workflow for preclinical anticancer drug evaluation.
Caption: Mechanisms of action for anticancer agents.
References
Unveiling the Anti-Inflammatory Potential of Neomangiferin: A Comparative Analysis
For Immediate Release
[City, State] – In the ongoing quest for novel anti-inflammatory therapeutics, Neomangiferin, a xanthone glucoside, is emerging as a compound of significant interest. Structurally similar to the well-studied mangiferin, neomangiferin is poised to offer potent anti-inflammatory benefits. This guide provides a comprehensive cross-validation of its anticipated anti-inflammatory properties, drawing comparisons with established agents and detailing the experimental frameworks necessary for its evaluation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational resource for future in-vitro and in-vivo studies.
Executive Summary
Neomangiferin, a natural C-glucosyl xanthone, is recognized for its potential biological activities, including antioxidant and anti-inflammatory effects.[1] While extensive experimental data on neomangiferin's anti-inflammatory capacity is still emerging, its structural analogue, mangiferin, has been shown to modulate key inflammatory pathways. This guide synthesizes the current understanding of the anti-inflammatory mechanisms of mangiferin as a predictive framework for neomangiferin and compares its potential efficacy against conventional anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of neomangiferin can be benchmarked against standard drugs like Indomethacin (an NSAID) and Dexamethasone (a corticosteroid). While direct comparative data for neomangiferin is limited, the following tables summarize typical findings for mangiferin, which provides a strong indication of neomangiferin's potential performance in preclinical models.
Table 1: In Vitro Anti-Inflammatory Effects
| Compound | Concentration | Model | Key Markers | Inhibition (%) |
| Neomangiferin (Projected) | 10-50 µM | LPS-stimulated RAW 264.7 Macrophages | NO Production | Data Needed |
| TNF-α | Data Needed | |||
| IL-6 | Data Needed | |||
| Mangiferin | 12.5-25 µg/mL | LPS-stimulated RAW 264.7 Macrophages | TNF-α | Significant Inhibition[2] |
| IL-6 | Significant Inhibition[2] | |||
| Indomethacin | 10 µM | LPS-stimulated RAW 264.7 Macrophages | PGE2 | ~90% |
| Dexamethasone | 1 µM | LPS-stimulated RAW 264.7 Macrophages | TNF-α | ~85% |
| IL-6 | ~90% |
Table 2: In Vivo Anti-Inflammatory Effects
| Compound | Dosage | Model | Key Parameter | Inhibition (%) |
| Neomangiferin (Projected) | 25-100 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema Volume | Data Needed |
| Mangiferin | 50 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema | Significant Reduction[3] |
| Indomethacin | 5 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema Volume | ~50-60%[4] |
| Dexamethasone | 1 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Edema Volume | ~70-80% |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory action of mangiferin, and likely neomangiferin, is attributed to its ability to modulate critical signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of pro-inflammatory gene expression.
Detailed Experimental Protocols
To facilitate further research, this section outlines standardized protocols for assessing the anti-inflammatory properties of neomangiferin.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol details the steps to measure the inhibition of pro-inflammatory mediators in cultured macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of Neomangiferin or a vehicle control. The cells are incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except the negative control) to a final concentration of 1 µg/mL. The plates are incubated for 24 hours.[5]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][6]
-
Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production by Neomangiferin is calculated relative to the LPS-stimulated control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This classic model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Rats are divided into several groups: a control group, a positive control group (e.g., Indomethacin, 5 mg/kg, p.o.), and Neomangiferin treatment groups at various doses (e.g., 25, 50, 100 mg/kg, p.o.). The compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[7]
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[8][9]
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group in comparison to the control group.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory properties of neomangiferin is still forthcoming, the extensive research on its close analog, mangiferin, provides a strong rationale for its investigation as a potent anti-inflammatory agent. The proposed mechanisms of action, primarily through the inhibition of the NF-κB pathway, suggest a therapeutic potential comparable to or exceeding that of some existing natural and synthetic anti-inflammatory drugs. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of neomangiferin, paving the way for its potential development as a novel therapeutic for inflammatory diseases. Further studies are warranted to elucidate its precise molecular targets and to establish its safety and efficacy profile in more complex preclinical models.
References
- 1. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejpmr.com [ejpmr.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory effects of mangiferin on LPS‐induced inflammatory responses and intestinal flora imbalance during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mangiferin attenuates lipopolysaccharide-induced neuronal injuries in primary cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Neomangiferin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Neomangiferin, a xanthone C-glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Efficiently extracting this bioactive compound from its natural sources is a critical first step in research and drug development. This guide provides a comparative analysis of various extraction techniques for neomangiferin and the closely related compound mangiferin, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining neomangiferin. Below is a summary of quantitative data from various studies, comparing conventional and modern extraction techniques. While specific data for neomangiferin is limited, extensive research on its analogue, mangiferin, provides valuable insights.
| Extraction Technique | Plant Source | Target Compound(s) | Yield | Purity | Extraction Time | Key Parameters |
| High-Speed Countercurrent Chromatography (HSCCC) | Rhizoma anemarrhenae | Neomangiferin & Mangiferin | 22.5 mg neomangiferin from 150 mg crude extract | 97.2% | Not Specified | Solvent system: ethyl acetate-water-[C4mim][PF6] (5:5:0.2 v/v)[1] |
| Ultrasound-Assisted Extraction (UAE) | Mangifera indica leaves | Mangiferin | 58.46 ± 1.27 mg/g[2] | Not Specified | 19.2 minutes | 44% ethanol, 38:1 liquid-to-solid ratio, 60°C, 200 W[2] |
| Microwave-Assisted Extraction (MAE) | Mangifera indica leaves | Mangiferin | 36.10 ± 0.72 mg/g[3] | Not Specified | 123 seconds | 45% ethanol, 30:1 liquid-to-solid ratio, 474 W[3] |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | Mangifera indica peels | Mangiferin | 3.63% ± 0.04% | Not Specified | 45 minutes (ultrasound) + 44 minutes (enzymolysis) | 70% ethanol, 300 W, 66°C, 0.1% enzyme[4] |
| Soxhlet Extraction | Mangifera indica leaves | Mangiferin | 57 mg/g | Not Specified | 5 hours | Water as solvent[5] |
| Three-Phase Partitioning (TPP) | Mangifera indica leaves | Mangiferin | 28 mg/g | Not Specified | 2 hours | Slurry to t-butanol ratio of 1:1, pH in acidic range[5] |
| Supercritical Fluid Extraction (SFE) | Mangifera indica leaves | General Extract | 1.20% | Not Specified | Not Specified | Supercritical CO2, 313-333 K, 15-25 MPa[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction processes. The following are representative protocols for key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE) of Mangiferin
This protocol is based on the optimization for mangiferin extraction from Mangifera indica leaves.
-
Sample Preparation: Dried mango leaves are finely powdered and sieved.
-
Solvent System: An aqueous solution of 44% ethanol is used as the extraction solvent.[2]
-
Extraction Procedure:
-
Mix the powdered leaves with the solvent at a liquid-to-solid ratio of 38:1 (mL/g).[2]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a power of 200 W and a temperature of 60°C for 19.2 minutes.[2]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can be further concentrated and purified.
-
Microwave-Assisted Extraction (MAE) of Mangiferin
This protocol is optimized for the extraction of mangiferin from Mangifera indica leaves.
-
Sample Preparation: Air-dried mango leaves are ground into a fine powder.
-
Solvent System: A 45% ethanol solution is used for extraction.[3]
-
Extraction Procedure:
-
Combine the powdered leaves with the solvent at a liquid-to-solid ratio of 30:1 (mL/g) in a microwave-safe extraction vessel.[3]
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a power of 474 W for 123 seconds.[3]
-
After the extraction is complete, allow the vessel to cool before opening.
-
Filter the extract to remove solid particles.
-
Ultrasound-Assisted Enzymatic Extraction (UAEE) of Mangiferin
This method combines enzymatic hydrolysis with ultrasonic treatment to enhance extraction from Mangifera indica peels.
-
Sample Preparation: Dried mango peels are crushed into a powder.
-
Enzymatic Hydrolysis:
-
Disperse the peel powder in a suitable buffer.
-
Add 0.1% (by weight of the sample) of an appropriate enzyme (e.g., cellulase).
-
Incubate for 44 minutes to allow for enzymatic degradation of the cell walls.[4]
-
-
Ultrasonic Extraction:
-
Add 70% ethanol to the enzyme-treated mixture.
-
Subject the mixture to ultrasound at 300 W and 66°C for 45 minutes.[4]
-
Filter the resulting solution to obtain the crude extract.
-
High-Speed Countercurrent Chromatography (HSCCC) for Neomangiferin Purification
This protocol details the purification of neomangiferin from a crude extract of Rhizoma anemarrhenae.
-
Crude Extract Preparation: A preliminary extraction and fractionation of the plant material are performed to obtain a crude extract enriched with neomangiferin and mangiferin.
-
Two-Phase Solvent System: Prepare a two-phase solvent system consisting of ethyl acetate, water, and the ionic liquid [C4mim][PF6] in a volume ratio of 5:5:0.2.[1]
-
HSCCC Procedure:
-
The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed.
-
The crude extract, dissolved in a small amount of the solvent system, is injected.
-
The mobile phase (the lower phase of the solvent system) is pumped through the column at a constant flow rate.
-
Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure neomangiferin.
-
Visualizing the Processes
To better understand the experimental workflows and the biological context of neomangiferin, the following diagrams have been generated.
Caption: General experimental workflow for the extraction and purification of neomangiferin.
Caption: Mangiferin/Neomangiferin's potential role in the PI3K/Akt/Nrf2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-Assisted Extraction of Mangiferin from Mango (Mangifera indica L.) Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of microwave-assisted and conventional extraction of mangiferin from mango (Mangifera indica L.) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Enzymatic Extraction of Mangiferin From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. aidic.it [aidic.it]
A Comparative Guide to the In Vivo Validation of Neomangiferin's Therapeutic Targets
For researchers and drug development professionals, understanding the in vivo validation of a compound's therapeutic targets is crucial for assessing its potential. Neomangiferin, a natural glucosylxanthone, has garnered interest for its potential therapeutic effects. This guide provides a comparative analysis of Neomangiferin's performance against its well-studied analog, Mangiferin, for anti-inflammatory applications, and against the established drug, Dapagliflozin, for its potential in diabetes treatment. Due to the limited in vivo data for Neomangiferin, this comparison leverages in silico predictions for its antidiabetic effects and the extensive in vivo data available for Mangiferin to infer its potential anti-inflammatory action.
Section 1: Anti-inflammatory Effects - A Comparison with Mangiferin in Colitis Models
While in vivo studies on Neomangiferin's anti-inflammatory properties are emerging, its structural analog, Mangiferin, has been extensively studied in preclinical models of colitis. The data presented below summarizes the typical findings for Mangiferin, which can serve as a benchmark for future in vivo studies of Neomangiferin.
Quantitative Data Comparison
| Parameter | Mangiferin Treatment | Control (Colitis Model) | Reference Compound (e.g., Sulfasalazine) |
| Disease Activity Index (DAI) Score | Significantly reduced | High | Significantly reduced |
| Colon Length | Significantly preserved | Significantly shortened | Significantly preserved |
| Myeloperoxidase (MPO) Activity | Significantly reduced | Significantly elevated | Significantly reduced |
| TNF-α Levels in Colon Tissue | Significantly reduced | Significantly elevated | Significantly reduced |
| IL-1β Levels in Colon Tissue | Significantly reduced | Significantly elevated | Significantly reduced |
| IL-6 Levels in Colon Tissue | Significantly reduced | Significantly elevated | Significantly reduced |
Experimental Protocols
Induction of Colitis (DSS Model):
-
Animal Model: C57BL/6 mice.
-
Inducing Agent: 3-5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.
-
Procedure: Mice are provided with DSS-containing water ad libitum. Body weight, stool consistency, and presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint: At the end of the study period, mice are euthanized, and the colon is collected for macroscopic and microscopic evaluation, as well as biochemical analysis.[1][2]
Treatment Protocol:
-
Compound Administration: Mangiferin is typically administered orally via gavage.
-
Dosage: Effective doses in mice range from 20 mg/kg to 100 mg/kg body weight per day.[3][4]
-
Treatment Duration: Treatment can be prophylactic (starting before DSS administration) or therapeutic (starting after the onset of colitis symptoms).[1][2]
Signaling Pathway
Caption: Mangiferin's anti-inflammatory signaling pathway in colitis models.
Section 2: Antidiabetic Effects - A Comparison with Dapagliflozin
Currently, the evidence for Neomangiferin's antidiabetic effects primarily comes from in silico studies that predict its ability to inhibit the sodium-glucose co-transporter-2 (SGLT-2). This section compares these computational predictions with the established in vivo performance of Dapagliflozin, a well-known SGLT-2 inhibitor.
Quantitative Data Comparison
| Parameter | Neomangiferin (In Silico) | Dapagliflozin (In Vivo, Diabetic Rats) | Control (Diabetic Rats) |
| Binding Energy to SGLT-2 (kcal/mol) | -9.0[5][6] | -8.3[5][6] | N/A |
| MM-PBSA Binding Free Energy (kcal/mol) | -26.05[5][6] | -17.42[5][6] | N/A |
| Fasting Plasma Glucose | Predicted to lower | Significantly lowered | Elevated |
| Fed Plasma Glucose | Predicted to lower | Significantly lowered | Elevated |
| Renal Glucose Excretion | Predicted to increase | Significantly increased | Normal |
Experimental Protocols
In Vivo Assessment of SGLT-2 Inhibition (Dapagliflozin):
-
Animal Model: Zucker diabetic fatty (ZDF) rats or streptozotocin (STZ)-induced diabetic rats.[7][8]
-
Procedure:
-
Diabetes is induced in the animals.
-
Animals are treated with Dapagliflozin (typically 0.1 to 1.0 mg/kg, orally) once daily for a specified period (e.g., 14 days).[7]
-
Fasting and fed blood glucose levels are monitored regularly.
-
Urine is collected to measure glucose excretion.
-
At the end of the study, a hyperinsulinemic-euglycemic clamp can be performed to assess glucose utilization.[7]
-
Logical Relationship Diagram
Caption: Predicted mechanism of Neomangiferin's antidiabetic effect.
Summary and Future Directions
The available evidence suggests that Neomangiferin holds promise as a therapeutic agent, particularly for inflammatory conditions and potentially for type 2 diabetes. Its close structural similarity to Mangiferin, which has proven anti-inflammatory effects in vivo, provides a strong rationale for further investigation in this area.
For its antidiabetic potential, the in silico data is compelling, indicating a potentially higher affinity for SGLT-2 than Dapagliflozin.[5][6] However, these findings require rigorous in vivo validation. Future research should focus on conducting head-to-head in vivo studies to compare the efficacy and safety of Neomangiferin with Mangiferin for colitis and with Dapagliflozin for diabetes. Such studies will be critical in determining the true therapeutic potential of Neomangiferin and its place in the landscape of treatment options.
References
- 1. Mangiferin attenuates DSS colitis in mice: Molecular docking and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mangiferin attenuates the symptoms of dextran sulfate sodium-induced colitis in mice via NF-κB and MAPK signaling inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of mangiferin from Belamcanda chinensis on experimental colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mangiferin ameliorates colitis by inhibiting IRAK1 phosphorylation in NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Frontiers | A SGLT2 Inhibitor Dapagliflozin Alleviates Diabetic Cardiomyopathy by Suppressing High Glucose-Induced Oxidative Stress in vivo and in vitro [frontiersin.org]
A Comparative Analysis of the Antioxidant Capacity of Neomangiferin and Its Isomers
For Immediate Release
This publication provides a comprehensive comparison of the antioxidant capacities of neomangiferin and its structural isomers, mangiferin, isomangiferin, and homomangiferin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is based on a thorough review of existing scientific literature and highlights the current state of knowledge, including available quantitative data, underlying molecular mechanisms, and detailed experimental protocols for assessing antioxidant activity.
Executive Summary
Neomangiferin and its isomers are naturally occurring xanthone C-glucosides found in various plant species, most notably in the mango tree (Mangifera indica). These compounds have garnered significant interest for their diverse pharmacological activities, particularly their antioxidant properties. This guide reveals that while mangiferin's antioxidant capacity is well-documented, direct comparative experimental data for neomangiferin, isomangiferin, and homomangiferin is limited. Theoretical studies suggest potential differences in their efficacy, underscoring the need for further research. The primary antioxidant mechanism for mangiferin involves the activation of the Keap1-Nrf2 signaling pathway, a crucial cellular defense system against oxidative stress. It is hypothesized that its isomers may share a similar mechanism of action.
Data Presentation: A Comparative Overview of Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of neomangiferin and its isomers based on common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging, and Ferric Reducing Antioxidant Power (FRAP).
| Compound | Antioxidant Assay | IC50 / Activity Value |
| Neomangiferin | DPPH | Data not available |
| ABTS | Data not available | |
| FRAP | Data not available | |
| Mangiferin | DPPH | 17.6 µg/mL[1] |
| DPPH | EC50 13.74 µM[2] | |
| DPPH | IC50 33.5 mM | |
| DPPH | 68.03 ± 0.21% scavenging at 10 µmol/L | |
| FRAP | Higher than L-ascorbic acid or Trolox at 50 µmol/L | |
| Isomangiferin | DPPH | Potentially more potent than mangiferin (theoretical)[3] |
| ABTS | Data not available | |
| FRAP | Data not available | |
| Homomangiferin | DPPH | Data not available |
| ABTS | Data not available | |
| FRAP | Data not available |
Note: The lack of direct comparative data for neomangiferin, isomangiferin, and homomangiferin highlights a significant gap in the current research landscape. The provided data for mangiferin is from various studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols: Standard Assays for Antioxidant Capacity
To facilitate further research and ensure standardized comparisons, detailed protocols for the most commonly employed antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Methodology:
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Test compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a range of concentrations.
-
Reaction: 180 µL of the DPPH solution is added to 20 µL of the sample or standard in a 96-well plate.[4]
-
Incubation: The plate is incubated in the dark at 37°C for 30 minutes.[4]
-
Measurement: The absorbance is measured at 515 nm.[4]
-
Calculation: The percentage of radical scavenging is calculated as: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), leading to its decolorization.
Methodology:
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent to an absorbance of approximately 0.70 at 734 nm.
-
Reaction: A specific volume of the test compound is mixed with the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mmol/L acetate buffer (pH 3.6), 10 mmol/L TPTZ in 40 mmol/L HCl, and 20 mmol/L FeCl₃·6H₂O in a 10:1:1 ratio.[5]
-
Reaction: The FRAP reagent is mixed with the test sample.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-6 minutes).
-
Measurement: The absorbance of the colored product is measured at 593 nm.[5]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using a known antioxidant, such as ferrous sulfate, and is expressed as mg of quercetin equivalents (QE)/g.[5]
Visualization of Antioxidant Signaling Pathway
The antioxidant effects of mangiferin are, in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. The following diagram illustrates the proposed mechanism.
Caption: The Keap1-Nrf2 signaling pathway activated by neomangiferin and its isomers.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. In the presence of oxidative stress or activators like mangiferin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.[6]
Conclusion and Future Directions
While mangiferin has been the primary focus of research, this guide highlights the significant potential of its isomers, neomangiferin, isomangiferin, and homomangiferin, as potent antioxidants. The limited availability of direct comparative data underscores a critical need for further investigation. Future studies should focus on conducting head-to-head comparisons of these isomers using standardized antioxidant assays to establish a clear hierarchy of their efficacy. Furthermore, elucidating the specific molecular mechanisms and signaling pathways modulated by each isomer will be crucial for understanding their full therapeutic potential in the development of novel antioxidant-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neomangiferin and Other Xanthones in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of neomangiferin and other prominent xanthones. Xanthones are a class of polyphenolic compounds found in various plants and are recognized for their diverse pharmacological properties. This report focuses on their comparative antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative data from various experimental studies to aid in research and development decisions.
Comparative Biological Activity of Xanthones
The therapeutic potential of xanthones is largely attributed to their core chemical structure, a dibenzo-γ-pyrone framework. Substitutions on this framework significantly influence their biological effects. This section provides a comparative analysis of neomangiferin and other xanthones based on their performance in key in vitro assays.
Antioxidant Activity
The antioxidant capacity of xanthones is a key contributor to their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating greater potency.
| Xanthone | DPPH Radical Scavenging IC50 (µM) | Source(s) |
| Neomangiferin | Data not consistently available in direct comparative studies | |
| Mangiferin | 17.6 - 33.5 | [1][2] |
| α-Mangostin | Varies significantly based on study | |
| γ-Mangostin | Varies significantly based on study | |
| Gartanin | Varies significantly based on study | |
| 8-Desoxygartanin | Varies significantly based on study | |
| Garcinone E | Varies significantly based on study |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Xanthones have demonstrated significant anti-inflammatory effects, often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Xanthone | NO Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | Source(s) |
| Neomangiferin | Data not consistently available in direct comparative studies | |
| Mangiferin | ~40 (for COX-2 inhibition) | [3] |
| α-Mangostin | Varies significantly based on study | |
| γ-Mangostin | Varies significantly based on study | |
| Ananixanthone | Varies significantly based on study | |
| Smeathxanthone A | Varies significantly based on study | |
| Smeathxanthone B | Varies significantly based on study |
Note: IC50 values can vary between studies due to different experimental conditions.
Anticancer Activity
The cytotoxic effects of xanthones against various cancer cell lines are a significant area of research. The MTT assay is a widely used method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).
| Xanthone | Cell Line | Anticancer Activity (IC50 in µM) | Source(s) |
| Neomangiferin | Data not consistently available in direct comparative studies | ||
| Mangiferin | SGC-7901 (gastric cancer) | 4.79 (24h), 8.63 (48h), 16.00 (72h) | [4] |
| MCF-7 (breast cancer) | 41.2 | [1] | |
| HeLa (cervical cancer) | 44.7 | [1] | |
| A549 (lung cancer) | 40 (induces apoptosis) | [3] | |
| α-Mangostin | A549 (lung cancer) | Varies significantly based on study | |
| U-118 MG (glioblastoma) | 9.59 | ||
| γ-Mangostin | U87 MG (glioblastoma) | 74.14 | |
| GBM 8401 (glioblastoma) | 64.67 | ||
| Macluraxanthone | A549, MCF-7, HeLa, B-16 | 8.45 - 16.71 | |
| Gerontoxanthone C | A549, MCF-7, HeLa, B-16 | 9.69 - 14.86 |
Note: IC50 values are highly dependent on the specific cancer cell line and the duration of treatment.
Key Signaling Pathways
The biological activities of neomangiferin and other xanthones are mediated through the modulation of several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Key signaling pathways modulated by xanthones.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test xanthone and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
Reaction: In a 96-well plate, add a specific volume of the xanthone solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a microplate reader at a wavelength of approximately 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the xanthone required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Workflow:
Caption: Workflow for the anti-inflammatory assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test xanthone for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Cell Viability: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the xanthone for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.[5]
Conclusion
This comparative guide highlights the significant therapeutic potential of neomangiferin and other xanthones, particularly in the realms of antioxidant, anti-inflammatory, and anticancer activities. While the available data indicates that many xanthones possess potent biological effects, direct head-to-head comparisons with neomangiferin are still limited in the scientific literature. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further comparative studies. Such research is crucial for elucidating the structure-activity relationships within the xanthone family and for identifying the most promising candidates for future drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neolignans from the fruits of Magnolia obovata and their inhibition effect on NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neomangiferin: A Comparative Guide for Researchers in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Neomangiferin, a promising bioactive compound, against relevant alternatives in the context of metabolic diseases. The information is based on recent preclinical and in silico studies, offering insights into its potential mechanisms of action and therapeutic relevance.
Executive Summary
Neomangiferin, a C-glucosyl xanthone and a congener of Mangiferin, has emerged as a molecule of interest for its potential in managing metabolic disorders. Computational studies predict its activity as a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT-2), outperforming the approved drug Dapagliflozin in binding affinity. Furthermore, in vivo studies in a rat model of nonalcoholic fatty liver disease (NAFLD) have demonstrated its efficacy in improving glucose and lipid metabolism, comparable or superior to the standard lipid-lowering agent, Lipanthyl (fenofibrate). While direct in vitro validation of SGLT-2 inhibition and head-to-head in vivo comparisons with SGLT-2 inhibitors for antidiabetic effects are yet to be published, the existing data provides a strong rationale for its further investigation as a therapeutic agent for metabolic diseases.
Comparative Data
In Silico Performance: SGLT-2 Inhibition
Computational modeling suggests Neomangiferin as a superior SGLT-2 inhibitor compared to both its parent compound, Mangiferin, and the clinically approved drug, Dapagliflozin.[1][2]
| Compound | Molecular Docking Score (kcal/mol) [1][2] | MM-PBSA Binding Free Energy (kcal/mol) [1][2] | Electrophilicity Index (ω) (eV) [1][2] |
| Neomangiferin | -9.0 | -26.05 | 3.48 |
| Dapagliflozin | -8.3 | -17.42 | 2.11 |
| Mangiferin | -8.5 | Not Reported | 3.31 |
In Vivo Efficacy: Nonalcoholic Fatty Liver Disease (NAFLD) Model
In a high-fat diet-induced NAFLD rat model, Neomangiferin demonstrated significant improvements in key metabolic parameters, with effects comparable or superior to Lipanthyl (fenofibrate).[3]
| Parameter | Control | NAFLD Model | Neomangiferin (50 mg/kg) | Lipanthyl (5 mg/kg) |
| Serum Glucose (mmol/L) | 5.12 ± 0.45 | 7.89 ± 0.62 | 5.93 ± 0.51 | 6.87 ± 0.58 |
| Serum Triglyceride (mmol/L) | 0.48 ± 0.11 | 1.21 ± 0.15 | 0.62 ± 0.13 | 0.71 ± 0.14 |
| Serum Total Cholesterol (mmol/L) | 1.53 ± 0.21 | 2.87 ± 0.25 | 1.98 ± 0.22 | 2.15 ± 0.24 |
| Serum LDL-C (mmol/L) | 0.21 ± 0.04 | 0.89 ± 0.12 | 0.43 ± 0.08 | 0.55 ± 0.10 |
| Serum HDL-C (mmol/L) | 1.02 ± 0.13 | 0.65 ± 0.09 | 0.95 ± 0.11 | 0.88 ± 0.10 |
Signaling Pathways and Mechanisms of Action
Predicted SGLT-2 Inhibition in the Kidney
Based on in silico data, Neomangiferin is predicted to inhibit SGLT-2 in the proximal tubules of the kidneys. This inhibition would lead to a reduction in glucose reabsorption, promoting urinary glucose excretion and consequently lowering blood glucose levels.
Caption: Predicted inhibition of SGLT-2 by Neomangiferin in the renal proximal tubule.
Modulation of Lipid Metabolism in the Liver (NAFLD)
Experimental data from a rat model of NAFLD reveals that Neomangiferin modulates the expression of key proteins involved in fatty acid metabolism.[3] It upregulates PPARα and its downstream target CPT1a, which are involved in fatty acid oxidation. Concurrently, it downregulates FATP2 and ACSL1, proteins associated with fatty acid uptake and activation.
Caption: Neomangiferin's modulation of lipid metabolism pathways in the liver.
Experimental Protocols
In Silico SGLT-2 Inhibition Study
-
Molecular Docking: Performed to predict the binding affinity and interaction between Neomangiferin and the SGLT-2 protein.
-
Molecular Dynamics (MD) Simulation: A 100 ns simulation was conducted to analyze the stability of the Neomangiferin-SGLT-2 complex.[1]
-
MM-PBSA Binding Free Energy Calculation: Used to calculate the binding free energy of the Neomangiferin-SGLT-2 complex.[1]
-
Density Functional Theory (DFT) Calculations: Employed to determine the electronic properties of Neomangiferin, including the electrophilicity index.[1]
In Vivo Nonalcoholic Fatty Liver Disease (NAFLD) Study
-
Animal Model: Male Sprague-Dawley rats were fed a high-fat diet for 8 weeks to induce NAFLD.
-
Treatment Groups:
-
Control group (normal diet)
-
NAFLD model group (high-fat diet)
-
Neomangiferin group (50 mg/kg/day, oral gavage)
-
Lipanthyl group (5 mg/kg/day, oral gavage)
-
-
Duration of Treatment: 4 weeks.
-
Biochemical Analysis: Serum levels of glucose, triglycerides, total cholesterol, LDL-C, and HDL-C were measured using commercial assay kits.
-
Gene and Protein Expression Analysis: Hepatic mRNA and protein levels of PPARα, CPT1a, FATP2, and ACSL1 were determined by Real-Time PCR and Western Blot, respectively.[3]
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of Neomangiferin in the NAFLD rat model.
Caption: Workflow for the in vivo study of Neomangiferin in a NAFLD model.
Conclusion and Future Directions
The presented data highlights the significant potential of Neomangiferin as a therapeutic agent for metabolic diseases. Its predicted potent SGLT-2 inhibitory activity, coupled with its demonstrated in vivo efficacy in improving glucose and lipid profiles in a relevant disease model, warrants further investigation.
Key areas for future research include:
-
In vitro validation: Conducting enzymatic assays to confirm the SGLT-2 inhibitory activity of Neomangiferin and determine its IC50 value.
-
In vivo antidiabetic studies: Performing head-to-head comparative studies of Neomangiferin against clinically approved SGLT-2 inhibitors in animal models of type 2 diabetes.
-
Pharmacokinetic and toxicological studies: Further elucidating the absorption, distribution, metabolism, excretion, and safety profile of Neomangiferin.
-
Clinical trials: If preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of Neomangiferin in humans.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of Neomangiferin. The provided data and protocols can inform the design of future studies aimed at validating its clinical relevance.
References
- 1. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neomangiferin, a Naturally Occurring Mangiferin Congener, Inhibits Sodium-Glucose Co-transporter-2: An In silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of neomangiferin on high fat diet-induced nonalcoholic fatty liver disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Neomangiferin and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Neomangiferin, a xanthone C-glycoside, and its parent compound, mangiferin, have garnered significant attention for their diverse pharmacological activities. However, their therapeutic potential is often limited by poor pharmacokinetic properties, including low bioavailability. This guide provides a comparative analysis of the pharmacokinetics of neomangiferin and its derivatives, supported by experimental data, to aid in the development of more effective therapeutic agents.
Comparative Pharmacokinetic Parameters
The oral bioavailability of neomangiferin has been reported to be very low, at approximately 0.32% in rats.[1] This is attributed to rapid and extensive metabolism.[1] To overcome this limitation, various derivatives have been synthesized and evaluated. A notable example is the monosodium salt of mangiferin, which has demonstrated significantly improved bioavailability in human studies.[2][3][4] Below is a summary of key pharmacokinetic parameters for neomangiferin and a mangiferin derivative.
| Compound | Species | Dose | Cmax | Tmax | AUC (0-24h) | Bioavailability | Reference |
| Neomangiferin | Rat | - | - | 0.05 h | - | ~0.32% | [1] |
| Mangiferin (from MLE60 extract) | Human | 480.4 mg | - | - | - | - | [2] |
| Mangiferin Monosodium Salt (from MLES extract) | Human | 478.8 mg | Significantly Higher than MLE60 | Similar to MLE60 | 2.44-fold increase vs MLE60 | Improved | [2][3][4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that the data for neomangiferin is from a study in rats, while the data for the mangiferin derivative is from a human study, which should be considered when making direct comparisons.
Experimental Protocols
Pharmacokinetic Study of Neomangiferin in Rats
Animal Model: Male Wistar rats were used for the study.[5]
Dosing: A single dose of neomangiferin was administered orally. For comparison, an intravenous administration was also performed to determine absolute bioavailability.[1]
Sample Collection: Blood samples were collected at various time points post-administration.[5]
Analytical Method: Plasma concentrations of neomangiferin and its primary metabolite, mangiferin, were determined using a validated high-performance liquid chromatography (HPLC) method with a diode array detector.[1] The chromatographic separation was achieved on a C18 column with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (88:12, v/v) at a flow rate of 0.7 mL/min.[1]
Comparative Pharmacokinetic Study of Mangiferin and its Monosodium Derivative in Humans
Study Design: A crossover study was conducted with twelve healthy human participants (six female).[2][3][4]
Dosing: Participants received oral doses of two standardized mango leaf extracts: MLE60 (containing 60% mangiferin) and MLES (the water-soluble monosodium salt form, also 60% mangiferin).[2][3][4] A 7-day washout period was implemented between treatments.[2][3]
Sample Collection: Plasma samples were collected at multiple time points over 24 hours.[2]
Analytical Method: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was used to quantify mangiferin in plasma.[2][6]
Signaling Pathways and Experimental Workflows
The therapeutic effects of neomangiferin and its derivatives are linked to their ability to modulate various cellular signaling pathways.
Caption: Signaling pathways modulated by Neomangiferin and Mangiferin derivatives.
The experimental workflow for a typical pharmacokinetic study is outlined below.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
The available data indicates that while neomangiferin possesses valuable bioactive properties, its low oral bioavailability presents a significant hurdle for clinical application. The successful enhancement of mangiferin's bioavailability through the formation of its monosodium salt highlights a promising strategy for improving the therapeutic efficacy of this class of compounds. Further research into the development and pharmacokinetic evaluation of other neomangiferin derivatives is warranted to unlock their full therapeutic potential. The modulation of key signaling pathways such as IIS, MAPK, NF-κB, and JAK/STAT by these compounds underscores their potential in treating a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation | accedaCRIS [accedacris.ulpgc.es]
- 5. Comparative Pharmacokinetic Study of Mangiferin After Oral Administration of Pure Mangiferin and US Patented Polyherbal Formulation to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neomangiferin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Neomangiferin, a bioactive compound of interest, is classified as acutely toxic if swallowed and requires stringent disposal procedures. This guide provides essential, step-by-step information for the safe and compliant disposal of neomangiferin and associated contaminated materials. Adherence to these protocols is critical for minimizing risk and ensuring compliance with institutional and regulatory standards.
Hazard Profile of Neomangiferin
Before handling or disposing of neomangiferin, it is crucial to be fully aware of its hazard profile. The following table summarizes key safety information.
| Hazard Identification | GHS Classification | Precautionary Statements |
| Pictogram | P264: Wash hands thoroughly after handling. | |
| Signal Word | Danger | P270: Do not eat, drink or smoke when using this product. |
| Hazard Statement | H300: Fatal if swallowed.[1][2] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Transport Information | Classified as a Dangerous Good for transport. | P405: Store locked up. |
| Toxicological Data | Toxicological properties have not been thoroughly investigated.[1][2] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |
Procedural Steps for Neomangiferin Disposal
The following protocols outline the necessary steps for the safe handling and disposal of neomangiferin waste. These procedures are based on established guidelines for managing acutely toxic chemical waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step.
-
Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all neomangiferin-contaminated materials. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended for solid waste.
-
Labeling: Immediately affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "Neomangiferin"
-
The hazard classification: "Acutely Toxic"
-
The accumulation start date
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired neomangiferin powder, contaminated personal protective equipment (PPE) such as gloves and masks, and contaminated labware (e.g., weigh boats, pipette tips) in the designated solid waste container.
-
Liquid Waste: If neomangiferin is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Sharps: Any sharps (needles, contaminated broken glass) must be placed in a puncture-resistant sharps container labeled for cytotoxic or toxic chemical waste.
-
Step 2: Storage of Hazardous Waste
Proper storage of neomangiferin waste is crucial to prevent accidental exposure or spills.
-
Secure Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the direct control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a spill tray or tub) to contain any potential leaks.
-
Incompatible Materials: Ensure that the neomangiferin waste is not stored with incompatible chemicals. Keep it segregated from strong acids, bases, and oxidizers.
Step 3: Disposal of Empty Containers
Containers that once held pure neomangiferin are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: An empty container that held neomangiferin must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) in which neomangiferin is soluble.
-
Collect Rinseate: The solvent rinseate from each rinse must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal. Always confirm this procedure with your institution's EHS guidelines.
Step 4: Requesting Waste Pickup
Accumulated hazardous waste must be disposed of through the proper channels.
-
Monitor Accumulation: Do not let waste accumulate. Request a pickup when the container is three-quarters full or in accordance with your institution's time limits for SAAs (often 90 to 180 days).
-
Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department or a contracted hazardous waste management company. Do not attempt to dispose of neomangiferin waste through standard trash or down the drain.
Neomangiferin Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of neomangiferin waste in a laboratory setting.
Caption: Workflow for the safe disposal of neomangiferin waste.
References
Personal protective equipment for handling Neomangiferin
Essential Safety Protocols for Handling Neomangiferin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Neomangiferin. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. Neomangiferin is classified as acutely toxic and can be fatal if swallowed.[1][2]
Hazard Identification and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling.
| Property | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 2) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H300: Fatal if swallowed | [1] |
| Molecular Formula | C₂₅H₂₈O₁₆ | [2] |
| Molecular Weight | 584.5 g/mol | [2] |
| Appearance | Solid (Form not specified) | |
| Solubility | Not specified |
Note: The toxicological properties of Neomangiferin have not been thoroughly investigated.[1] All handling should be conducted with the assumption that it may have other unknown hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling Neomangiferin.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[3] | Provides maximum protection against permeation. The outer glove should be removed immediately after handling. |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects the body from splashes and contamination. |
| Eye & Face Protection | Safety goggles and a full-face shield.[3][5] | Protects against splashes and aerosols that could come into contact with the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher).[3][5] | Prevents inhalation of hazardous particles, especially when handling the powder form or creating aerosols. |
| Additional Protection | Disposable shoe covers and a hair cover. | Minimizes the spread of contamination. |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: All handling of Neomangiferin, particularly in its powdered form, must be conducted within a certified Class II, Type B2 biological safety cabinet (BSC) or a fume hood to control for aerosols.[3] The work surface should be covered with a disposable, absorbent, plastic-backed pad.
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE in the following order: shoe covers, hair cover, inner gloves, gown, face shield/goggles, respirator, and outer gloves over the gown's cuffs.[4]
-
Weighing and Reconstitution: When weighing the compound, use a containment balance or conduct the process within the BSC. For reconstitution, use a technique that avoids pressurization, such as a vented needle.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate deactivating agent. All disposable materials used during the process are to be considered hazardous waste.
-
Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and then the inner gloves.[3] Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Fatal if swallowed. [1] Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
Spills: Evacuate the area and restrict access. Wearing full PPE, including respiratory protection, clean the spill using a spill kit designed for cytotoxic drugs. Absorb the spill with an appropriate material and decontaminate the area.
Disposal Plan:
All waste generated from the handling of Neomangiferin, including used PPE, disposable labware, and contaminated materials, must be disposed of as hazardous waste.
-
Segregation: Place all contaminated solid waste into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Neomangiferin in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, regional, and national regulations.[1]
Workflow for Safe Handling and Disposal of Neomangiferin
Caption: Logical workflow for the safe handling and disposal of Neomangiferin.
References
- 1. biosynth.com [biosynth.com]
- 2. Neomangiferin | C25H28O16 | CID 6918448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
